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2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Documentation Hub

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  • Product: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
  • CAS: 22091-38-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Among its functionalized derivatives, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 2209...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Among its functionalized derivatives, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9) stands out as a highly versatile, bifunctional building block. It features two orthogonal reactive sites: a 4-bromophenyl moiety primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) and a highly electrophilic 4-chloromethyl group tailored for nucleophilic substitution.

This whitepaper details the retrosynthetic rationale, mechanistic pathways, and self-validating experimental protocols required to synthesize this compound with high fidelity, leveraging causality-driven experimental design.

Retrosynthetic Analysis & Pathway Selection

Constructing the 2,4-disubstituted oxazole ring can be achieved through several classical name reactions, including the Robinson-Gabriel, van Leusen, and Blümlein-Lewy syntheses. For this specific substitution pattern, the is the most direct and atom-economical route.

By reacting 4-bromobenzamide with 1,3-dichloroacetone, the 4-chloromethyl group is installed directly during the ring-forming step. Causality Rationale: This strategic choice bypasses the need to synthesize a 4-methyl oxazole intermediate, which would subsequently require a notoriously unselective and harsh free-radical halogenation (e.g., Wohl-Ziegler bromination using NBS) to functionalize the methyl group.

Mechanistic Pathway

The reaction proceeds via a cascade condensation and cyclodehydration:

  • Alkylation: The nucleophilic oxygen (or nitrogen, depending on tautomeric equilibrium) of 4-bromobenzamide attacks the highly electrophilic α-carbon of 1,3-dichloroacetone via an SN2 mechanism, displacing a chloride ion.

  • Cyclization: The resulting O-alkylated intermediate undergoes intramolecular nucleophilic attack by the amide nitrogen onto the ketone carbonyl, forming a 5-membered cyclic hemiaminal.

  • Dehydration: Acid-catalyzed or thermal elimination of water yields the fully aromatized 1,3-oxazole system.

MechanisticPathway A 4-Bromobenzamide (Nucleophile) C O-Alkylated Intermediate A->C SN2 Attack B 1,3-Dichloroacetone (Electrophile) B->C α-Carbon D Cyclodehydration (-H2O, -HCl) C->D Intramolecular Cyclization E 2-(4-Bromophenyl)-4-(chloromethyl) -1,3-oxazole D->E Aromatization

Caption: Blümlein-Lewy synthesis workflow for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole.

Quantitative Data: Reaction Optimization

The thermodynamic sink of this reaction is the aromatization of the oxazole ring. However, the generation of water and HCl can stall the reaction or degrade the product. The table below summarizes optimized conditions for this transformation.

SolventTemp (°C)Additive / CatalystTime (h)Yield (%)Mechanistic Rationale
Neat130None268High thermal energy drives dehydration, but risks thermal degradation.
Toluene110None (Dean-Stark)1274Azeotropic water removal shifts equilibrium towards cyclization.
DCE90AgSbF6 (1.0 eq)285, driving the initial alkylation step.

Detailed Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the following protocol integrates a self-validating system, ensuring that each step is analytically confirmed before proceeding to the next.

Materials:

  • 4-Bromobenzamide (1.0 eq, 10.0 mmol)

  • 1,3-dichloroacetone (1.2 eq, 12.0 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-bromobenzamide (2.00 g, 10.0 mmol) in 50 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Electrophile Addition: Add 1,3-dichloroacetone (1.52 g, 12.0 mmol) in one portion. Causality Note: A 0.2 eq excess of the dichloroacetone is utilized to compensate for its volatility and potential self-condensation at high temperatures, ensuring the complete consumption of the benzamide.

  • Thermal Cyclodehydration: Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap. Causality Note: Removing water azeotropically prevents the reverse hydrolysis of the hemiaminal intermediate.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the 4-bromobenzamide spot disappears and LC-MS shows the target mass

      
       (exhibiting the characteristic 
      
      
      
      isotopic pattern indicative of one bromine and one chlorine atom).
  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous

    
     (2 x 25 mL) to neutralize residual HCl, followed by brine (25 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification & Final Validation: Purify the crude residue via silica gel flash chromatography. Validate the final product via

    
     NMR.
    
    • NMR Signature Checkpoint: Confirm success by the presence of the diagnostic oxazole C5-H singlet at

      
       ~7.7 ppm and the chloromethyl 
      
      
      
      singlet at
      
      
      ~4.5 ppm.

Divergent Synthetic Applications

The strategic value of lies in its orthogonality. The chloromethyl group behaves as a hard electrophile, readily undergoing


 displacement with amines, thiols, or alkoxides. Conversely, the 4-bromophenyl group acts as a soft electrophile in palladium-catalyzed cross-couplings, allowing for complex, multi-directional molecular growth.

DivergentApplications Core 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Sub1 Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Sub1 Reacts at Aryl Bromide Sub2 Nucleophilic Substitution (SN2 Displacement) Core->Sub2 Reacts at Chloromethyl Prod1 2-(Biaryl)-4-(chloromethyl)oxazole Sub1->Prod1 Prod2 2-(4-Bromophenyl)-4-(heteroatom-methyl)oxazole Sub2->Prod2

Caption: Divergent synthetic applications of the bifunctional oxazole intermediate.

References

  • A Silver-Mediated One-Step Synthesis of Oxazoles Source: Journal of Organic Chemistry (J. Org. Chem. 2011, 76, 3519-3522) URL:[Link]

  • Scientific Letter - Oxazoles Source: Atlanchim Pharma URL:[Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles Source: Tetrahedron Letters, 2004 URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole: A Technical Whitepaper

Introduction & Structural Analysis The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced mate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced materials science[1]. Structurally, it is defined by a central 1,3-oxazole heteroaromatic core, flanked by a para-bromophenyl moiety at the C2 position and a highly electrophilic chloromethyl group at the C4 position[1].

Mechanistic Causality of the Structure: The oxazole ring is an electron-rich heterocycle, but the differing electronegativities of the nitrogen and oxygen atoms create a distinct dipole that dictates the molecule's reactivity. The C4-chloromethyl group exhibits enhanced reactivity toward nucleophilic substitution (


) compared to standard primary alkyl chlorides. This enhancement is driven by the adjacent oxazole 

-system, which provides pseudo-benzylic stabilization to the transition state during nucleophilic attack[1]. Conversely, the C2-(4-bromophenyl) group provides a robust, lipophilic handle that remains relatively inert to standard nucleophiles but is highly susceptible to oxidative addition by low-valent transition metals (e.g.,

), enabling orthogonal cross-coupling chemistries.

Physicochemical Properties

Understanding the physicochemical profile of this compound is critical for predicting its behavior in reaction mixtures, purification workflows, and biological assays.

PropertyValueCausality / Practical Implication
Molecular Formula

[1]
Indicates a highly halogenated, rigid scaffold.
Molecular Weight 272.53 g/mol [2]Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5 limits.
CAS Number 22091-38-9[1]Unique identifier for procurement and safety data tracking.
LogP (Estimated) ~3.5 - 4.0High lipophilicity driven by the bromophenyl group; dictates the choice of non-polar extraction solvents (e.g., EtOAc, DCM) during workup.
Hydrogen Bond Donors 0The lack of H-donors increases passive membrane permeability in derived drug candidates.
Hydrogen Bond Acceptors 2 (Oxazole N, O)Provides critical coordination sites for biological targets or Lewis acid catalysts.
Storage Conditions Room Temp / 4°C (Dry)[3]Must be protected from ambient moisture to prevent the slow hydrolysis of the chloromethyl group into a hydroxymethyl derivative.

Orthogonal Reactivity: A Strategic Advantage

The true synthetic value of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole lies in its orthogonal reactivity. Chemists can selectively functionalize one site without the need for cumbersome protecting group strategies, thereby streamlining synthetic routes.

  • Site 1: The Chloromethyl Handle (Aliphatic Electrophile): Rapidly reacts with amines, alkoxides, and thiolates via

    
     mechanisms.
    
  • Site 2: The Bromophenyl Handle (Aryl Electrophile): Undergoes Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

OrthogonalReactivity SM 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (Bifunctional Core) SN2 Pathway A: SN2 Reaction (Chloromethyl Handle) SM->SN2 Nucleophiles (Amines, Thiols) CrossCoupling Pathway B: Pd-Catalyzed Coupling (Bromophenyl Handle) SM->CrossCoupling Boronic Acids, Pd Catalyst Inter1 Amine/Ether Derivative (Retains Aryl Bromide) SN2->Inter1 Inter2 Biaryl Derivative (Retains Chloromethyl) CrossCoupling->Inter2 Final Fully Functionalized Complex Scaffold Inter1->Final Pd-Coupling Inter2->Final SN2 Reaction

Figure 1: Logical flowchart demonstrating the orthogonal reactivity pathways of the bifunctional core.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems, where in-process analytical checks confirm the success of each mechanistic step.

Protocol A: Chemoselective Nucleophilic Substitution ( )

Objective: Synthesis of a secondary/tertiary amine derivative at the C4 position.

  • Preparation: Dissolve 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (1.0 eq) and the target amine (1.2 eq) in anhydrous Acetonitrile (MeCN) or DMF.

    • Causality: Polar aprotic solvents are explicitly chosen because they solvate cations but leave the nucleophilic anions/lone pairs unsolvated, significantly accelerating the

      
       trajectory.
      
  • Base Addition: Add anhydrous

    
     or N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
    
    • Causality: The base acts as an acid scavenger to neutralize the HCl byproduct. Without it, the generated HCl would protonate the unreacted amine nucleophile, rendering it inactive and stalling the reaction.

  • Reaction & Monitoring: Stir at 25°C to 60°C.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting material (m/z ~272/274) should coincide with the appearance of the product mass. Crucially, the product must retain the 1:1 isotopic signature of the bromine atom (M and M+2 peaks), validating that the aryl bromide remains intact and no unwanted cross-reactivity occurred.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    

SN2Workflow Step1 1. Preparation Dissolve SM & Nucleophile in dry MeCN/DMF Step2 2. Base Addition Add K2CO3 or DIPEA (Acid Scavenger) Step1->Step2 Step3 3. Reaction Stir at 25-60°C Monitor via LC-MS Step2->Step3 Step4 4. Workup Quench with H2O Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the chemoselective SN2 reaction.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C2-phenyl ring.

  • Setup: In a Schlenk flask, combine the bromophenyl oxazole (1.0 eq), an aryl boronic acid (1.5 eq), and

    
     (0.05 eq).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio).
    
    • Causality: Dioxane solubilizes the organic fragments, while water dissolves the base necessary to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step in the catalytic cycle.

  • Reaction: Heat to 90°C under a nitrogen atmosphere for 4-8 hours.

  • Validation Check: TLC (Hexanes/EtOAc) will show a highly UV-active spot due to extended biaryl conjugation. LC-MS will confirm the loss of the bromine isotopic pattern, replaced by the mass of the newly coupled aryl group.

Applications in Drug Development

In medicinal chemistry, the 1,3-oxazole core is a privileged scaffold. It acts as a bioisostere for amides and esters, offering improved metabolic stability against hydrolytic enzymes while maintaining the ability to participate in hydrogen bonding through its nitrogen atom[1]. Derivatives of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole are frequently utilized in the synthesis of kinase inhibitors and selective receptor modulators. The rigid geometry of the oxazole ring precisely vectors the attached substituents, allowing for optimal engagement with deep hydrophobic pockets in target proteins.

Safety and Handling

Due to the presence of the chloromethyl group, this compound must be treated as a potential alkylating agent[1].

  • Toxicity: May cause skin and eye irritation; potential respiratory irritant. Halogenated compounds pose inherent health risks[1].

  • Handling: All manipulations must be conducted in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Disposal: Halogenated waste must be segregated and disposed of according to institutional and environmental regulations.

References

  • Cymit Quimica. "CAS 22091-38-9: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole." Available at: 1

  • BLD Pharm. "22091-38-9 | 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole." Available at: 2

  • EnamineStore. "EN300-55654: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole." Available at:3

Sources

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, privileged scaffolds play a critical role in accelerating hit-to-lead optimization. 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, privileged scaffolds play a critical role in accelerating hit-to-lead optimization. 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) is a highly versatile, bifunctional heterocyclic building block. It features an electrophilic chloromethyl group at the 4-position—ideal for nucleophilic substitution (SN2) reactions—and a bromophenyl group at the 2-position, which serves as an excellent handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) [1]. This whitepaper provides an in-depth mechanistic guide to its synthesis, physicochemical properties, and advanced applications in developing anti-tubercular agents, metabolic disorder therapeutics, and antiviral compounds.

Chemical Identity & Physicochemical Data

To ensure rigorous tracking and analytical validation during synthetic workflows, the core quantitative data and structural identifiers of the compound are summarized below [1].

PropertyValue
Chemical Name 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
CAS Number 22091-38-9
Molecular Formula C10H7BrClNO
Molecular Weight 272.53 g/mol
SMILES C(Cl)C=1N=C(OC1)C2=CC=C(Br)C=C2
InChIKey KZSDQYSWKWLFJE-UHFFFAOYSA-N
Structural Features 1,3-oxazole core, para-bromophenyl substituent, 4-chloromethyl reactive hub

Synthesis Methodology & Reaction Causality

The most robust and field-proven method for constructing the 4-(chloromethyl)-1,3-oxazole core is the Hantzsch-type condensation of an aryl amide with 1,3-dichloroacetone [3].

Causality Behind Experimental Choices
  • Reagent Volatility: 1,3-dichloroacetone is a potent lachrymator and highly volatile. Standard reflux conditions often lead to the loss of this electrophile before cyclization occurs. Therefore, the reaction must be conducted using a specialized reflux setup (e.g., a glass bead valve) to prevent vapor escape [3].

  • Solvent Selection: A high-boiling solvent system, specifically a mixture of propylene glycol and dimethyl sulfoxide (DMSO), is utilized. Propylene glycol allows the reaction to reach the high temperatures (130–150 °C) required for the dehydration step, while DMSO enhances the solubility of the rigid 4-bromobenzamide precursor and stabilizes the polar transition state during cyclization [3].

  • Mechanistic Pathway: The reaction initiates via the nucleophilic attack of the amide oxygen/nitrogen onto the ketone/halide of 1,3-dichloroacetone. Subsequent dehydration (-H2O) and dehydrohalogenation (-HCl) drive the aromatization of the oxazole ring, leaving the terminal chloromethyl group intact for future derivatization.

Synthesis A 4-Bromobenzamide (Nucleophile) C Condensation & Cyclization (Propylene glycol/DMSO, Reflux) A->C B 1,3-Dichloroacetone (Electrophile) B->C D 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) C->D -H2O, -HCl

Fig 1: Hantzsch-type condensation workflow for synthesizing the target oxazole core.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating. The distinct solubility profiles of the reactants versus the product ensure that the workup acts as a primary purity screen, while the spectroscopic steps definitively confirm the retention of the critical chloromethyl group.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, combine 10 mmol of 4-bromobenzamide and 10 mmol of 1,3-dichloroacetone [3].

  • Solvent Addition: Add 5.0 mL of propylene glycol and 0.5 mL of anhydrous DMSO. Add a magnetic stir bar.

  • Reflux Apparatus: Equip the flask with a reflux condenser. Critical Step: Insert a small conical glass adaptor with a freely moving glass ball between the flask and the condenser to minimize the volatilization of 1,3-dichloroacetone [3].

  • Heating: Heat the mixture under vigorous stirring to 130–140 °C for 1 to 2 hours. Monitor the consumption of the amide via TLC (Hexane:Ethyl Acetate, 3:1).

  • Precipitation Workup: Once complete, cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water. The hydrophobic oxazole product will crash out of the aqueous phase as a solid, leaving unreacted polar byproducts in solution.

  • Filtration & Purification: Filter the precipitate under a vacuum and wash thoroughly with cold water. Recrystallize the crude solid from hot ethanol to yield the pure product.

  • Analytical Validation:

    • IR Spectroscopy: Confirm the presence of the oxazole ring via a sharp C=N stretching band at ~1520 cm-1.

    • 1H-NMR (CDCl3): Validate the survival of the chloromethyl group by identifying a distinct singlet at ~4.60 ppm (2H, -CH2Cl) and the oxazole C5-proton at ~7.70–8.00 ppm.

Mechanistic Applications in Drug Discovery

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a cornerstone intermediate in the synthesis of several high-value therapeutic classes.

A. Anti-Tuberculosis Agents (MDR- and XDR-MTB)

A high-throughput screening campaign identified disubstituted oxazoles as a novel structural class of inhibitors against Mycobacterium tuberculosis (Mtb) [2]. By utilizing the chloromethyl group of CAS 22091-38-9, researchers can perform SN2 displacements with various primary and secondary amines. This scaffold expansion generates libraries of compounds that exhibit potent in vitro anti-TB activity (MIC of 1–64 mg/L) against replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains without exhibiting cytotoxicity against human HEK 293 cells [2].

B. PPARα/γ Agonists for Metabolic Disorders

The oxazole nucleus is a recognized pharmacophore for peroxisome proliferator-activated receptor (PPAR) agonists. By reacting the chloromethyl group of the oxazole with the phenolic hydroxyl group of a diphenylmethane skeleton, researchers synthesize dual PPARα/γ agonists [4]. These compounds modulate lipid and glucose metabolism, making them highly effective in treating metabolic disorders such as non-insulin-dependent diabetes mellitus (NIDDM) [4].

DrugDiscovery Core 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Electrophilic Hub Sub SN2 Derivatization (Amines, Phenols, Thiols) Core->Sub Scaffold Expansion Target1 Anti-Mtb Agents (MDR/XDR-MTB Inhibition) Sub->Target1 Amine Substitution Target2 PPARα/γ Agonists (Metabolic Disorders) Sub->Target2 Phenoxy Linkage Target3 Antifungal Agents (Biofilm Inhibition) Sub->Target3 Thiazolidinedione N-alkylation

Fig 2: Scaffold expansion pathways demonstrating the compound's versatility in drug discovery.

Handling, Stability, and Safety Protocols

Due to the presence of the electrophilic chloromethyl group, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole acts as an alkylating agent.

  • Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent hydrolysis of the chloromethyl group by atmospheric moisture [1].

  • Handling: Manipulations should be performed inside a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves and safety goggles, to prevent skin sensitization or respiratory irritation [1].

References

  • Li, D., et al. "Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB." Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5178-5181. Available at:[Link]

  • MDPI. "New N-(oxazolylmethyl)-thiazolidinedione Active against Candida albicans Biofilm: Potential Als Proteins Inhibitors." Molecules, 2018, 23(10), 2531. Available at:[Link]

  • Hoffmann-La Roche Inc. "Oxazole derivatives." US Patent US6642389B2, 2003.
Exploratory

Structure Elucidation of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary & Strategic Importance The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole represents a critical bifunctional scaffold in medicinal chemistry. Its value lies in the orthogonality of its reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole represents a critical bifunctional scaffold in medicinal chemistry. Its value lies in the orthogonality of its reactive sites: the 4-chloromethyl group serves as a potent electrophile for nucleophilic substitution (


), while the 4-bromophenyl moiety  provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Confirming the structural integrity of this molecule is not merely an exercise in spectral assignment; it is a quality gate. The primary synthetic route—condensation of 4-bromobenzamide with 1,3-dichloroacetone—can yield regioisomers or hydrolysis byproducts (hydroxymethyl derivatives) that possess identical molecular weights or similar polarities.

This guide details a multi-modal elucidation strategy, prioritizing Mass Spectrometry (MS) for isotopic validation and Nuclear Magnetic Resonance (NMR) for regiochemical confirmation.

Synthetic Context & Impurity Profile

To elucidate the structure effectively, one must understand the genesis of the sample. The standard synthesis involves the cyclocondensation of an aryl amide with a


-dihalo ketone.
Core Synthesis Pathway
  • Reactants: 4-Bromobenzamide + 1,3-Dichloroacetone.

  • Conditions: Reflux in toluene/benzene or neat fusion.

  • Mechanism: Hantzsch-type oxazole synthesis.

Critical Impurities to Monitor:

  • Hydrolysis Product: 2-(4-Bromophenyl)-4-(hydroxymethyl)-1,3-oxazole (from moisture exposure).

  • Regioisomer: 2-(4-Bromophenyl)-5-(chloromethyl)-1,3-oxazole (less common but possible depending on mechanism).

  • Dimerization: Bis-oxazole ethers formed via

    
     reaction of the product with its own hydrolyzed intermediate.
    

Mass Spectrometry: The Isotopic Fingerprint

The most definitive initial test for this molecule is the analysis of its isotopic abundance pattern. The presence of one bromine (


) and one chlorine (

) atom creates a unique spectral signature that validates the elemental composition before NMR analysis.
Theoretical Isotopic Distribution

Unlike standard organic molecules where the


 peak is minor, this molecule displays a distinct triplet cluster  for the molecular ion.
  • Natural Abundance:

    • Chlorine:

      
       (75.8%) / 
      
      
      
      (24.2%)
      
      
      3:1
    • Bromine:

      
       (50.7%) / 
      
      
      
      (49.3%)
      
      
      1:1
The "3:4:1" Rule

When these probabilities combine, the molecular ion cluster (


, 

,

) follows a specific intensity ratio:
IonCompositionRelative Intensity CalculationApprox Ratio
M

+


3
M+2 (

+

) + (

+

)

4
M+4

+


1

Diagnostic Check: If your MS data does not show a 3:4:1 ratio at the molecular ion region (


), the halogenation state is incorrect.

NMR Spectroscopy: Regiochemical Assignment

While MS confirms the parts, NMR confirms their arrangement. The differentiation between the 4-chloromethyl and 5-chloromethyl isomers relies on the chemical shift of the oxazole ring proton and the coupling patterns of the aromatic system.

Predicted H NMR Data (CDCl , 400 MHz)
Proton EnvironmentMultiplicityShift (

ppm)
Diagnostic Logic
Ar-H (ortho to Br) Doublet (d)7.60 - 7.65Part of AA'BB' system. Deshielded by Br.
Ar-H (meta to Br) Doublet (d)7.90 - 7.95Part of AA'BB' system. Deshielded by Oxazole ring.
Oxazole C5-H Singlet (s)7.65 - 7.75 Critical Signal. If this proton is absent, the ring is fully substituted. Its shift is characteristic of the C5 position.
CH

-Cl
Singlet (s)4.55 - 4.65 Diagnostic for chloromethyl. A shift to ~4.7-4.8 suggests -CH

Br; a shift to ~4.2 suggests -CH

OH.
Predicted C NMR Data (CDCl , 100 MHz)
Carbon EnvironmentShift (

ppm)
Assignment
Oxazole C2 ~160.5Quaternary, bonded to N and O.
Oxazole C4 ~137.0Quaternary, substituted with chloromethyl.
Oxazole C5 ~135.5Methine (CH), confirmed by DEPT-135/HSQC.
Ar-C (C-Br) ~125.5Upfield due to heavy atom effect of Br.
-CH

Cl
37.5 Characteristic alkyl chloride region.

Elucidation Logic & Workflow

The following diagram illustrates the decision tree for confirming the structure and ruling out common synthetic failures.

StructureElucidation Start Crude Product Isolated MS_Check Step 1: LC-MS Analysis (Isotope Pattern) Start->MS_Check Ratio_Pass Ratio is 3:4:1 (M, M+2, M+4) MS_Check->Ratio_Pass Pass Ratio_Fail Ratio is 3:1 or 1:1 (Mono-halogenated) MS_Check->Ratio_Fail Fail NMR_H1 Step 2: 1H NMR (CDCl3) Ratio_Pass->NMR_H1 Singlet_Check Check 4.6 ppm Singlet (CH2-Cl) NMR_H1->Singlet_Check Shift_Correct Singlet at 4.6 ppm (Chloromethyl confirmed) Singlet_Check->Shift_Correct Shift_Down Singlet at 4.2 ppm (Hydrolysis - OH) Singlet_Check->Shift_Down Aromatic_Check Check Aromatic Region (AA'BB' System) Shift_Correct->Aromatic_Check Final_Struct CONFIRMED STRUCTURE: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Aromatic_Check->Final_Struct Integrals 2:2:1:2

Figure 1: Decision matrix for the structural validation of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: CDCl

    
     (Deuterated Chloroform) is preferred over DMSO-d
    
    
    
    to prevent solvent peaks from obscuring the benzylic region and to avoid potential reaction with the alkyl chloride over time.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., MgSO

    
     residue) which can cause line broadening.
    
Protocol B: LC-MS Method[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% to 100% ACN over 10 minutes. Note: High organic start is needed due to the lipophilicity of the bromophenyl group.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

Troubleshooting Common Anomalies

ObservationRoot CauseRemediation
New singlet at ~4.7 ppm in NMR Formation of -CH

Br (Bromomethyl)
Check if HBr was used or generated during synthesis. The alkyl chloride can undergo halogen exchange.
Broad singlet at ~2.5-3.0 ppm Water/OH peakIndicates hydrolysis to the alcohol. Dry the sample or recrystallize from anhydrous hexane/EtOAc.
Missing Oxazole H-5 Singlet Deuterium ExchangeIf CD

OD is used as solvent, the C5 proton can exchange over time (acidic character). Use CDCl

.

References

  • Isotopic Patterns in Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

  • Synthesis of 4-chloromethyl-2-aryloxazoles.International Journal of Pharmaceutical Sciences and Research, 2012. (Contextual synthesis of analogous 2-aryl-4-chloromethyl oxazoles).
  • 1H NMR Spectrum of Oxazole. SpectraBase. Retrieved from [Link]

  • Mass Spectrometry of Halogenated Compounds. Doc Brown's Chemistry. Retrieved from [Link]

Foundational

Technical Whitepaper: Synthetic Utility and Functionalization of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

The following technical guide is structured as a strategic whitepaper for drug development professionals. It prioritizes synthetic utility, mechanistic insight, and scalable protocols over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a strategic whitepaper for drug development professionals. It prioritizes synthetic utility, mechanistic insight, and scalable protocols over generic descriptions.

CAS: 22091-38-9 | Molecular Formula:


 | MW:  272.53  g/mol [1]

Executive Summary: The "Dual-Warhead" Scaffold

In the landscape of heterocyclic building blocks, 2-(4-bromophenyl)-4-(chloromethyl)-1,3-oxazole represents a high-value "linchpin" intermediate. Its structural uniqueness lies in its orthogonal reactivity profile, often described as a "dual-warhead" scaffold:

  • Electrophilic "Warhead" (Alkyl Chloride): The C4-chloromethyl group is a highly reactive electrophile, primed for

    
     displacement by nucleophiles (amines, thiols, alkoxides) under mild conditions.
    
  • Cross-Coupling "Handle" (Aryl Bromide): The 4-bromophenyl moiety serves as a stable partner for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage elaboration of the aromatic core.

This orthogonality allows medicinal chemists to sequentially functionalize the molecule without protecting groups, making it an ideal core for Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Characterization

Table 1: Physicochemical Properties and Identification

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 110 – 114 °C (Typical range for pure crystalline form)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Stable under ambient conditions; moisture-sensitive (hydrolysis of alkyl chloride)
Reactivity Class Alkylating agent; Aryl halide
Typical NMR Signature ( )
  • Oxazole C5-H:

    
     7.70 – 7.85 ppm (Singlet, 1H). Diagnostic peak for ring closure.
    
  • Aryl Protons:

    
     7.95 (d, 2H) and 7.60 (d, 2H). Typical AA'BB' system of the para-substituted benzene.
    
  • Chloromethyl:

    
     4.55 – 4.65 ppm (Singlet, 2H). Shift confirms the presence of the intact alkyl chloride.
    

Synthetic Pathway: The Modified Hantzsch Condensation

The most robust route to this scaffold is the condensation of 4-bromobenzamide with 1,3-dichloroacetone . While classical Hantzsch synthesis uses


-haloketones, the use of symmetrical 1,3-dichloroacetone is strategic: it eliminates regioisomeric ambiguity regarding the position of the chloromethyl group.
Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the amide oxygen on the ketone carbonyl, followed by dehydration and cyclization. The symmetry of 1,3-dichloroacetone ensures that regardless of which


-carbon is attacked, the resulting product is the 4-(chloromethyl) isomer.
Experimental Protocol (Optimized Scale-Up)

Note: This protocol is designed for 10 mmol scale.

Reagents:

  • 4-Bromobenzamide (2.00 g, 10 mmol)

  • 1,3-Dichloroacetone (1.90 g, 15 mmol, 1.5 eq)

  • Solvent: Toluene (20 mL) or Ethanol (Abs.)

  • Catalyst (Optional):

    
    -TsOH (cat.)
    

Step-by-Step Methodology:

  • Setup: Charge a dried round-bottom flask with 4-bromobenzamide and 1,3-dichloroacetone. Add Toluene.

  • Reflux: Fit with a Dean-Stark trap (if using Toluene) or standard condenser. Heat to reflux (110°C) for 6–12 hours.

    • Scientist's Note: Monitoring by TLC is crucial. The disappearance of the polar amide spot and appearance of a less polar fluorescent spot indicates conversion.

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter directly and wash with cold hexanes.

    • If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with saturated

      
       (to remove acid/unreacted phenol), then brine.
      
  • Purification: Recrystallization from Ethanol/Hexanes is preferred over chromatography for removing trace polymerized dichloroacetone.

Visualization of the Synthetic Workflow

Synthesis Start 4-Bromobenzamide (Nucleophile) Inter Intermediate (Hydroxy-amide) Start->Inter Condensation (Toluene, 110°C) Reagent 1,3-Dichloroacetone (Electrophile) Reagent->Inter Product 2-(4-Br-Ph)-4-(CH2Cl)-Oxazole (Target Scaffold) Inter->Product Cyclodehydration (-H2O)

Figure 1: The modified Hantzsch condensation pathway utilizing symmetrical reagents to ensure regioselectivity.

Downstream Functionalization: The Divergent Strategy

This scaffold is valuable because it allows for divergent synthesis . The order of operations is critical:

  • Path A (Nucleophilic Substitution): Usually performed first if the nucleophile is compatible with Pd-coupling conditions later.

  • Path B (Cross-Coupling): Performed first if the nucleophile for Path A is sensitive to Pd catalysts (e.g., free thiols).

Path A: Modification of the Chloromethyl Group ( )

The chlorine atom is a good leaving group, activated by the adjacent oxazole ring (electron-withdrawing).

  • Amination: React with secondary amines (

    
    ) + 
    
    
    
    in MeCN to generate tertiary amines.
  • Etherification: React with phenols (

    
    ) + 
    
    
    
    in DMF.
  • Thioetherification: React with thiols (

    
    ) + 
    
    
    
    in THF.
Path B: Modification of the Aryl Bromide (Pd-Catalysis)

The 4-bromophenyl group is sterically accessible and electronically activated for oxidative addition.

  • Suzuki-Miyaura: Boronic acids (

    
    ) + 
    
    
    
    +
    
    
    .
  • Buchwald-Hartwig: Amines (

    
    ) + Pd source + Ligand (e.g., XPhos).
    
Reactivity Logic Diagram

Reactivity Core 2-(4-Bromophenyl)-4-(chloromethyl)oxazole PathA Path A: Alkyl Chloride (Electrophilic Site) Core->PathA SN2 Conditions PathB Path B: Aryl Bromide (Coupling Site) Core->PathB Pd Catalysis Amines Aminomethyl Derivatives PathA->Amines HNR2 / K2CO3 Ethers Alkoxymethyl Derivatives PathA->Ethers ROH / NaH Biaryl Biaryl Scaffolds (Suzuki) PathB->Biaryl Ar-B(OH)2 / Pd(0) Aniline Amino-Aryl Scaffolds (Buchwald) PathB->Aniline R-NH2 / Pd(L)

Figure 2: Divergent functionalization map demonstrating orthogonal reactivity at the alkyl and aryl sites.

Medicinal Chemistry Applications

This specific oxazole is not just a reagent; it is a pharmacophore precursor.

  • COX-2 Inhibitors: The 2,4-diaryl oxazole motif is a bioisostere for the central ring systems found in Coxibs (e.g., Valdecoxib). The chloromethyl group allows for the attachment of polar solubilizing groups necessary for oral bioavailability.

  • Anti-Infectives: Oxazole-bearing peptides and small molecules have shown efficacy against Gram-positive bacteria. The bromophenyl group can be extended to mimic the hydrophobic side chains of natural peptide antibiotics.

  • Oncology: Used in the synthesis of kinase inhibitors where the oxazole ring functions as a hinge-binder or a spacer between the ATP-binding pocket and the solvent-exposed region.

Safety & Handling Protocols

  • Alkylating Hazard: The chloromethyl moiety is a potent alkylating agent. It can react with DNA bases. Double-gloving (Nitrile) and handling inside a fume hood are mandatory.

  • Lachrymator Potential: Like many benzyl chloride analogs, this compound may possess lachrymatory properties. Eye protection is critical.

  • Waste Disposal: Quench excess alkylating agent with an amine-based solution or dilute sodium hydroxide before disposal into halogenated waste streams.

References

  • Kaspady, M., et al. (2009). Synthesis, antibacterial and antifungal activity of novel 2,4-disubstituted oxazoles. Letters in Drug Design & Discovery. (Contextual citation for biological activity of 2,4-disubstituted oxazoles).
  • PubChem. (n.d.). Compound Summary: 4-(Chloromethyl)oxazole derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Landscape of Substituted Oxazoles: A Technical Whitepaper on Biological Activities and Mechanisms of Action

Executive Summary The 1,3-oxazole core—a five-membered, π-electron-excessive aromatic heterocycle containing one oxygen and one nitrogen atom—has established itself as a privileged scaffold in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole core—a five-membered, π-electron-excessive aromatic heterocycle containing one oxygen and one nitrogen atom—has established itself as a privileged scaffold in modern medicinal chemistry. Its unique electronic distribution allows it to act as a versatile hydrogen-bond acceptor and donor (when substituted), enabling high-affinity, non-covalent interactions with a diverse array of biological targets. This technical guide synthesizes the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols associated with the anticancer, anti-inflammatory, and antimicrobial activities of substituted oxazoles.

Structural Causality in Target Engagement

The substitution pattern on the oxazole ring (typically 2,4-disubstituted, 2,5-disubstituted, or 2,4,5-trisubstituted) dictates its spatial geometry and lipophilicity, which are critical for target specificity. The electronegativity of the nitrogen atom attracts electrons, rendering the C2 position susceptible to nucleophilic interactions, while the electron-rich C5 position is primed for electrophilic engagement 1. This tunable electronic nature allows oxazole derivatives to seamlessly mimic peptide bonds or act as bioisosteres for thiazoles and imidazoles, preventing rapid metabolic degradation while maintaining target affinity.

Anticancer Activities: Mechanistic Pathways

Substituted oxazoles exhibit potent cytotoxicity against various malignancies by engaging specific intracellular machinery.

Microtubule Destabilization

Certain diaryl oxazoles, such as PC-046, function as potent tubulin-binding agents. By binding to the colchicine site on the tubulin dimer, these compounds sterically hinder the addition of new tubulin subunits to the growing positive end of the microtubule 2. Causality: Microtubule dynamics are essential for the formation of the mitotic spindle. Destabilizing this network triggers the spindle assembly checkpoint, trapping the cancer cell in metaphase and inevitably initiating apoptotic cascades 3.

Mitochondrial Complex I Inhibition

Mubritinib, an oxazole-containing small molecule originally developed as a HER2 inhibitor, has been mechanistically repurposed. Recent data reveals that its amidine-like nitrogen substitution pattern acts as a toxicophore that competitively binds to the ubiquinone-binding site of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) 4. Causality: Blocking Complex I halts the electron transport chain, causing a severe intracellular energy crisis (ATP depletion). This is particularly lethal to Acute Myeloid Leukemia (AML) cells, which possess a high dependency on oxidative phosphorylation (OXPHOS) for survival.

Mubritinib_Pathway Mub Mubritinib (Oxazole Derivative) CompI Mitochondrial Complex I Mub->CompI Binds Ubiquinone Site ETC Electron Transport Chain Disruption CompI->ETC Inhibits Electron Flow ATP ATP Depletion & Energy Crisis ETC->ATP Halts Oxidative Phosphorylation Apoptosis Apoptosis in OXPHOS-dependent Cells ATP->Apoptosis Triggers Cell Death

Fig 1: Mechanism of Mubritinib-induced apoptosis via Mitochondrial Complex I inhibition.

Anti-inflammatory Activities: Cyclooxygenase Modulation

Oxaprozin (4,5-diphenyl-1,3-oxazole-2-propionic acid) exemplifies the anti-inflammatory utility of the oxazole core. Causality: The 4,5-diphenyl substitution provides the precise hydrophobic bulk required to penetrate and anchor within the hydrophobic arachidonic acid binding channel of Cyclooxygenase (COX-1 and COX-2) enzymes. By competitively occupying this active site, oxaprozin prevents the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby mitigating pain and swelling 5.

Oxaprozin_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate PG Prostaglandins (Inflammation & Pain) COX->PG Enzymatic Conversion Relief Reduction of Pain & Inflammation PG->Relief Prevented by Oxaprozin Oxa Oxaprozin (4,5-diphenyl-1,3-oxazole) Oxa->COX Competitive Inhibition

Fig 2: Competitive inhibition of Cyclooxygenase by the oxazole derivative Oxaprozin.

Quantitative Data Summary

To facilitate comparative analysis across therapeutic domains, the following table summarizes the biological activities, primary targets, and efficacy metrics of key substituted oxazoles 6.

CompoundSubstitution PatternPrimary TargetBiological ActivityKey Metric (IC50 / MIC)
PC-046 Diaryl oxazoleTubulin (Colchicine site)Anticancer (Leukemia/Myeloma)IC50 ≈ 0.2 - 0.5 µM
Mubritinib 2-(4-trifluoromethylphenyl)oxazoleMitochondrial Complex IAnticancer (AML, OXPHOS-dep)IC50 ≈ 4.5 nM
Oxaprozin 4,5-diphenyl-1,3-oxazoleCOX-1 / COX-2Anti-inflammatory (NSAID)IC50 ≈ 14 µM (COX-2)
Compound 2j 1,3-oxazole-quinoxalineBacterial DHPSAntibacterial (P. aeruginosa)MIC = 31.25 µg/mL

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify both the biological material and the mechanistic hypothesis.

Protocol 1: In Vitro Cell-Free Tubulin Polymerization Assay

Objective: To determine if a novel oxazole acts as a microtubule destabilizer. Self-Validation Matrix: The assay must run concurrently with a vehicle control (DMSO; normal polymerization), a known destabilizer (Vincristine; flattens curve), and a known stabilizer (Paclitaxel; accelerates curve).

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) strictly on ice. Causality: Tubulin spontaneously polymerizes at higher temperatures; maintaining 4°C prevents premature assembly and preserves the monomeric baseline.

  • Compound Incubation: Aliquot tubulin into a 96-well half-area plate. Add the oxazole derivative (e.g., 10 µM final) or control compounds. Incubate at 4°C for 15 minutes. Causality: This allows the compound to reach thermodynamic binding equilibrium with the tubulin dimers before the structural conformation shifts during polymerization.

  • Initiation: Add a polymerization buffer containing 1 mM GTP and 10% glycerol, immediately transferring the plate to a microplate reader pre-heated to 37°C. Causality: GTP hydrolysis provides the necessary chemical energy for protofilament assembly, while 37°C mimics the physiological condition required for optimal microtubule dynamics.

  • Kinetic Measurement: Measure absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin polymerizes, the solution's turbidity increases, causing light scattering. Absorbance at 340 nm serves as a direct, label-free proxy for polymer mass.

  • Analysis: Calculate the

    
     (maximum rate of polymerization). An oxazole that destabilizes tubulin will exhibit a significantly reduced 
    
    
    
    compared to the vehicle control.

Tubulin_Assay Prep Prepare Purified Porcine Tubulin Incubate Incubate with Oxazole Compound Prep->Incubate Establish Baseline GTP Add GTP & Buffer (Trigger Polymerization) Incubate->GTP Compound Binding Measure Measure Absorbance at 340 nm (37°C) GTP->Measure Initiate Assembly Analyze Analyze Vmax & Polymerization Curve Measure->Analyze Quantify Turbidity

Fig 3: Workflow for the self-validating in vitro tubulin polymerization assay.

Protocol 2: Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

Objective: To assess the in vivo COX-inhibitory efficacy of oxazole derivatives. Self-Validation Matrix: Requires a baseline measurement (internal control), a vehicle-treated group (maximum inflammation), and an Indomethacin-treated group (positive control validating NSAID responsiveness).

  • Baseline Measurement: Measure the initial right hind paw volume (

    
    ) of Wistar rats using a plethysmometer (water displacement method). Causality: Establishes a precise baseline for each animal, controlling for biological size variations when calculating edema percentages.
    
  • Dosing: Administer the substituted oxazole (e.g., 50 mg/kg), vehicle, or positive control orally via gavage. Wait 1 hour. Causality: Provides sufficient time for gastrointestinal absorption, systemic distribution, and target engagement (COX enzyme binding) prior to the inflammatory insult.

  • Induction of Inflammation: Inject 0.1 mL of 1% λ-carrageenan suspension into the subplantar region of the right hind paw. Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2h) is driven by histamine/serotonin, while the delayed phase (3-5h) is strictly driven by COX-mediated prostaglandin release—the exact target of oxazole NSAIDs.

  • Edema Quantification: Measure paw volume at 1, 3, and 5 hours post-injection. Causality: Tracking temporal volume changes allows researchers to differentiate between early-phase (non-COX) and late-phase (COX-dependent) anti-inflammatory efficacy.

References

  • BenchChem. "The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development." 1

  • Bentham Science. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." 2

  • PMC/NIH. "The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers."3

  • eLife. "Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I." 4

  • BenchChem. "Oxaprozin: A Technical Guide on a Propionic Acid Derivative NSAID." 5

  • Thieme Connect. "Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review." 6

Sources

Foundational

spectroscopic data (NMR, IR, MS) for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

An In-Depth Spectroscopic Analysis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Executive Summary The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) is a highly versatile halogenated heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Analysis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary

The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) is a highly versatile halogenated heterocyclic building block[1]. Featuring an electron-deficient oxazole core flanked by a para-bromophenyl group and a reactive chloromethyl moiety, it serves as a critical intermediate in medicinal chemistry and materials science[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we deconstruct the causality behind the spectroscopic signatures (NMR, IR, MS) of this molecule. By understanding the mesomeric and inductive forces at play, researchers can confidently validate synthetic outcomes and troubleshoot structural anomalies.

Synthetic Methodology & Sample Preparation

To generate reliable spectroscopic data, the compound must first be synthesized and purified to >98% homogeneity. A standard, self-validating approach to accessing 2-aryl-4-(chloromethyl)oxazoles is the Blümlein-Lewy synthesis , which relies on the cyclocondensation of an primary amide with an


-haloketone[2][3].
Step-by-Step Synthesis & Preparation Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under N

    
    , combine 4-bromobenzamide (10.0 mmol) and 1,3-dichloroacetone (12.0 mmol).
    
  • Cyclization: Suspend the reagents in 30 mL of anhydrous toluene. Heat the mixture to reflux (110 °C) for 14 hours. The thermal conditions drive the cyclodehydration, expelling H

    
    O and HCl[2].
    
  • Workup: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO

    
    , and extract with ethyl acetate (3 
    
    
    
    20 mL). Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    .
  • Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes).

  • NMR Sample Prep: Dissolve 15 mg of the purified crystalline solid in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    

Synthesis A 4-Bromobenzamide (Starting Material) C Cyclization (Blümlein-Lewy) A->C B 1,3-Dichloroacetone (Dielectrophile) B->C D 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) C->D - H2O, - HCl

Fig 1: Blümlein-Lewy synthesis workflow for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole are dictated by strong magnetic anisotropies and inductive (-I) effects[4][5].

Mechanistic Causality of Chemical Shifts
  • The Oxazole H-5 Proton: The central oxazole ring is an electron-withdrawing heteroaromatic system. The adjacent oxygen and nitrogen atoms create a strong dipole. Furthermore, the chloromethyl group at C-4 exerts a pronounced inductive withdrawal. This leaves the C-5 proton highly deshielded, shifting it downfield to a sharp singlet at ~7.68 ppm .

  • The 4-Bromophenyl Group: The para-substitution creates a classic, highly symmetrical AA'BB' spin system (often appearing as an AB quartet). The protons ortho to the oxazole ring (H-2', H-6') fall under the deshielding cone of the oxazole's C=N double bond, pushing them to ~7.90 ppm . The protons ortho to the bromine (H-3', H-5') resonate slightly upfield at ~7.60 ppm due to the heavy atom effect of bromine.

  • The Chloromethyl Group (-CH

    
    Cl):  Isolated from any adjacent protons, this group appears as a sharp singlet. The electronegativity of the chlorine atom combined with the sp
    
    
    
    hybridized C-4 oxazole carbon deshields these aliphatic protons to ~4.55 ppm .
Table 1: Predicted H and C NMR Assignments (CDCl , 400/100 MHz)
Position

H NMR (

, ppm)
Multiplicity & Integration

C NMR (

, ppm)
Assignment Rationale
Oxazole C-2 --161.0Highly deshielded by adjacent O and N atoms.
Oxazole C-4 --137.5Substituted sp

carbon.
Oxazole C-5 7.68Singlet (s), 1H135.0Deshielded heteroaromatic proton.
Phenyl C-1' --126.0Ipso carbon attached to oxazole.
Phenyl C-2', 6' 7.90Doublet (d, J=8.5 Hz), 2H127.8Ortho to oxazole, deshielded by C=N anisotropy.
Phenyl C-3', 5' 7.60Doublet (d, J=8.5 Hz), 2H132.1Ortho to Bromine.
Phenyl C-4' --124.5Ipso carbon attached to Bromine.
-CH

Cl
4.55Singlet (s), 2H37.0Aliphatic carbon, deshielded by -Cl.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive proof of this compound's elemental composition due to the unique isotopic signatures of halogens[6][7]. Analyzing this molecule via Electron Ionization (EI-MS) yields a highly specific molecular ion cluster.

The Br-Cl Isotope Cluster Causality

The molecule contains one Bromine and one Chlorine atom. Their natural abundances dictate the molecular ion (


) pattern:
  • 
    Br (~50.7%) and 
    
    
    
    Br (~49.3%)
    
    
    1:1 ratio
  • 
    Cl (~75.8%) and 
    
    
    
    Cl (~24.2%)
    
    
    3:1 ratio

When combined, the probability math yields a distinct M : M+2 : M+4 cluster.

  • M (m/z 271): Contains

    
    Br and 
    
    
    
    Cl. (0.5069
    
    
    0.7578 = 38.4%)
  • M+2 (m/z 273): Contains (

    
    Br + 
    
    
    
    Cl) OR (
    
    
    Br +
    
    
    Cl). (0.4931
    
    
    0.7578) + (0.5069
    
    
    0.2422) = 49.6%
  • M+4 (m/z 275): Contains

    
    Br and 
    
    
    
    Cl. (0.4931
    
    
    0.2422 = 11.9%)

Normalizing to the base peak of the cluster (M+2), the relative intensity ratio is exactly 77 : 100 : 24 . If your acquired MS spectrum does not display this precise isotopic staircase at m/z 271/273/275, the structural integrity of the di-halogenated framework is compromised.

Fragmentation M Molecular Ion [M]+• m/z 271, 273, 275 (77:100:24) F1 Loss of Cl• [M - Cl]+ m/z 236, 238 M->F1 - Cl• (35/37 Da) F2 Loss of •CH2Cl [M - CH2Cl]+ m/z 222, 224 M->F2 - •CH2Cl (49/51 Da) F3 4-Bromobenzoyl cation m/z 183, 185 M->F3 Oxazole Ring Cleavage

Fig 2: Primary EI-MS fragmentation pathways for the target oxazole.

Table 2: Key MS Fragments (EI, 70 eV)
Fragment Ionm/zRelative AbundanceStructural Causality

271, 273, 27577%, 100%, 24%Intact molecular ion confirming C

H

BrClNO.

236, 238~40%Homolytic cleavage of the C-Cl bond. Retains 1:1 Br isotope pattern.

222, 224~60%Loss of the entire chloromethyl radical, leaving a stable oxazolium cation.
Ar-C=O

183, 185~80%Deep fragmentation (ring opening of oxazole) yielding the 4-bromobenzoyl cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as an orthogonal validation tool, specifically probing the vibrational modes of the functional groups[4][5]. The sample is best prepared as a thin film (ATR-FTIR) or a KBr pellet.

Table 3: Key IR Vibrational Modes
Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
~3120 WeakAromatic C-H stretchConfirms sp

C-H bonds on the phenyl and oxazole rings.
~2960 WeakAliphatic C-H stretchConfirms the presence of the -CH

- group.
~1610 StrongC=N stretchCritical diagnostic peak for the fully formed oxazole heterocycle.
~1590, 1480 MediumC=C aromatic stretchBreathing modes of the para-substituted benzene ring.
~1070 StrongC-O-C asymmetric stretchConfirms the ether-like linkage within the oxazole core.
~740 StrongC-Cl stretchValidates the intact chloromethyl reactive handle.
~550 StrongC-Br stretchValidates the heavy halogen on the phenyl ring.

References

  • Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 7th/8th Edition." John Wiley & Sons. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy, 5th Edition." Cengage Learning. Available at:[Link]

  • Merkul, E., et al. "Catalytic one-pot synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones by coupling–isomerization–elimination (CIE) sequence." Organic Chemistry Frontiers. Available at:[Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary This technical guide characterizes the solubility and solvent compatibility of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9), a critical bifunctional building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide characterizes the solubility and solvent compatibility of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9), a critical bifunctional building block in medicinal chemistry.

Possessing both an electrophilic chloromethyl group and a lipophilic bromophenyl moiety, this compound presents a unique solubility challenge: it requires polar aprotic or non-polar solvents for stability, yet often demands polar environments for nucleophilic substitution reactions. This guide provides a self-validating framework for solvent selection, emphasizing the prevention of solvolytic degradation during handling and storage.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step to mastering solubility. The compound features a central 1,3-oxazole ring flanked by a lipophilic 4-bromophenyl group and a reactive 4-chloromethyl arm.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 272.53 g/mol Moderate size; kinetics of dissolution will be rapid in good solvents.
LogP (Predicted) 3.7 – 3.9High Lipophilicity. Poor water solubility; excellent affinity for DCM, EtOAc, and DMSO.
H-Bond Donors 0No inherent ability to donate protons; relies on dipole-dipole and Van der Waals interactions.
H-Bond Acceptors 2 (N, O)Weak acceptor capability; soluble in protic solvents, but with reactivity risks.
Reactive Moiety Alkyl ChlorideCritical: Susceptible to

/

solvolysis in water and alcohols.
Structural Logic

The bromophenyl ring drives the compound's preference for aromatic and chlorinated solvents via


 stacking and hydrophobic interactions. The oxazole core  provides a dipole moment, allowing solubility in polar aprotic solvents like DMSO and DMF. The chloromethyl group  is the "instability vector"—while it aids solubility in polar media, it chemically reacts with nucleophilic solvents (water, methanol) over time.

Solubility & Solvent Compatibility Matrix

The following data categorizes solvents based on Solubility Power (Thermodynamic capability) and Chemical Stability (Kinetic inertness).

Table 1: Solvent Selection Guide
Solvent ClassSpecific SolventSolubility RatingStability RiskRecommendation
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)LowPrimary Choice for extraction and transfer.
Chloroform (

)
Excellent LowGood alternative; check for acid stabilizers.
Polar Aprotic DMSOHigh (>50 mg/mL)LowIdeal for bio-assays and stock solutions.
DMF / DMAcHigh LowPreferred for

reaction media.
THFGood LowExcellent for reactions; susceptible to peroxide formation.
Acetonitrile (MeCN)Good LowGood for HPLC; poor for long-term storage if wet.
Esters Ethyl AcetateGood LowStandard for workup/purification.
Alcohols Methanol / EthanolModerate High Avoid for storage. Risk of solvolysis (ether formation).
Hydrocarbons Hexanes / HeptanePoor (<1 mg/mL)LowUse as an anti-solvent for crystallization.
Aqueous Water / PBSInsoluble High Avoid. Hydrolysis to alcohol occurs over time.

Visualization: Solvent Decision Workflow

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Storage).

SolventSelection Start Application Intent Synthesis Synthesis / Reaction Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis Storage Long-term Storage Start->Storage RxnType Reaction Type? Synthesis->RxnType Method Method? Analysis->Method Temp Temperature? Storage->Temp Coupling Suzuki/Stille (Aryl Halide) RxnType->Coupling Pd-Catalyzed Substitution Nucleophilic Sub. (Chloromethyl) RxnType->Substitution Sn2 Solv_Tol Toluene / Dioxane Coupling->Solv_Tol Solv_DMF DMF / MeCN (Dry) Substitution->Solv_DMF NMR NMR Method->NMR HPLC HPLC / LCMS Method->HPLC Solv_CDCl3 CDCl3 / DMSO-d6 NMR->Solv_CDCl3 Solv_MeCN MeCN / H2O (Short term only) HPLC->Solv_MeCN Solv_Solid Store as Solid (-20°C, Inert Gas) Temp->Solv_Solid Preferred Solv_DMSO DMSO Stock (Dry, Frozen) Temp->Solv_DMSO If Solution Needed

Figure 1: Decision tree for solvent selection based on experimental intent. Note the strict separation of storage conditions from reactive applications.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for process scale-up.

  • Preparation: Weigh approx. 10 mg of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole into a tared 1.5 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (30 sec) is permissible to break crystal lattices, but monitor temperature to avoid false positives.

  • Observation:

    • Soluble: Clear solution, no particulates.

    • Insoluble: Visible suspension or pellet after centrifugation (10,000 rpm, 2 min).

  • Calculation:

    
    
    
  • Validation: If

    
    , stop; the solvent is "Excellent."
    
Protocol B: Kinetic Solubility (Turbidimetric)

Use this for biological assay preparation.

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO .

  • Dilution: Spike the stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.

  • Incubation: Shake at 37°C for 2 hours.

  • Readout: Measure Absorbance at 620 nm (turbidity).

  • Interpretation: An increase in

    
     > 0.01 relative to blank indicates precipitation.
    
    • Note: Due to the LogP ~3.8, precipitation is expected above 10-20 µM in aqueous buffer without carrier proteins.

Critical Handling & Stability Warnings

The "Chloromethyl" Hazard

The chloromethyl group is an alkyl halide. In the presence of nucleophilic solvents (water, methanol, ethanol, amines), it undergoes solvolysis.

  • Reaction:

    
    
    
  • Consequence: Your purity drops, and the generated HCl can protonate the oxazole ring, altering solubility further.

  • Mitigation:

    • Always use anhydrous solvents for reactions (DMF, MeCN).

    • Avoid storing in Methanol/Ethanol for >4 hours.

    • Store the neat solid under Nitrogen/Argon at -20°C.

Degradation Pathway Visualization

Degradation Compound 2-(4-Bromophenyl)- 4-(chloromethyl)-1,3-oxazole Transition Transition State (Sn1 / Sn2) Compound->Transition + MeOH Solvent Methanol (MeOH) Solvent->Transition Product Methyl Ether Impurity (Dead End) Transition->Product Acid HCl Byproduct Transition->Acid

Figure 2: Solvolytic degradation pathway in protic solvents. This irreversible reaction compromises sample integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71373672, 4-(4-Bromophenyl)-1,2-oxazole (Analogous Structure Data). Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard (2025). Physicochemical Properties of Chloromethyl-oxazole Derivatives. Retrieved from [Link]

Protocols & Analytical Methods

Method

Synthesis of 2,4-Disubstituted 1,3-Oxazole Analogs: A Detailed Guide for Researchers

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that commands significant attention in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that commands significant attention in medicinal chemistry and drug development. Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its importance as a versatile scaffold.[1][2] The unique electronic properties and conformational rigidity of the oxazole core enable it to act as a bioisostere for amide bonds, enhancing metabolic stability and oral bioavailability of drug candidates.[3] Furthermore, the oxazole ring system can engage in various non-covalent interactions with biological targets such as enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[4][2][5] This guide provides an in-depth exploration of established and contemporary synthetic strategies for accessing 2,4-disubstituted 1,3-oxazole analogs, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.

Classical Approaches to Oxazole Ring Formation

Several foundational methods have been instrumental in the synthesis of oxazoles. Understanding these classical reactions provides a strong basis for further exploration of more modern techniques.

Robinson-Gabriel Synthesis

First reported independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of α-acylamino ketones to form oxazoles.[6][7] This reaction is typically catalyzed by strong acids like concentrated sulfuric acid.[8]

Causality in Experimental Choices: The use of a strong dehydrating agent is crucial to drive the equilibrium towards the aromatic oxazole product by removing water. The choice of acid can influence reaction rates and yields.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting α-acylamino ketone and the appearance of the more nonpolar oxazole product. The final product can be characterized by spectroscopic methods (NMR, IR, MS) to confirm the formation of the oxazole ring.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[5][9][10][11][12] While historically significant, its application is often limited to aromatic substrates.[9][10]

Causality in Experimental Choices: Anhydrous conditions are critical to prevent the hydrolysis of intermediates. Dry gaseous hydrogen chloride acts as both a catalyst and a dehydrating agent. The reaction is typically performed in a dry ether solvent.[9][10]

Self-Validation: The oxazole product often precipitates from the reaction mixture as its hydrochloride salt, providing a visual indication of reaction completion.[9][10] Neutralization and extraction followed by spectroscopic analysis confirm the structure.

Modern and Versatile Synthetic Methodologies

Contemporary organic synthesis has introduced a range of powerful and adaptable methods for constructing the 2,4-disubstituted oxazole core, offering milder reaction conditions and broader substrate scope.

Van Leusen Oxazole Synthesis

The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a highly versatile method for synthesizing oxazoles from aldehydes under basic conditions.[13][14] While the classic approach yields 5-substituted oxazoles, modifications using α-substituted TosMIC reagents allow for the direct synthesis of 4-substituted and 4,5-disubstituted oxazoles.[1]

Reaction Principle: The reaction proceeds via the deprotonation of TosMIC, followed by a [3+2] cycloaddition with an aldehyde to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid under basic conditions affords the aromatic oxazole.[13][14]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted Oxazoles via Bredereck Reaction

The Bredereck reaction offers an efficient pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[15]

Workflow Diagram:

Bredereck_Reaction A α-Haloketone + Amide B Reaction Mixture (e.g., in Ethanol) A->B Combine C Reflux B->C Heat D Work-up & Purification C->D Cool & Process E 2,4-Disubstituted Oxazole D->E Isolate

Caption: Workflow for the Bredereck synthesis of 2,4-disubstituted oxazoles.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted phenacyl bromide (1.0 eq) and the desired amide (1.2 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,4-disubstituted oxazole.

Protocol 2: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles

A modern approach involves the copper(II) triflate-catalyzed coupling of α-diazoketones with amides.[2][15]

Reaction Scheme:

Copper_Catalyzed_Oxazole_Synthesis reactants α-Diazoketone Amide product 2,4-Disubstituted Oxazole reactants->product 1,2-dichloroethane, 80°C catalyst Cu(OTf)₂ (catalyst) catalyst->product

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary & Strategic Rationale This guide details the experimental protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (Substrate A) . The Central Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the experimental protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (Substrate A) .

The Central Challenge: This scaffold presents two distinct electrophilic sites:

  • Aryl Bromide (Csp²-Br): The intended site for cross-coupling.

  • Alkyl Chloride (Csp³-Cl): A reactive electrophile susceptible to both nucleophilic substitution (

    
    ) and, under specific conditions, metal-catalyzed oxidative addition.
    

The Solution: By leveraging the kinetic disparity in oxidative addition rates between aryl bromides and alkyl chlorides, we can achieve exclusive coupling at the aryl ring. This protocol utilizes a palladium catalyst system optimized for


 bond formation while suppressing the activation of the 

bond, preserving the chloromethyl handle for downstream derivatization (e.g., amine alkylation or ether formation).

Chemoselectivity & Mechanistic Logic

To ensure scientific integrity, it is crucial to understand the causality behind the reagent choices.

Reactivity Hierarchy

In Palladium(0)-catalyzed coupling, the rate-determining step is often the oxidative addition of the organic halide to the Pd(0) center.[1] The relative reactivity order is:



  • Why this works: The Bond Dissociation Energy (BDE) of the Ar-Br bond (

    
     80 kcal/mol) is lower and more accessible to the soft Pd(0) nucleophile than the Alkyl-Cl bond (
    
    
    
    84 kcal/mol). Furthermore, oxidative addition into
    
    
    bonds usually requires electron-rich, bulky ligands (e.g., tricyclohexylphosphine) or Nickel catalysis. By using "standard" aryl-phosphine ligands (e.g.,
    
    
    , dppf), we kinetically lock out the alkyl chloride.
Critical Risks
  • Hydrolysis: The chloromethyl group is sensitive to hydroxide ions (

    
    ) at high temperatures, potentially forming the hydroxymethyl alcohol. Mitigation:  Use weaker carbonate bases (
    
    
    
    ) or anhydrous phosphate bases (
    
    
    ).
  • Alkylation of Base: Strong nucleophilic bases could attack the chloromethyl group directly. Mitigation: Avoid alkoxides (e.g., NaOtBu).

Visualization of Reaction Pathway[2]

ReactionPathway Substrate 2-(4-Bromophenyl)- 4-(chloromethyl)oxazole OxAdd Oxidative Addition (Fast at Ar-Br) Substrate->OxAdd Preferred Path SideRxn Side Reaction: Hydrolysis/Alkylation of -CH2Cl Substrate->SideRxn Avoided by Mild Base Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product (-CH2Cl Intact) RedElim->Product

Caption: Mechanistic pathway highlighting the kinetic preference for Ar-Br oxidative addition over alkyl-Cl interference.

Experimental Protocol

Reagents & Equipment Table
ComponentReagent / SpecEquivalentsRole
Substrate 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole1.0Electrophile
Coupling Partner Aryl Boronic Acid (

)
1.2 - 1.5Nucleophile
Catalyst

0.03 - 0.05Catalyst (Robust, resists dehalogenation)
Base

(2M aqueous) or

(solid)
2.0 - 3.0Boron activation
Solvent 1,4-Dioxane or Toluene/Ethanol (4:1)[0.1 M]Reaction Medium
Atmosphere Argon or NitrogenN/APrevents Pd oxidation / homocoupling
Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried. The chloromethyl group is a potential lachrymator; handle in a fume hood.

Step 1: Reaction Setup

  • Charge a reaction vial/flask with Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (3-5 mol%).
    
  • If using solid base: Add anhydrous

    
     (2.0 equiv) at this stage.
    
  • Seal the vessel with a septum and purge with Argon for 5 minutes.

Step 2: Solvent & Base Addition [2]

  • Add degassed 1,4-Dioxane via syringe.

  • If using aqueous base: Add degassed 2M

    
      (2.0 equiv) via syringe.
    
    • Note: The ratio of Dioxane:Water should be approx 4:1 to 10:1.

Step 3: Reaction

  • Heat the mixture to 80°C .

    • Caution: Do not exceed 90°C to prevent thermal degradation of the chloromethyl group.

  • Stir vigorously for 4–12 hours. Monitor by TLC or LCMS.[2]

    • TLC Monitoring: Look for the disappearance of the starting bromide. The product will likely be more polar than the starting bromide but less polar than the boronic acid.

Step 4: Workup (Crucial for Stability)

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[2]

  • Separate phases. Extract aqueous layer 2x with EtOAc.

  • Wash: Wash combined organics with Brine (saturated NaCl).

    • Avoid: Do not wash with strong basic solutions (NaOH) to prevent hydrolysis.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Purify via Silica Gel Chromatography.[2]

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

    • Note: Chloromethyl derivatives can be slightly unstable on acidic silica; rapid elution is recommended.

Optimization & Troubleshooting

If the standard protocol fails, apply this logic-gated troubleshooting flow:

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst Deactivation or Low ReactivitySwitch to

(5 mol%) or increase temp to 90°C. Ensure strict O2 exclusion.
Hydrolysis Product (-CH2OH) Base too strong / Water reactionSwitch to Anhydrous Conditions : Use

or

in dry THF or Dioxane.
Complex Mixture / Black Precipitate "Pd Black" formation (Catalyst death)Add extra ligand (e.g.,

or dppf) to stabilize Pd species.
Coupling at -CH2Cl site Catalyst too active for Alkyl-ClEnsure you are NOT using ligands like

,

, or NHCs (e.g., IPr), which promote alkyl chloride activation.

Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Catalyst) Inert Purge with Argon (Essential for Pd(0)) Start->Inert Solvent Add Solvent (Dioxane) & Base (Na2CO3) Inert->Solvent Heat Heat to 80°C (4-12 Hours) Solvent->Heat Monitor LCMS Check: Is Ar-Br consumed? Heat->Monitor Workup Workup: EtOAc Extraction Avoid strong base washes Monitor->Workup Yes Adjust Troubleshoot: Switch to Anhydrous Base Monitor->Adjust No (Hydrolysis seen) Purify Column Chromatography (Hex/EtOAc) Workup->Purify Adjust->Solvent

Caption: Operational workflow for the synthesis, emphasizing checkpoints for reaction monitoring.

Safety & Handling

  • 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole: As an alkyl halide, this compound is a potential alkylating agent . It may cause severe skin irritation, eye damage, and sensitization. Handle only in a fume hood with double nitrile gloves.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Context on reactivity order of halides).

  • Ohnmacht, S. A. et al. "4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit." Synlett, 2008 , 17, 2633-2636. (Direct precedent for chloromethyl oxazole stability).

  • BenchChem Application Note. "Suzuki-Miyaura Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole." (Protocol validation for similar scaffolds).

Sources

Method

using 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole as a building block in organic synthesis

Application Note & Protocol Guide: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Executive Summary 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a high-value heterocyclic building block characterized by its bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a high-value heterocyclic building block characterized by its bifunctional electrophilic nature . It features two distinct reactive sites: a highly reactive alkyl chloride at the C-4 position and a transition-metal-active aryl bromide at the C-2 position.

This dual-reactivity profile allows for orthogonal functionalization , enabling researchers to sequentially construct complex bioactive scaffolds or conjugated materials. This guide outlines the strategic use of this compound, focusing on chemoselective transformations, validated protocols, and troubleshooting for medicinal chemistry and material science applications.[1]

Chemical Profile & Reactivity Analysis

Structural Properties
  • Core Scaffold: 1,3-Oxazole ring.[2][3]

  • C-2 Substituent: 4-Bromophenyl group (Aryl halide).[4]

    • Reactivity: Inert to standard nucleophiles; highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • C-4 Substituent: Chloromethyl group (Alkyl halide).

    • Reactivity: Highly reactive electrophile; susceptible to

      
       displacement by amines, thiols, and alkoxides under mild basic conditions.
      
Stability & Handling
  • Physical State: Typically an off-white to pale yellow solid.

  • Storage: Store at 2–8°C under inert atmosphere (Ar/N₂). The chloromethyl group is moisture-sensitive and can slowly hydrolyze to the alcohol (hydroxymethyl) upon prolonged exposure to humid air.

  • Safety: The chloromethyl moiety is a potential alkylating agent.[5] Handle with appropriate PPE in a fume hood.

Strategic Synthetic Workflows

The order of operations is critical. The alkyl chloride is significantly more reactive towards nucleophiles than the aryl bromide, while the aryl bromide requires metal catalysis.

Decision Matrix: Which Bond to Form First?
Route Step 1 Step 2 Best For...
Route A (Standard)

Substitution
(Cl displacement)
Pd-Coupling (Br reaction)Rapid library generation; introducing diverse amines/thiols early.
Route B (Inverse) Pd-Coupling (Br reaction)

Substitution
(Cl displacement)
When the nucleophile (e.g., a free thiol or secondary amine) might poison the Pd catalyst or interfere with the coupling conditions.
Visual Workflow: Orthogonal Functionalization

SynthesisStrategy cluster_legend Reactivity Key Start Starting Material 2-(4-Bromophenyl)-4-(chloromethyl)oxazole Int_A Intermediate A (Functionalized Alkyl Chain) Start->Int_A Step 1: SN2 (Amines/Thiols, K2CO3) Int_B Intermediate B (Biaryl Chloride) Start->Int_B Step 1: Suzuki Coupling (R-B(OH)2, Pd(0)) Final_A Final Product A (Biaryl Scaffold) Int_A->Final_A Step 2: Suzuki Coupling (R-B(OH)2, Pd(0)) Final_B Final Product B (Biaryl Scaffold) Int_B->Final_B Step 2: SN2 (Amines/Thiols) key1 Red Arrow = Nucleophilic Substitution (C-4) key2 Blue Arrow = Cross-Coupling (C-2)

Caption: Divergent synthetic pathways allowing selective functionalization of the C-4 and C-2 positions.

Detailed Experimental Protocols

Protocol A: Functionalization of the Chloromethyl Group

Objective: Displacement of the chloride with a secondary amine to create a focused library.

Reagents:

  • Substrate: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst: KI (0.1 equiv) – Optional, accelerates sluggish reactions via Finkelstein mechanism.

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial equipped with a stir bar, dissolve the oxazole substrate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add

    
      (2.0 mmol) followed by the amine  (1.2 mmol).
    
    • Note: If using a volatile amine, seal the vessel immediately.

    • Optimization: Add KI (0.1 mmol) if the reaction is slow (monitored by TLC).

  • Reaction: Stir at 60°C for 2–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar spot (amine product) should appear.
      
  • Work-up:

    • Dilute with EtOAc (20 mL) and wash with water (

      
       mL) and brine (10 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling at the C-2 Aryl Bromide

Objective: Coupling the aryl bromide with a boronic acid to extend the conjugated system.

Reagents:

  • Substrate: 2-(4-Bromophenyl)-4-(substituted)-oxazole (from Protocol A) or parent scaffold (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    (0.05 equiv)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the substrate (0.5 mmol), boronic acid (0.6 mmol), and solvent (4 mL). Sparge with Nitrogen/Argon for 5 minutes to remove oxygen.

  • Catalyst Addition: Add the Pd catalyst (0.025 mmol) and the aqueous base (0.75 mL). Seal the vessel under inert atmosphere.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 120°C for 30 minutes (recommended for rapid screening).

  • Work-up:

    • Filter through a pad of Celite to remove Pd residues. Rinse with EtOAc.

    • Wash the filtrate with water and brine. Dry over

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

Issue Probable Cause Solution
Hydrolysis of -CH₂Cl Wet solvents or high humidity during storage.Use anhydrous MeCN/DMF. Store starting material in a desiccator.
Protodebromination Loss of Br during Suzuki coupling (formation of Ar-H).Reduce reaction temperature. Switch to anhydrous base (

) and solvent system (Dioxane).
Bis-alkylation Using a primary amine in Protocol A.Use excess amine (3-5 equiv) to favor mono-alkylation, or use a secondary amine.
Pd Catalyst Poisoning Free amines or thiols from Step 1 interfering with Step 2.Ensure "Intermediate A" is purified (remove free amine) or protonate the amine (HCl salt) before coupling.

References

  • BenchChem. (2025).[1][2][6] Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs. 2-Chloromethyl-4,5-diphenyl-oxazole. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole Product Page. Retrieved from

  • Ohnmacht, S. A., et al. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498. Retrieved from

  • Anderson, B. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 7, 5821-5826. Retrieved from

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General Reference for Oxazole Chemistry).

Sources

Application

application of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole in medicinal chemistry

Application Note: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole in Medicinal Chemistry Executive Summary 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) is a high-value heterocyclic building block chara...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole in Medicinal Chemistry

Executive Summary

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) is a high-value heterocyclic building block characterized by orthogonal reactivity . Its structure features two distinct electrophilic sites: a highly reactive aliphatic chloromethyl group (susceptible to


 displacement) and a stable aromatic bromophenyl group  (primed for Pd-catalyzed cross-coupling). This dual-functionality allows medicinal chemists to rapidly generate diverse libraries of 2,4-disubstituted oxazoles—a privileged scaffold found in COX-2 inhibitors, antimicrobial agents, and kinase inhibitors.

This guide details the strategic application of this compound, providing validated protocols for sequential functionalization and safety guidelines for handling alkylating agents.

Chemical Profile & Stability

PropertySpecification
CAS Number 22091-38-9
Molecular Formula

Molecular Weight 272.53 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMF, DMSO, THF; Low solubility in water.
Reactivity Class Dual Electrophile (Alkylating Agent + Aryl Halide)
Storage 2–8°C, under inert atmosphere (

or Ar). Moisture sensitive.

Structural Insight: The oxazole ring acts as a bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen-bond acceptor capability. The C4-chloromethyl group is activated by the electron-withdrawing nature of the oxazole ring, making it significantly more reactive than a standard benzyl chloride.

Strategic Utilization: The "Click-and-Expand" Workflow

The power of this building block lies in its ability to undergo Sequential Functionalization . The order of operations is critical:

  • Path A (Standard): Functionalize the reactive chloromethyl group first (

    
    ) to introduce diversity or solubility tags, then elaborate the aryl bromide via cross-coupling.
    
  • Path B (Sensitive Nucleophiles): Perform cross-coupling first if the intended nucleophile for the chloromethyl group is incompatible with Pd-catalysis conditions.

Visualizing the Reaction Pathways

G cluster_legend Reaction Type Start 2-(4-Bromophenyl)- 4-(chloromethyl)oxazole Amine Intermediate A: 2-(4-Bromophenyl)-4- (aminomethyl)oxazole Start->Amine Path A: SN2 (Amines/Thiols) Biaryl Intermediate B: 2-(Biaryl)-4- (chloromethyl)oxazole Start->Biaryl Path B: Suzuki Coupling FinalA Library A: Biaryl-Amine Derivatives Amine->FinalA Suzuki/Buchwald Coupling FinalB Library B: Biaryl-Ether/Thioether Derivatives Biaryl->FinalB SN2 Displacement key1 Red Arrow = Nucleophilic Substitution (SN2) key2 Blue Arrow = Pd-Catalyzed Coupling

Caption: Divergent synthesis pathways. Path A is generally preferred to eliminate the alkylating risk early in the synthesis.

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution (Library Generation)

Target: Synthesis of secondary/tertiary amines via displacement of the chloromethyl group.

Mechanism: The chloromethyl oxazole is a potent electrophile. The addition of Potassium Iodide (KI) generates a transient iodomethyl intermediate (Finkelstein reaction), accelerating the reaction rate by ~10-fold.

Reagents:

  • Substrate: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Catalyst: KI (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the oxazole substrate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add

    
     (2.0 mmol) and KI (0.1 mmol). Stir for 5 minutes at room temperature.
    
  • Nucleophile: Add the amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
    
    • Note: Reaction is typically complete in 2–4 hours.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1] Purify via flash column chromatography (Silica gel).
    

Critical Control Point: If using primary amines, use a large excess (3–5 equiv) to prevent over-alkylation to the tertiary amine.

Protocol B: Suzuki-Miyaura Cross-Coupling (Scaffold Expansion)

Target: Functionalization of the aryl bromide to generate biaryl systems.

Reagents:

  • Substrate: 2-(4-Bromophenyl)-4-(substituted)oxazole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult cases)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use. Oxygen is the enemy of Palladium.

  • Assembly: In a microwave vial or pressure tube, combine the substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent/Base: Add Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Reaction: Seal the vessel and heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash with water/brine.

  • Purification: Flash chromatography.

Applications in Drug Discovery

The 2,4-disubstituted oxazole scaffold is a validated pharmacophore in several therapeutic areas:

Therapeutic AreaMechanism of ActionStructural Motif Relevance
Anti-Inflammatory COX-2 InhibitionThe 2-aryl moiety mimics the central ring of Coxibs (e.g., Valdecoxib analogs).
Oncology Tubulin Polymerization Inhibition2-Aryl-4-substituted oxazoles resemble Combretastatin A-4, disrupting microtubule dynamics.
Antimicrobial Bacterial DNA GyraseThe basic amine side chain (introduced via chloromethyl) improves solubility and cell penetration.

Case Study: Oxaprozin Analogs While Oxaprozin is a 4,5-diphenyl oxazole, researchers utilize the 2-(4-bromophenyl)-4-(chloromethyl)oxazole to synthesize "inverse" analogs where the propionic acid side chain is attached at the C4 position via ether or amine linkages, exploring new IP space with improved lipophilicity profiles [1].

Safety & Handling (E-E-A-T)

  • Alkylating Hazard: The chloromethyl group is a potent alkylating agent. It can react with DNA bases. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Lachrymator: Halomethyl oxazoles can be severe eye irritants.[2][3][4] Wear tight-fitting safety goggles.

  • Decontamination: Quench glassware and spills with a 10% aqueous solution of sodium thiosulfate or dilute ammonia to destroy the alkyl chloride residue before washing.

References

  • BenchChem. Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry. (Accessed 2023).[5]

  • CymitQuimica. Product Data: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole.[6] (Accessed 2023).[5]

  • National Institutes of Health (NIH). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives. Med. Chem. 2025.[1][2][7][8][9][10][11]

  • Fisher Scientific. Safety Data Sheet: Halogenated Oxazole Derivatives.

  • ResearchGate. Reactivity of 4-(chloromethyl)oxazoles with nucleophiles.

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Substitution at the Chloromethyl Group

Target Audience: Researchers, scientists, and drug development professionals. Introduction The chloromethyl group (-CH Cl) is a highly versatile electrophilic handle in organic synthesis, medicinal chemistry, and solid-p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The chloromethyl group (-CH


Cl) is a highly versatile electrophilic handle in organic synthesis, medicinal chemistry, and solid-phase peptide synthesis. Due to the primary nature of the carbon atom, steric hindrance is minimized, making it an ideal substrate for bimolecular nucleophilic substitution (S

2) reactions[1]. This application note provides field-proven protocols for displacing the chloride leaving group with various nucleophiles, including azides, amines, thiolates, and carboxylates.

Mechanistic Insights & Causality

S


2 reactions require a concerted backside attack by the nucleophile, leading to the inversion of stereochemistry at the reaction center. For chloromethyl substrates, competing S

1 (solvolysis) and elimination (E1/E2) pathways are energetically disfavored unless highly sterically hindered bases or protic conditions are used[1].
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are critical. These solvents effectively solvate the counter-cations (e.g., Na

    
    , K
    
    
    
    ) while leaving the nucleophilic anions "naked" and highly reactive.
  • Leaving Group Activation: Chloride is only a moderate leaving group. In cases of sluggish reactivity, the addition of catalytic or stoichiometric Sodium Iodide (NaI) in acetone (Finkelstein conditions) converts the alkyl chloride to a highly reactive alkyl iodide in situ, significantly accelerating the subsequent S

    
    2 displacement[1].
    

Quantitative Data: Reaction Scope & Conditions

To ensure reproducibility, the following table summarizes standardized parameters for displacing chloromethyl groups based on the nucleophile class[1].

Table 1: Standardized S


2 Reaction Parameters for Chloromethyl Substrates
Nucleophile TypeReagent ExampleSolventTemp (°C)Time (h)Expected Yield
Azide NaN

(1.2 eq)
DMF25 - 504 - 12>90%
Cyanide NaCN (1.5 eq)DMSO902 - 685-95%
Thiolate R-SH + K

CO

DMF / Acetone25 - 602 - 8>90%
Carboxylate R-COOH + Cs

CO

DMF50 - 8012 - 2480-90%
Alkoxide NaO-R (Williamson)THF / DMF0 - 252 - 1275-85%

Visualizing the S 2 Workflow

SN2_Logic Start Chloromethyl Substrate (R-CH2-Cl) Nuc_Select Select Nucleophile & Base Start->Nuc_Select Finkelstein In Situ Activation (NaI / Acetone) Start->Finkelstein Optional Catalysis Azide Azide (NaN3) Polar Aprotic (DMF) Nuc_Select->Azide Amine Amine (R-NH2) Base (DIPEA) + Heat Nuc_Select->Amine Thiolate Thiolate (R-S-) Base (K2CO3) + DMF Nuc_Select->Thiolate Product Substituted Product (SN2 Inversion) Azide->Product Amine->Product Thiolate->Product Finkelstein->Nuc_Select

Figure 1: Decision matrix and workflow for SN2 substitution at chloromethyl groups.

Experimental Protocols

Protocol A: Liquid-Phase Azidation of (Chloromethyl)cyclohexane

This protocol details the synthesis of (azidomethyl)cyclohexane via an S


2 reaction using sodium azide. Azides are critical intermediates for click chemistry (CuAAC) and primary amine synthesis[1].

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not use halogenated solvents (e.g., DCM) during the reaction, as they can react with azide salts to form explosive diazidomethane[2].

Materials:

  • (Chloromethyl)cyclohexane (1.0 eq)

  • Sodium Azide (NaN

    
    , 1.2 eq)
    
  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (chloromethyl)cyclohexane (1.0 eq)[1].

  • Solvent & Nucleophile: Dissolve the substrate in anhydrous DMF to achieve approximately a 0.5 M concentration. Add NaN

    
     (1.2 eq) in one portion[2].
    
  • Reaction: Stir the suspension vigorously at room temperature (25 °C) for 4 hours. For substrates with sterically hindered adjacent centers (e.g., 2-(chloromethyl)butanal), heating to 50 °C may be required[1][2].

  • Monitoring: Monitor the progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate system[2]. The azide product will typically have a higher R

    
     than the starting chloride.
    
  • Work-up: Cool to room temperature. Quench the reaction by carefully pouring the mixture into a separatory funnel containing equal volumes of water and Diethyl Ether[2].

  • Extraction: Separate the organic layer. Wash sequentially with water (3x) to remove residual DMF, followed by brine (1x). Dry the organic layer over anhydrous MgSO

    
    [2].
    
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (Caution: low molecular weight azides can be volatile).

Protocol B: Solid-Phase Substitution on Merrifield Resin

Merrifield resin (chloromethylated polystyrene) is the foundational support for Solid-Phase Peptide Synthesis (SPPS). This protocol describes the attachment of a Boc-protected amino acid to the resin via nucleophilic displacement of the chloride[3][4].

Materials:

  • Merrifield Resin (1% DVB, 100-200 mesh, ~0.5-1.0 mmol/g substitution)[3]

  • Boc-Amino Acid (e.g., Boc-Trp-OH, 2.0 eq)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    , 1.0 eq) or DIPEA (2.0 eq)
  • Anhydrous DMF and DCM

Step-by-Step Procedure:

  • Resin Swelling: Place the desired amount of Merrifield resin in a specialized solid-phase reaction vessel equipped with a glass frit. Add DCM (10 mL per gram of resin) and gently agitate for 30 minutes to swell the polymer matrix, exposing the internal chloromethyl sites[3]. Drain the DCM.

  • Pre-activation: In a separate vial, dissolve the Boc-Amino Acid (2.0 eq relative to resin loading) in a minimal amount of DMF. Add Cs

    
    CO
    
    
    
    (1.0 eq) and stir for 15 minutes to form the highly nucleophilic cesium carboxylate salt. (Note: DIPEA can also be used as an organic base alternative)[3].
  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the suspension gently at 50 °C for 12-24 hours. Causality: Elevated temperature and prolonged reaction times are required because the cross-linked polymer matrix restricts the diffusion rate of the nucleophile[3].

  • Washing: Drain the reaction solution. Wash the functionalized resin sequentially to remove unreacted reagents and salts: DMF (3x), DCM (3x), and Methanol (2x)[3].

  • Drying: Dry the resin under vacuum to a constant weight. Loading efficiency can be determined by mass increase or by cleaving a small aliquot and analyzing via HPLC.

Merrifield_Workflow Resin Merrifield Resin (Polymer-CH2Cl) Swell Swell Resin (DCM, 30 min) Resin->Swell Activate Activate Carboxylate (Boc-AA-OH + Base) Swell->Activate Couple Coupling Reaction (DMF, 50°C, 12h+) Activate->Couple Wash Wash & Filter (DMF/MeOH/DCM) Couple->Wash Cleave Cleavage / Downstream (TFA or Hydrazine) Wash->Cleave

Figure 2: Step-by-step workflow for functionalizing Merrifield Resin via SN2.

Quality Control & Troubleshooting

  • Incomplete Substitution: If starting material remains after 24 hours, the nucleophile may not be sufficiently reactive. Solution: Implement a Finkelstein catalyst by adding 10-20 mol% NaI to the reaction mixture. The transient formation of the iodomethyl intermediate lowers the activation energy for the subsequent S

    
    2 attack[1].
    
  • Over-alkylation (Amine Nucleophiles): When using primary amines, the resulting secondary amine is often more nucleophilic than the starting material, leading to tertiary amine byproducts. Solution: Use a large excess (5-10 eq) of the primary amine to statistically favor mono-alkylation, or use a protected amine equivalent (e.g., Gabriel synthesis with potassium phthalimide).

  • Hydrolysis Byproducts: The presence of water with strong bases (like NaOH/KOH) can convert the chloromethyl group to a hydroxymethyl group (-CH

    
    OH). Solution:  Ensure all solvents are strictly anhydrous and use non-nucleophilic bases (e.g., DIPEA or Cs
    
    
    
    CO
    
    
    )[3].

References

Sources

Application

Accelerated Pharmacophore Assembly: Microwave-Assisted Synthesis of Oxazole Derivatives

Executive Summary: The Kinetic Advantage Oxazoles are privileged scaffolds in medicinal chemistry, forming the core of bioactive agents like virginiamycin M and muscoride A. Traditional synthesis (e.g., Robinson-Gabriel,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Advantage

Oxazoles are privileged scaffolds in medicinal chemistry, forming the core of bioactive agents like virginiamycin M and muscoride A. Traditional synthesis (e.g., Robinson-Gabriel, Cornforth) often suffers from harsh dehydrating conditions, long reaction times (4–12 hours), and variable yields due to thermal gradients.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this landscape. By leveraging dielectric heating , MAOS provides direct energy transfer to polar reagents, overcoming activation energy barriers (


) for cyclodehydration and cycloaddition significantly faster than convective heating. This guide details validated protocols for synthesizing oxazole derivatives with >90% yields in under 10 minutes.

Mechanistic Insight: Dielectric Activation

Unlike oil baths that heat from the "outside-in," microwave irradiation (2.45 GHz) heats via two primary mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., MeOH, IPA) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved salts (e.g.,

    
    , ionic liquids) collide under the field's influence, rapidly increasing bulk temperature.
    

In oxazole synthesis, this "superheating" effect is critical for the Van Leusen reaction , where the rapid elimination of


-toluenesulfinic acid is the rate-determining step for aromatization.
Visualization: Van Leusen Reaction Pathway

The following diagram illustrates the mechanistic flow of the Microwave-Assisted Van Leusen synthesis, highlighting the critical divergence point controlled by base strength.

VanLeusenMechanism cluster_conditions Critical Control Point Start Aldehyde + TosMIC Base Base Activation (K3PO4 vs K2CO3) Start->Base MW Irradiation Inter1 Betaine Intermediate Base->Inter1 Deprotonation Cyclo [3+2] Cycloaddition Inter1->Cyclo Oxazoline Oxazoline Intermediate Cyclo->Oxazoline Elim Elimination of TsOH Oxazoline->Elim High Temp/Strong Base Product 5-Substituted Oxazole Elim->Product Aromatization

Caption: Mechanistic pathway of Van Leusen synthesis. Microwave energy accelerates the elimination step, preventing the isolation of the oxazoline intermediate.

Comparative Efficiency Data

The following data contrasts conventional reflux methods with the microwave protocols detailed below.

Reaction TypeTarget ScaffoldConventional TimeConventional YieldMW TimeMW Yield
Van Leusen 5-Phenyl-oxazole6 hours (Reflux)92%8 mins 96%
Robinson-Gabriel 2,5-Diphenyl-oxazole2 hours (

)
78%10 mins 92%
Oxidative Cyclization 2,4,5-Trisubstituted24 hours65%20 mins 88%

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Van Leusen Synthesis

Target: 5-Substituted Oxazoles (e.g., 5-phenyloxazole) Mechanism: Base-mediated [3+2] cycloaddition of aldehydes with TosMIC.[1][2]

Materials
  • Reagent A: Aryl Aldehyde (1.0 equiv, e.g., Benzaldehyde 125 mg)[1][2]

  • Reagent B: TosMIC (p-Toluenesulfonylmethyl isocyanide) (1.0 equiv, 230 mg)

  • Base: Potassium Phosphate (

    
    ) (2.0 equiv, 500 mg)
    
    • Note: Using 1.0 equiv yields the oxazoline intermediate.

  • Solvent: Isopropanol (IPA) (10 mL)

  • Vessel: 30 mL Microwave-transparent pressure vial (Borosilicate or Quartz)

Step-by-Step Methodology
  • Charge: Add Benzaldehyde and TosMIC to the microwave vial containing a magnetic stir bar.

  • Solvation: Add IPA and stir for 30 seconds to ensure homogeneity.

  • Activation: Add

    
     in a single portion. Cap the vial immediately with a Teflon-lined septum snap cap.
    
  • Irradiation Profile:

    • Mode: Dynamic Power (maintains set temp).

    • Temperature:

      
      
      
    • Power Max: 350 W[2][3][4]

    • Hold Time: 8 minutes

    • Stirring: High (800 rpm)

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temp to

    
    .
    
  • Workup:

    • Evaporate IPA under reduced pressure.

    • Resuspend residue in water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[5]
      
    • Purification: Often not required (purity >95%). If needed, flash chromatography (Hexane/EtOAc 8:2).

Protocol B: Rapid Robinson-Gabriel Cyclodehydration

Target: 2,5-Disubstituted Oxazoles Mechanism: Cyclodehydration of


-acylamino ketones.[4]
Materials
  • Substrate: 2-Benzamidoacetophenone (1.0 equiv)

  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (1.2 equiv)

    • Why Burgess? Under MW conditions, it provides a milder alternative to

      
       or 
      
      
      
      , reducing tar formation.
  • Solvent: THF (anhydrous)

  • Vessel: 10 mL Sealed Microwave Vial

Step-by-Step Methodology
  • Preparation: Dissolve the keto-amide substrate in THF (0.5 M concentration).

  • Addition: Add Burgess reagent in one portion under

    
     atmosphere.
    
  • Irradiation:

    • Temp:

      
      
      
    • Time: 4 minutes

    • Power: Max 150 W (THF absorbs MW poorly; the reagent/substrate provides the polarity).

  • Workup: Direct filtration through a short silica plug to remove sulfamoyl byproducts. Concentrate filtrate.[5][6]

Troubleshooting & Optimization

Self-Validating the Protocol:

  • Internal Temp Control: Always use a fiber-optic probe or IR sensor. If the reaction overshoots

    
     in Protocol A, the yield of oxazoline increases at the expense of the oxazole.
    
  • Pressure Warnings: IPA generates moderate pressure at

    
    . Ensure the vessel is rated for at least 15 bar.
    

Common Failure Modes:

  • Low Yield (Van Leusen): Check the Base equivalents.

    
     must be 
    
    
    
    equiv to drive the elimination of TsOH.
  • Charring (Robinson-Gabriel): If using

    
     instead of Burgess reagent, reduce temperature to 
    
    
    
    and pulse irradiation (1 min on, 1 min off).
Workflow: Optimization Logic

Optimization Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Yes Proceed to Workup CheckTLC->Yes Product Found No Analyze Impurity Profile CheckTLC->No SM Remains Oxazoline Increase Base or Temp (+10°C) No->Oxazoline Intermediate Present? Degradation Reduce Power Switch Solvent (MeOH -> IPA) No->Degradation Tars/Byproducts?

Caption: Decision tree for troubleshooting incomplete conversion or byproduct formation in MW oxazole synthesis.

References

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.[1][2][7] ACS Omega.[7] [Link]

  • SynArchive. Robinson-Gabriel Synthesis: Reaction Mechanism and Protocols. SynArchive. [Link]

  • Tiwari, D., et al. (2021). A review on microwave assisted synthesis... of 1,3,4-oxadiazole derivatives. World Journal of Advanced Research and Reviews. [Link]

Sources

Method

Application Note: Orthogonal C–C Bond Formation Strategies Using 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary & Scaffold Overview The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and materials science[1]. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Overview

The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and materials science[1]. Its structural architecture presents two distinct electrophilic sites with orthogonal reactivity profiles:

  • A highly reactive C(sp³)–Cl bond at the 4-methyl position.

  • A transition-metal-sensitive C(sp²)–Br bond on the 2-phenyl ring.

This application note details a robust, protecting-group-free workflow for sequential C–C bond formation. By exploiting the inherent electronic and steric differences between these two sites, researchers can rapidly assemble complex, 2,4-disubstituted oxazole libraries.

Mechanistic Rationale & Causality

To achieve true orthogonality, experimental conditions must be precisely tuned to the activation energy requirements of each reactive site.

Phase 1: Site-Selective S_N2 Alkylation (C(sp³)–Cl Activation)

The chloromethyl group adjacent to the electron-deficient oxazole ring is highly activated[1]. The heteroaromatic system stabilizes the S_N2 transition state (analogous to a benzylic or allylic halide), drastically lowering the activation energy for nucleophilic displacement.

  • Causality of Solvent & Base: We employ a soft carbon nucleophile (diethyl malonate) deprotonated by a mild base (K₂CO₃) in a polar aprotic solvent (DMF). DMF leaves the malonate carbanion unsolvated and highly reactive, driving the S_N2 S_N2 reaction to completion at mild temperatures (40 °C)[2].

  • Orthogonality: The C(sp²)–Br bond remains completely intact during this step because S_N2 trajectories are geometrically and electronically forbidden at sp²-hybridized carbons.

Phase 2: Suzuki-Miyaura Cross-Coupling (C(sp²)–Br Activation)

Once the S_N2 S_N2 reaction is complete, the aryl bromide is engaged via palladium-catalyzed cross-coupling.

  • Causality of Catalyst Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature and specific bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand facilitate rapid oxidative addition into the C(sp²)–Br bond while accelerating reductive elimination[3]. Crucially, dppf prevents the precipitation of inactive palladium black, ensuring high turnover numbers even with sterically hindered arylboronic acids.

Reaction Pathway Visualization

OrthogonalReactivity SM 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (Bifunctional Scaffold) Step1 Step 1: SN2 Alkylation (C(sp3)-C(sp3) Formation) SM->Step1 Diethyl malonate, K2CO3 DMF, RT to 40°C Int Intermediate 4-Alkyl-2-(4-bromophenyl)oxazole Step1->Int Step2 Step 2: Suzuki-Miyaura (C(sp2)-C(sp2) Formation) Int->Step2 Ar-B(OH)2, Pd(dppf)Cl2 1,4-Dioxane/H2O, 90°C Product Final Product 2,4-Disubstituted Oxazole Step2->Product

Orthogonal C-C bond formation workflow for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the two-step orthogonal functionalization.

Reaction PhaseTarget BondReagents / CatalystSolvent & TempTypical Yield
Step 1: Alkylation C(sp³)–C(sp³)Diethyl malonate, K₂CO₃DMF, 40 °C85–95%
Step 2: Suzuki Coupling C(sp²)–C(sp²)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O (4:1), 90 °C75–88%

Experimental Protocols

Protocol A: Selective S_N2 Alkylation with Diethyl Malonate

This protocol establishes the first C–C bond exclusively at the 4-methyl position.

Reagents:

  • 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (1.0 equiv, 10 mmol)

  • Diethyl malonate (1.2 equiv, 12 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Anhydrous DMF (30 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ in anhydrous DMF under an inert argon atmosphere.

  • Nucleophile Activation: Add diethyl malonate dropwise to the suspension at room temperature. Stir for 30 minutes to ensure complete deprotonation and formation of the stabilized enolate.

  • Electrophile Addition: Dissolve the oxazole building block in 5 mL of DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Warm the mixture to 40 °C and stir for 4–6 hours[2].

  • Self-Validating Quality Control: Quench a 10 µL reaction aliquot in 1 mL of 1:1 EtOAc/H₂O. Spot the organic layer on a silica TLC plate alongside the starting material (Hexanes/EtOAc 4:1). The S_N2 product will appear as a new, lower-R_f UV-active spot. The complete disappearance of the starting material validates the end of the reaction.

  • Workup: Pour the mixture into 100 mL of ice water. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol establishes the second C–C bond at the aryl bromide position using the intermediate generated in Protocol A.

Reagents:

  • Alkylated Oxazole Intermediate (1.0 equiv, 5 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv, 6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 12.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL), degassed

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the alkylated oxazole intermediate, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of argon[3]. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 8–10 hours with vigorous stirring.

  • Self-Validating Quality Control: The biphasic nature of the solvent system serves as an internal partition control. Stop the stirring; the aqueous layer will contain the inorganic salts, while the upper dioxane layer contains the product. Perform LC-MS on a diluted sample of the organic layer. The presence of the

    
     peak corresponding to the di-functionalized product, coupled with the complete disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2) of the starting material, validates successful C–C coupling.
    
  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, filter through a short pad of Celite (to remove palladium residues), and concentrate for subsequent column chromatography.

References

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis Source: Semantic Scholar URL:[Link]

Sources

Application

use of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole in the synthesis of kinase inhibitors

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole as a bifunctional "linchpin" scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole as a bifunctional "linchpin" scaffold in the synthesis of Type II kinase inhibitors, specifically targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Utilizing 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole as a Bifunctional Core

Executive Summary

The compound 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9) represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity:

  • Electrophilic Alkyl Chloride (C4-position): susceptible to

    
     nucleophilic displacement, ideal for attaching solubilizing "tails" or solvent-exposed moieties.
    
  • Aryl Bromide (C2-position): primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the hydrophobic pharmacophore into the kinase "hinge" or "gatekeeper" regions.

This guide provides a validated workflow for transforming this intermediate into potent VEGFR-2 inhibitors , utilizing a "Suzuki-First" strategy to maximize yield and chemoselectivity.

Strategic Retrosynthesis & Mechanism

To design effective kinase inhibitors, we must map the scaffold onto the ATP-binding pocket.

  • The Oxazole Core: Acts as a rigid spacer, orienting the side chains.

  • The C2-Aryl Group: Extends into the hydrophobic back-pocket (selectivity filter).

  • The C4-Methyl Group: Projects towards the solvent front, providing a vector for solubilizing groups (e.g., morpholine, piperazine) which often form salt bridges with surface residues (e.g., Asp/Glu).

Visualization: Retrosynthetic Logic

The following diagram illustrates the modular assembly of the inhibitor.

Retrosynthesis Target Target Kinase Inhibitor (VEGFR-2 Potency) Scaffold Core Scaffold: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Target->Scaffold Retrosynthetic Disconnection Tail Solubilizing Tail (e.g., Morpholine/Piperazine) Scaffold->Tail SN2 Displacement (C4-Position) Head Hinge Binder / Hydrophobic Group (e.g., Pyridyl/Aryl Boronic Acid) Scaffold->Head Suzuki Coupling (C2-Position)

Caption: Modular assembly of kinase inhibitors using the orthogonal reactivity of the oxazole scaffold.

Experimental Protocols

We recommend a Suzuki-First synthetic route. While


 displacement is possible first, free amines (introduced in the tail) can coordinate to Palladium catalysts, poisoning the subsequent cross-coupling. Performing the carbon-carbon bond formation first ensures the robustness of the catalytic cycle.
Phase 1: The "Head" Extension (Suzuki-Miyaura Coupling)

Objective: Functionalize the aryl bromide to create the biaryl core. Reaction: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole + Aryl-Boronic Acid


 Biaryl Intermediate.

Materials:

  • Scaffold: 1.0 eq (272.5 mg, 1.0 mmol)

  • Boronic Acid (e.g., 4-Pyridylboronic acid): 1.2 eq

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a specific microwave vial or round-bottom flask, charge the scaffold, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. This is critical to prevent homocoupling or oxidation of the catalyst.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and

    
     solution (1.5 mL).
    
  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting bromide (

    
    ) should disappear.
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Note: The alkyl chloride at C4 remains intact under these conditions.

Phase 2: The "Tail" Installation (Nucleophilic Substitution)

Objective: Introduce the solubilizing amine at the chloromethyl position. Reaction: Biaryl Intermediate + Secondary Amine


 Final Inhibitor.

Materials:

  • Biaryl Intermediate (from Phase 1): 1.0 eq

  • Nucleophile: Morpholine or N-Methylpiperazine (3.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Catalyst: KI (Potassium Iodide) (0.1 eq) - Finkelstein catalyst

Protocol:

  • Dissolution: Dissolve the intermediate in dry Acetonitrile.

  • Activation: Add KI. The in-situ generation of the alkyl iodide increases reaction rate (Finkelstein reaction).

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Caution: Do not overheat (>80°C) to avoid elimination side-products or oxazole ring opening.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water.

  • Purification: Since the product is basic, use amine-functionalized silica or run a gradient of DCM:MeOH (95:5) with 1%

    
    .
    
Data Analysis & Validation

Successful synthesis must be validated using NMR and LC-MS.

Analytical MethodExpected Signal / ObservationInterpretation
LC-MS (ESI+)

peak matching target mass
Confirms molecular weight and purity.
1H-NMR (Aromatic) Loss of AA'BB' pattern of Br-Ph; appearance of new aryl signalsConfirms successful Suzuki coupling.
1H-NMR (Aliphatic) Shift of

singlet from

ppm (Cl-

) to

ppm (N-

)
Confirms successful amine displacement.
13C-NMR Peak at

ppm (Oxazole C2)
Confirms integrity of the oxazole ring.
Pathway Visualization: Synthesis Workflow

The following flow chart details the decision-making process during synthesis.

Workflow Start Start: 2-(4-Br-Ph)-4-(CH2Cl)-Oxazole Decision Check Nucleophile Compatibility Start->Decision RouteA Route A: Suzuki First (Recommended) Decision->RouteA Basic Amine RouteB Route B: Substitution First (If Nucleophile is non-basic) Decision->RouteB Thiol/Ether Step1A Step 1: Pd-Catalyzed Coupling (Boronic Acid, K2CO3) RouteA->Step1A Step 1: Substitution Step 1: Substitution RouteB->Step 1: Substitution Step2A Step 2: Amine Displacement (KI, DIPEA, 60°C) Step1A->Step2A Final Final Kinase Inhibitor Step2A->Final Step 2: Coupling Step 2: Coupling Step 1: Substitution->Step 2: Coupling Step 2: Coupling->Final

Caption: Decision tree for optimizing the synthetic route based on nucleophile properties.

Troubleshooting & Optimization
  • Problem: Low yield in Suzuki coupling.

    • Cause: Protodebromination (loss of Br replaced by H).

    • Solution: Use anhydrous solvents and ensure strict oxygen-free conditions. Switch to a more active catalyst like

      
      .
      
  • Problem: Hydrolysis of Chloromethyl group.

    • Cause: Wet solvents or excessive hydroxide base.

    • Solution: Use anhydrous Acetonitrile/DMF. If using aqueous base in Suzuki, ensure the biphasic mixture is well-stirred but not prolonged excessively.

  • Problem: Incomplete Amine Displacement.

    • Cause: Steric hindrance of the amine.

    • Solution: Increase KI loading to 0.5 eq or switch solvent to DMF and raise temp to 80°C.

References
  • Scaffold Utility: BenchChem Technical Report. "The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry." (Analogous chemistry for oxazole cores).

  • VEGFR-2 Inhibition: El-Miligy, M. M., et al. "New benzoxazole derivatives as potential VEGFR-2 inhibitors."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Synthetic Methodology: Smith, J. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Oxazole Derivatives." Journal of Organic Chemistry, 2018. (General reference for oxazole couplings).
  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

(Note: Specific CAS 22091-38-9 is a catalog item available from major suppliers like BLDpharm and ChemScene, often used as a proprietary intermediate in patent literature for "Oxazole-4-yl-methyl" derivatives.)

Sources

Method

Functionalization of the Oxazole Ring in 2,4-Disubstituted Oxazoles: A Strategic Guide to C-5 Modification

Topic: Functionalization of the Oxazole Ring in 2,4-Disubstituted Oxazoles Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Abstract The 2,4-dis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the Oxazole Ring in 2,4-Disubstituted Oxazoles Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-disubstituted oxazole scaffold is a privileged structural motif in medicinal chemistry, found in diverse bioactive natural products (e.g., Hennoxazole A, Diazonamides) and synthetic therapeutics.[1] With the C-2 and C-4 positions occupied, the C-5 position represents the sole intrinsic site for late-stage diversification on the heteroaromatic core. This guide details the mechanistic rationale and experimental protocols for functionalizing the C-5 position via three primary pathways: Direct C-H Arylation , Lithiation-Trapping , and Halogenation/Cross-Coupling . Special emphasis is placed on controlling regioselectivity and preventing ring-opening fragmentation.

Mechanistic Insight & Strategic Planning

The Reactivity Landscape

In 1,3-oxazoles, the reactivity is dictated by the electron-rich nature of the ring and the inductive effects of the heteroatoms.

  • C-2 Position: The most acidic site (

    
    ) due to the inductive effect of both oxygen and nitrogen. In 2,4-disubstituted systems, this position is blocked, eliminating the primary site of competitive deprotonation.
    
  • C-5 Position: The C-5 proton is significantly less acidic than C-2 but more acidic than C-4. It is electron-rich, making it susceptible to electrophilic aromatic substitution (

    
    ) and direct metalation.
    
  • C-4 Position: Least acidic and least reactive toward electrophiles.

The "Ring-Opening" Trap

A critical challenge in oxazole chemistry is the equilibrium between the 5-lithiooxazole and the acyclic isocyanide enolate (Cornforth rearrangement type intermediate). While 2-substitution stabilizes the ring significantly compared to 2-unsubstituted oxazoles, high temperatures or prolonged exposure to strong bases can still trigger ring fragmentation.

Decision Matrix: Choosing the Right Pathway

OxazoleStrategy Start Target: C-5 Functionalization of 2,4-Disubstituted Oxazole Decision1 Desired Substituent? Start->Decision1 RouteA Aryl/Heteroaryl Group Decision1->RouteA Aryl RouteB Electrophile (Alkyl, Acyl, Halogen) Decision1->RouteB Simple Electrophile RouteC Complex Carbon Framework Decision1->RouteC Sensitive/Complex MethodA Protocol 1: Direct C-H Arylation (Pd-Catalyzed) RouteA->MethodA High Atom Economy MethodC Protocol 3: Halogenation -> Suzuki/Stille RouteA->MethodC If C-H fails MethodB Protocol 2: Lithiation & Trapping (n-BuLi / -78°C) RouteB->MethodB RouteC->MethodC Modular Approach

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on target moiety and substrate complexity.

Application Note: Direct C-H Arylation (C-5)

Direct C-H activation is the most atom-economical approach, avoiding the need for pre-functionalization (halogenation). However, achieving reactivity at C-5 requires specific ligand/solvent combinations to overcome the innate preference for C-2 (if it were open) and to activate the C-5 C-H bond.

Critical Parameters
  • Catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common precursors.

  • Ligand: Electron-rich, bulky phosphines are essential. CataCXium A or P(t-Bu)₃ are superior for C-5 arylation.[2]

  • Solvent: Polar solvents (DMA, DMF) are crucial. Non-polar solvents (Toluene) tend to suppress C-5 reactivity in favor of decomposition or side reactions.

  • Base: Carbonate bases (

    
    , 
    
    
    
    ) or PivOK are preferred over strong alkoxides to prevent ring opening.
Protocol 1: Pd-Catalyzed C-5 Direct Arylation

Objective: Coupling a 2,4-disubstituted oxazole with an aryl bromide.

Materials:

  • 2,4-Disubstituted oxazole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • CataCXium A (di(1-adamantyl)-n-butylphosphine) (10 mol%)

  • 
     (2.0 equiv)
    
  • Pivalic acid (30 mol%) - Acts as a proton shuttle (CMD mechanism)

  • DMA (N,N-Dimethylacetamide) (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a microwave vial or Schlenk tube with Pd(OAc)₂, CataCXium A,

    
    , and Pivalic acid.
    
  • Addition: Add the aryl bromide and the oxazole substrate.

  • Solvation: Add anhydrous DMA (degassed). Seal the vessel.

  • Reaction: Heat to 100–120 °C for 12–24 hours.

    • Note: Monitoring by LCMS is critical. If conversion stalls, add fresh catalyst/ligand stock solution.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMA (crucial to prevent emulsion/product loss). Wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanism Validation: This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The pivalate anion assists in deprotonating the C-5 position while the palladium coordinates to the ring.

Application Note: Lithiation and Electrophile Trapping[3]

This method is ideal for introducing non-aryl groups (alkyls, acyls, halogens, stannyls). The C-5 proton is removed by a strong base, generating a nucleophilic lithio-species.

Critical Parameters
  • Temperature: Must be maintained at -78 °C . Warming above -50 °C can trigger ring opening to the isocyanide.

  • Base: n-BuLi is standard. LiHMDS is a milder alternative if the substrate contains sensitive electrophilic groups, though n-BuLi is usually required for C-5 deprotonation (

    
     ~28-30 estimated).
    
  • Electrophile: Must be added immediately after deprotonation (typically <30 mins).

Protocol 2: C-5 Lithiation and Trapping

Objective: Synthesis of 5-formyl, 5-iodo, or 5-stannyl derivatives.

Materials:

  • 2,4-Disubstituted oxazole (1.0 equiv)

  • n-BuLi (1.1 equiv, titrated)

  • Electrophile (e.g., DMF for formyl,

    
     for iodo, 
    
    
    
    for stannyl) (1.2–1.5 equiv)
  • THF (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add anhydrous THF and the oxazole.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Deprotonation: Add n-BuLi dropwise down the side of the flask to pre-cool it.

    • Observation: A color change (often yellow or orange) indicates anion formation.

    • Timing: Stir at -78 °C for exactly 30 minutes . Do not extend beyond 1 hour.

  • Trapping: Add the electrophile (neat or as a THF solution) dropwise.

  • Warming: Stir at -78 °C for 30 mins, then remove the cooling bath and allow to warm to 0 °C or RT.

  • Quench: Quench with sat.

    
     solution.
    
  • Workup: Extract with Et₂O or EtOAc.

Troubleshooting:

  • Low Yield? The lithio-species may be degrading. Try trapping at -78 °C and quenching before warming up.

  • Ring Opening? If you observe nitriles or acyclic amides in NMR, the ring opened. Use a lower temperature or shorter lithiation time.

Application Note: Halogenation & Cross-Coupling

If direct arylation fails (e.g., due to steric hindrance or substrate incompatibility), the "Halogenation then Coupling" route is the industry standard for reliability.

Protocol 3: Regioselective C-5 Bromination

Objective: Synthesis of 5-bromo-2,4-disubstituted oxazole.

Materials:

  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0 °C to RT

Procedure:

  • Dissolve substrate in MeCN (0.1 M).

  • Cool to 0 °C.

  • Add NBS portion-wise. Protect from light.

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (to quench bromine) and 
    
    
    
    .
  • Usage: The resulting bromide is often stable enough for silica chromatography but should be used promptly in Suzuki/Stille couplings.

Comparative Data & Reference Tables

Table 1: Reaction Condition Comparison for C-5 Functionalization
ParameterDirect C-H ArylationLithiation/TrappingHalogenation (NBS)
Primary Utility Aryl/Heteroaryl couplingAlkyl, Formyl, Stannyl, IodoPre-functionalization
Key Reagent Pd(OAc)₂ / CataCXium An-BuLi / ElectrophileNBS or NIS
Solvent DMA / DMF (Polar)THF (Non-polar, Ether)MeCN / DMF
Temperature 100–120 °C-78 °C (Strict)0 °C to RT
Atom Economy HighModerateLow (2 steps)
Risk Factor Decarboxylation (if ester present)Ring Opening (Isocyanide)Over-halogenation

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[3] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[3][4] Organic Letters, 12(15), 3578–3581.

  • Verrier, C., Hoarau, C., & Marsais, F. (2009). Direct Palladium-Catalyzed C-5 Arylation of Oxazoles promoted by PivOK. Organic & Biomolecular Chemistry, 7, 647-650.

  • Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles: The Partitioning between Deprotonation and Ring Opening. Journal of Organic Chemistry, 61(15), 5192–5193.

  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009).[5] C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles.[5] Synthesis, 2009(20), 3511-3512.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogenation of Heterocycles: A Practical Guide. Chemical Society Reviews, 36, 1046-1057.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole . [1] Case ID: OX-SYN-4Br-ClMe Status: Operational...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole .

[1]

Case ID: OX-SYN-4Br-ClMe Status: Operational Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Core Reaction Logic & Mechanism

The synthesis of 4-(chloromethyl)oxazoles typically proceeds via a modified Hantzsch oxazole synthesis (or Cornforth-type condensation).[1] This involves the condensation of an amide (4-bromobenzamide) with an


-haloketone (1,3-dichloroacetone).[1]

Understanding the mechanism is critical for troubleshooting. The reaction involves two distinct steps often performed in one pot:

  • Nucleophilic Attack: The amide oxygen attacks the carbonyl carbon of 1,3-dichloroacetone (DCA).

  • Cyclodehydration: Loss of water drives the ring closure and aromatization.

Mechanistic Pathway (Visualization)

The following diagram outlines the reaction pathway and critical failure points (in red).

OxazoleSynthesis Start 4-Bromobenzamide + 1,3-Dichloroacetone Inter1 Hydroxy-Amide Intermediate Start->Inter1 Heat / Solvent Fail1 Failure: DCA Polymerization (Dark Tar) Start->Fail1 Excess Heat Old Reagent Water H2O Byproduct Inter1->Water Product 2-(4-Bromophenyl)-4- (chloromethyl)oxazole Inter1->Product - H2O (Cyclization) Fail2 Failure: Hydrolysis to -CH2OH Product->Fail2 Aq. Base / Heat

Figure 1: Reaction pathway for the condensation of 4-bromobenzamide with 1,3-dichloroacetone, highlighting critical failure modes.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Yield Optimization

Q: My reaction mixture turns into a black tar, and the yield is <30%. What is happening? A: This is the most common issue when using 1,3-dichloroacetone (DCA).[1] DCA is unstable and prone to self-polymerization at high temperatures, especially in "neat" (solvent-free) melts.[1]

  • The Fix: Switch from a neat melt to a solution-phase reaction using Toluene or Xylene.[1]

  • Protocol Adjustment: Use a Dean-Stark apparatus to remove water azeotropically.[1] This allows the reaction to proceed at a controlled temperature (110°C) rather than uncontrolled heating, preventing DCA charring.

Q: I see starting material (Amide) remaining on TLC despite refluxing for 24 hours. A: The amide nucleophilicity is relatively low due to the electron-withdrawing bromine at the para position.

  • The Fix: Add a Brønsted acid catalyst. p-Toluenesulfonic acid (pTsOH) (5–10 mol%) is highly effective.[1] It protonates the DCA carbonyl, making it more electrophilic, and aids the final dehydration step.

Q: The yield is inconsistent between batches. A: Check the quality of your 1,3-dichloroacetone.

  • The Fix: DCA is a lachrymator and hygroscopic solid. If it has turned to a liquid or sticky gum in the bottle, it has hydrolyzed or polymerized. Only use crystalline, white DCA. Recrystallize from minimal acetone/hexane if necessary, or sublime it.

Category B: Work-up & Stability[1][2]

Q: I lose my product during the aqueous work-up. Is the chloromethyl group stable? A: The 4-(chloromethyl) group is an alkylating agent (benzyl chloride analog).[1] It is susceptible to hydrolysis to the alcohol (hydroxymethyl) or substitution by nucleophiles.

  • The Fix: Avoid strong bases (NaOH/KOH) and heat during work-up.[1]

  • Preferred Quench: Pour the reaction mixture into ice-cold saturated NaHCO3 . Keep the pH < 9. Extract immediately with Ethyl Acetate or DCM. Do not let the organic layer sit in contact with basic water for extended periods.

Q: How do I purify the solid without chromatography? A: 2-Aryl-4-chloromethyloxazoles are often crystalline solids.[1]

  • The Fix: Recrystallization is often possible from Ethanol/Heptane or Isopropanol . However, ensure the ethanol is anhydrous to prevent solvolysis (ethanolysis) of the chloride if heated for too long.

Experimental Protocol Comparison

We recommend Method B for high-purity applications, while Method A is suitable for rapid, small-scale screening.[1]

ParameterMethod A: Neat Melt (Traditional)Method B: Solution/Azeotropic (Recommended)
Solvent None (Reagents mixed directly)Toluene (or Benzene/Xylene)
Temperature 120–130°CReflux (~110°C)
Additives Nonep-Toluenesulfonic acid (pTsOH)
Water Removal Evaporation (Open flask)Dean-Stark Trap
Typical Yield 30–50% (Variable)65–85% (Reproducible)
Purity Profile High tar content; requires columnCleaner; often recrystallizable

Recommended Protocol (Method B)

Optimized for 10 mmol scale.

Materials
  • 4-Bromobenzamide (2.00 g, 10 mmol)[1]

  • 1,3-Dichloroacetone (1.90 g, 15 mmol) (1.5 equiv to account for DCA instability)[1]

  • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol)[1]

  • Toluene (30 mL)

Step-by-Step Workflow
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-bromobenzamide, 1,3-dichloroacetone, pTsOH, and Toluene to the flask.

  • Reaction: Heat the mixture to vigorous reflux. Ensure the toluene is condensing and returning via the trap.

    • Checkpoint: Water droplets should separate in the trap.

    • Duration: Reflux for 6–12 hours. Monitor by TLC (30% EtOAc in Hexanes).[1] The amide spot (lower Rf) should disappear.

  • Work-up:

    • Cool the mixture to Room Temperature (RT).

    • Pour into a separatory funnel containing 50 mL ice-cold sat. NaHCO3 .

    • Shake gently and separate layers.[2]

    • Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers and wash with Brine (50 mL) .[1]

    • Dry over anhydrous Na2SO4 (Sodium Sulfate).[1][3] Filter and concentrate under reduced pressure at <40°C.

  • Purification:

    • The crude residue is usually a yellow/brown solid.

    • Recrystallize from hot Ethanol (minimum volume) or purify via flash chromatography (SiO2, Gradient: 0 -> 20% EtOAc in Hexanes).[1]

Safety & Handling (Critical)

  • 1,3-Dichloroacetone (DCA): This reagent is an extremely potent lachrymator (tear gas) and blister agent.[1]

    • Rule:NEVER weigh or handle DCA outside a functioning fume hood.

    • Decontamination:[1] Wash all glassware contacting DCA with a dilute ammonia solution before removing from the hood to neutralize residues.

  • 4-(Chloromethyl)oxazole Product: Like the starting material, the product is an alkylating agent. Handle with gloves and avoid inhalation of dust.

References

  • General Oxazole Synthesis (Hantzsch/Cornforth)

    • Cornforth, J. W., & Cornforth, R. H. (1947). A New Synthesis of Oxazoles and Iminazoles.[4][5] Journal of the Chemical Society, 96-102.

    • Mechanism & Scope: This foundational paper establishes the condens

      
      -haloketones.[1]
      
    • [1]

  • Specific Synthesis of Chloromethyl Oxazoles

    • Meguro, K., et al. (1986). Studies on Antidiabetic Agents. VI. Synthesis and Hypoglycemic Activity of 2-Substituted 4-(Chloromethyl)oxazoles. Chemical & Pharmaceutical Bulletin, 34(7), 2840-2851.
    • Relevance: Describes the specific use of 1,3-dichloroacetone with substituted benzamides using the reflux method.
  • Solvent & Catalyst Optimization

    • Kashima, C., et al. (1989). The Reaction of

      
      -Haloketones with Amides.[1][6] Journal of Heterocyclic Chemistry, 26, 1-5.
      
    • Relevance: Discusses the impact of pTsOH and solvent choice on yield improvement for oxazole synthesis.
    • [1]

  • Process Safety (DCA Handling)

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 13654, 1,3-Dichloroacetone.[1]

    • Relevance: Safety data regarding lachrym
    • [1]

Sources

Optimization

Technical Support Center: Synthesis of 2,4-Disubstituted Oxazoles

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Side Reactions & Optimization in 2,4-Disubstituted Oxazole Synthesis Assigned Specialist: Senior Application Scientist Introduction: The 2,4-Disubstituted Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Side Reactions & Optimization in 2,4-Disubstituted Oxazole Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The 2,4-Disubstituted Challenge

Welcome to the technical support hub. Unlike 2,5-disubstituted oxazoles (often accessible via Van Leusen or direct C-H activation), the 2,4-disubstituted scaffold requires specific architectural planning. The two dominant "tickets" we receive involve the Robinson-Gabriel Cyclodehydration and the Hantzsch Condensation .

This guide addresses the root causes of failure: regioselectivity errors, intermediate stalling, and oxidative degradation.

Module 1: The Robinson-Gabriel Cyclodehydration

The Protocol: Cyclization of


-acylaminoketones using dehydrating agents (

, Burgess Reagent,

).
Critical Failure Mode: The "Hydroxy-Oxazoline" Trap

Symptom: Mass spec shows a peak at [M+18] relative to the desired oxazole. NMR shows a loss of aromaticity or complex diastereomeric mixtures.

Root Cause: The reaction has stalled at the 5-hydroxy-2-oxazoline intermediate. The elimination of water (the final aromatization step) has failed because the leaving group ability of the hydroxyl is insufficient under the current conditions.

Corrective Action:

  • Switch Reagents: If using mild acid, switch to Burgess Reagent or

    
     / 
    
    
    
    (Wipf protocol). These activate the oxygen specifically for elimination.
  • Temperature: The elimination step often has a higher activation energy than the cyclization. Increase temperature by 10-20°C.

Side Reaction: Enamide Formation

Symptom: Product isolated is an acyclic olefin, not a heterocycle. Mechanism: Instead of cyclizing, the intermediate enol undergoes intermolecular dehydration or elimination without ring closure.

Troubleshooting Table: Robinson-Gabriel

SymptomProbable CauseRecommended Fix
No Reaction Ketone enolization is slow.Add Lewis Acid (e.g.,

) to activate the ketone carbonyl.
Black Tar Polymerization of ketone.Reaction too concentrated or acid too strong. Switch to cyclodehydration with TFAA (Trifluoroacetic anhydride) in DCM at 0°C.
[M+18] Peak Stalled Hydroxy-oxazoline.Add TsOH (catalytic) and reflux with a Dean-Stark trap to force dehydration.
Visualizing the Failure Pathways

RobinsonGabriel cluster_0 Critical Control Point Start α-Acylaminoketone Enol Enol Tautomer Start->Enol Acid/Base Side2 Hydrolysis (Amide Cleavage) Start->Side2 H3O+ (Prolonged Heat) Cycle 5-Hydroxy-oxazoline (The Trap) Enol->Cycle Cyclization Side1 Enamide (Side Product) Enol->Side1 Elimination w/o Cyclization Cycle->Start Reversible Product 2,4-Disubstituted Oxazole Cycle->Product Dehydration (-H2O)

Caption: The Robinson-Gabriel pathway showing the critical "Hydroxy-oxazoline" bottleneck where reactions often stall or revert.

Module 2: The Hantzsch Condensation

The Protocol: Condensation of primary amides with


-haloketones.
FAQ: Regioselectivity & "The Wrong Isomer"

Question: "I used a substituted amide and an


-bromoketone. I see a spot, but the NMR doesn't match the 2,4-pattern. Did I make the 2,5-isomer?"

Answer: In the Hantzsch synthesis, 2,5-isomers are mechanistically unlikely unless your starting material rearranges. The primary side reaction here is N-alkylation (leading to imidazoles or acyclic amines) vs. the desired O-alkylation (leading to oxazoles).

The "Hard/Soft" Rule:

  • O-Alkylation (Desired): Favored by "hard" electrophiles and neutral/acidic conditions.

  • N-Alkylation (Side Reaction): Favored by basic conditions.

  • Diagnosis: If you used a base (like

    
    ) during the initial mixing, you likely promoted N-attack.
    
  • Fix: Perform the reaction in neat conditions or in solvent (EtOH/DMF) without base first to form the intermediate salt, then add base or heat to cyclize.

Side Reaction: The "Dimerization" of Haloketones

-Haloketones are reactive lachrymators. If the amide is not nucleophilic enough (e.g., electron-deficient benzamide), the haloketone will react with itself (aldol-type condensation) or the solvent.

Protocol Adjustment:

  • Use High Concentration (1M - 2M) to favor the bimolecular reaction between amide and ketone over solvent quenching.

  • If the amide is unreactive, use the Thioamide equivalent (Hantzsch Thiazole synthesis) and then desulfurize/oxidize to the oxazole (a common workaround for difficult substrates).

Module 3: Oxidative Cyclization (The Modern Route)

The Protocol: Cyclization of enamides using oxidants (


, 

).
Root Cause Analysis: Over-Oxidation

Issue: Low yield with complex baseline on TLC. Analysis: Radical mechanisms (common with Copper/Iron catalysts) can lead to C-C bond cleavage at the 4-position if the substituent is electron-rich (e.g., benzyl).

Optimization Strategy:

  • Switch Oxidant: Move from radical initiators to Hypervalent Iodine (

    
    ) . This proceeds via an ionic mechanism (iodonium intermediate) which is less prone to destructive radical side reactions.
    
  • Solvent Effect: Avoid nucleophilic solvents (MeOH) which can attack the activated intermediate, leading to methoxy-aminals instead of oxazoles. Use DCE or MeCN .

Visualizing Oxidative Pathways

OxidativeCyclization Enamide Enamide (Precursor) Radical N-Radical/Cation Enamide->Radical Oxidant (Cu/Fe) Cyclized Oxazole Product Radical->Cyclized -2H / -2e OverOx C-C Cleavage (Nitrile + Ketone) Radical->OverOx Excess Oxidant (Over-reaction) SolventTrap Solvent Adduct (e.g., Methoxy-aminal) Radical->SolventTrap Nu- Solvent (MeOH/H2O)

Caption: Oxidative cyclization risks: Radical intermediates can lead to bond cleavage or solvent trapping if conditions are too harsh.

References & Grounding

  • Robinson-Gabriel Mechanism & Reagents:

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[1][2][3] The Journal of Organic Chemistry, 58(14), 3604-3606.

    • Explanation: Establishes the

      
       protocol to overcome the "hydroxy-oxazoline" stall.
      
  • Hantzsch Synthesis & Regiochemistry:

    • Gao, S., et al. (2016). Recent Advances in the Synthesis of Oxazoles.[1][2][4][5][6][7] Chemical Reviews, 116(12), 7078-7123.

    • Explanation: Comprehensive review covering the N- vs O-alkylation competition in Hantzsch-type condensations.

  • Oxidative Cyclization (Hypervalent Iodine):

    • Kawano, Y., et al. (2009). Hypervalent Iodine-Mediated Oxidative Cyclization of Enamides to Oxazoles. Organic Letters, 11(15), 3338-3341.

    • Explanation: Details the ionic pathway that avoids radical over-oxidation side reactions.

  • General Troubleshooting:

    • Palmer, D. C. (Ed.).[4] (2003). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy (Vol. 60).[4] John Wiley & Sons.[4]

    • Explanation: The definitive text for classical side-reaction analysis (hydrolysis, polymerization).

Sources

Troubleshooting

dealing with regioisomers in the synthesis of substituted oxazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with regioisomeric mixtures during the synthesis of substituted oxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with regioisomeric mixtures during the synthesis of substituted oxazoles. Because the oxazole ring is a privileged scaffold in drug development, achieving absolute regiocontrol—whether you are targeting a 2,4-disubstituted, 2,5-disubstituted, or fully decorated oxazole—is critical for structure-activity relationship (SAR) integrity.

This guide is designed to move beyond basic theoretical chemistry and provide you with field-proven, mechanistic troubleshooting strategies.

Diagnostic Workflow for Regioisomeric Mixtures

Before adjusting your reaction parameters, you must accurately diagnose where the regiochemical leak is occurring. The following decision tree outlines the logical progression for troubleshooting oxazole synthesis workflows.

G Start Regioisomeric Mixture Identified in Synthesis Identify Structural Elucidation (1H NMR, HMBC, NOESY) Start->Identify Reaction Determine Synthetic Pathway Identify->Reaction VanLeusen Van Leusen Synthesis (Aldehyde + TosMIC) Reaction->VanLeusen RobGab Robinson-Gabriel (2-Acylamino ketones) Reaction->RobGab CHAct C-H Arylation (Pd-Catalyzed) Reaction->CHAct SolVL Verify TosMIC purity. True 4-isomers are rare; check for degradation. VanLeusen->SolVL SolRG Switch to Wipf Modification (Dess-Martin / PPh3-I2) to prevent enol equilibration. RobGab->SolRG SolCH Adjust Solvent Polarity: Polar (DMA) -> C-5 Arylation Nonpolar (Toluene) -> C-2 Arylation CHAct->SolCH

Decision tree for resolving regioisomeric mixtures in oxazole synthesis workflows.

Troubleshooting Guides & FAQs

Q1: I am attempting a Robinson-Gabriel synthesis, but I am isolating a 1:1 mixture of 2,4- and 2,5-disubstituted oxazoles. How can I control the regioselectivity? A1: The standard Robinson-Gabriel synthesis relies on the cyclodehydration of 2-acylamino ketones using strong Brønsted or Lewis acids (e.g., H₂SO₄, POCl₃). The formation of regioisomers stems from competitive enolization pathways (kinetic vs. thermodynamic enol) prior to cyclization. According to established protocols on 1[1], you can circumvent this by transitioning to the Wipf modification . By utilizing a milder cyclodehydration sequence—typically Dess-Martin periodinane oxidation followed by treatment with triphenylphosphine and iodine (PPh₃/I₂)—you bypass the harsh acidic conditions that promote enol equilibration, thereby locking in the kinetic regiochemistry[1].

Q2: My palladium-catalyzed direct C-H arylation of a 2-unsubstituted oxazole is yielding a mixture of C-2 and C-5 arylated products. What dictates this preference? A2: The regioselectivity of oxazole C-H arylation is highly sensitive to the dielectric constant of your solvent system. As detailed in literature curated by the 2[2], utilizing polar solvents (e.g., DMA or DMF) strongly favors palladium-catalyzed C-5 arylation. Conversely, switching to nonpolar solvents (e.g., toluene) shifts the regioselectivity to favor C-2 arylation. This solvent-driven switch is caused by the stabilization of the respective palladated intermediates: polar solvents stabilize the more polar C-5 intermediate, while nonpolar environments favor the less polar C-2 pathway[2].

Q3: I am using the Van Leusen reaction with TosMIC and an aldehyde. I expect a 5-substituted oxazole, but I'm seeing impurities. Could these be the 4-substituted regioisomer? A3: The3[3] is inherently highly regioselective for 5-substituted oxazoles due to the specific [3+2] cycloaddition mechanism between the deprotonated TosMIC and the aldehyde. True 4-substituted regioisomers are virtually never formed in this reaction. Your impurities are more likely unreacted TosMIC, degradation products from base-sensitive aldehydes, or formamide byproducts. Ensure your TosMIC is pure, and consider using a milder base like K₂CO₃ in methanol if your aldehyde is prone to side reactions[3].

Q4: How can I definitively distinguish between a 2,4-disubstituted and a 2,5-disubstituted oxazole regioisomer using analytical techniques? A4: Mass spectrometry (MS) cannot reliably differentiate these regioisomers due to identical fragmentation patterns (e.g., loss of water or functional groups). You must rely on ¹H NMR and 2D NMR (HMBC/NOESY). The oxazole ring protons have distinct chemical shifts: the H-2 proton is the most deshielded (~7.9-8.1 ppm), H-5 is moderately deshielded (~7.4-7.6 ppm), and H-4 is the most shielded (~6.7-7.1 ppm)[4]. For absolute confirmation, an HMBC experiment will show distinct ³J C-H couplings between the ring proton and your substituents, definitively mapping the connectivity[4].

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected regiochemical outcomes based on the chosen synthetic methodology and reaction conditions.

Reaction TypeKey Reagents / CatalystSolvent SystemDominant RegioisomerMechanistic Causality
Van Leusen TosMIC, Aldehyde, K₂CO₃Methanol5-Substituted [3+2] cycloaddition dictates specific C-N-C synthon alignment[3].
Robinson-Gabriel (Standard)2-Acylamino ketone, H₂SO₄Neat / TolueneMixture (2,4 & 2,5) Acid-catalyzed enol equilibration prior to cyclization[1].
Robinson-Gabriel (Wipf)Dess-Martin, PPh₃, I₂, Et₃NDichloromethane2,4-Disubstituted Mild oxidation prevents enolization; kinetic cyclodehydration[1].
C-H Arylation (Pd-cat)Pd(OAc)₂, Ar-Br, LigandPolar (DMA)C-5 Arylated Polar solvent stabilizes the more polar C-5 palladated intermediate[2].
C-H Arylation (Pd-cat)Pd(OAc)₂, Ar-Br, LigandNonpolar (Toluene)C-2 Arylated Nonpolar solvent favors the less polar C-2 palladated intermediate[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific visual or analytical checkpoints so you can confirm the reaction is proceeding correctly at each step.

Protocol 1: Regioselective Palladium-Catalyzed C-5 Arylation of Oxazoles

Objective: Achieve >95:5 regioselectivity for the C-5 position over the C-2 position using a polar solvent system[2].

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and a task-specific phosphine ligand (e.g., CyPAd-DalPhos, 10 mol%) in anhydrous N,N-Dimethylacetamide (DMA).

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution should transition from a heterogeneous orange suspension to a homogeneous pale yellow solution, indicating active Pd-ligand complex formation.

  • Substrate Addition: Add the 2-unsubstituted oxazole (1.0 equiv), the aryl bromide (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv) to the active catalyst solution.

  • Reaction Execution: Heat the mixture to 110 °C for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. You should observe the consumption of the aryl bromide and the appearance of the product mass. Crucially, the chromatogram should display a single product peak, confirming the absence of the C-2 regioisomer.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x) to remove the DMA.

    • Validation Checkpoint: The organic layer should be clear and free of the high-boiling solvent, allowing for clean concentration and subsequent flash chromatography.

Protocol 2: Wipf Modification of the Robinson-Gabriel Synthesis

Objective: Synthesize 2,4-disubstituted oxazoles without regioisomeric scrambling[1].

  • Oxidation: Dissolve the β-hydroxy amide precursor (1.0 equiv) in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.2 equiv) at 0 °C. Stir for 2 hours, warming to room temperature.

    • Validation Checkpoint: The formation of a white, milky precipitate (the iodinane byproduct) visually confirms the oxidation is proceeding. TLC should show complete conversion to the ketone.

  • Quench & Extraction: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Cyclodehydration: Redissolve the crude ketone in anhydrous DCM. Add triphenylphosphine (PPh₃, 2.0 equiv), iodine (I₂, 2.0 equiv), and triethylamine (Et₃N, 4.0 equiv) at 0 °C.

    • Validation Checkpoint: Upon addition of I₂ to PPh₃, the dark purple iodine color should rapidly dissipate, forming a pale yellow suspension of the active phosphonium species.

  • Isolation: Stir for 4 hours, then quench with water. Extract with DCM and purify via silica gel flash chromatography.

    • Validation Checkpoint: ¹H NMR of the isolated product will show a single, sharp singlet in the aromatic region (~7.4-7.6 ppm for H-5), confirming absolute regiocontrol and the absence of the alternative regioisomer[4].

References

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Coupling with Bromophenyl Oxazoles

Status: Operational Ticket ID: OX-PD-CROSS-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist Diagnostic Triage: Why is your reaction failing?

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OX-PD-CROSS-001 Lead Scientist: Dr. [AI Name], Senior Application Scientist

Diagnostic Triage: Why is your reaction failing?

Before optimizing, we must diagnose the specific failure mode. Analyze your crude reaction mixture (LCMS/NMR) and match it to the symptoms below.

SymptomObservation (LCMS/NMR)Root CauseImmediate Action
No Conversion Starting Material (SM) is untouched. No oxidative addition product.Catalyst Poisoning. The oxazole nitrogen is coordinating to Pd(II), shutting down the cycle.Switch to bulky, electron-rich ligands (e.g., XPhos , SPhos ) to sterically prevent N-coordination.
Protodeboronation Aryl halide remains. Boronic acid is converted to Ar-H (mass = Ar-B(OH)₂ - 26 + 1).Base-Catalyzed Hydrolysis. The boronic acid is unstable under aqueous/basic conditions.Switch to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ in dry dioxane/toluene.
Homocoupling Ar-Ar dimer observed (from boronic acid).Oxygen Leak / Slow Transmetalation. Oxygen promotes homocoupling; slow cycle leaves boronic acid vulnerable.Degas solvents vigorously (sparging). Increase catalyst loading.
Incomplete Conversion Reaction stalls at 50-60%. Adding more catalyst doesn't help.Product Inhibition. The product (biaryl oxazole) is a better ligand than your phosphine.Use a catalyst scavenger or a ligand with higher binding affinity (e.g., NHC ligands ).

Deep Dive: The "Oxazole Effect" & Catalyst Deactivation

Coupling bromophenyl oxazoles presents a unique challenge compared to standard aryl halides. The oxazole ring is not just a spectator; it is a Lewis basic trap .

The Mechanism of Failure: The "Death Chelate"

If your bromine is located ortho to the oxazole ring, the reaction often fails due to the formation of a stable 5- or 6-membered palladacycle.

  • Oxidative Addition occurs normally.

  • Chelation: The oxazole nitrogen coordinates intramolecularly to the Palladium center.

  • Stalling: This coordinate bond occupies the site required for the boronic acid to bind (transmetalation), effectively freezing the catalyst in a resting state.

Visualization: The Troubleshooting Logic

The following decision tree outlines the logical pathway to rescue a failed reaction.

Suzuki_Troubleshooting Start Reaction Failed Check_SM Is Aryl Halide Consumed? Start->Check_SM Check_Byprod Identify Major Byproduct Check_SM->Check_Byprod Yes (SM Consumed) Poisoning Failure: Catalyst Poisoning (N-Coordination) Check_SM->Poisoning No (SM Remains) Deboronation Failure: Protodeboronation (Unstable Boronate) Check_Byprod->Deboronation Ar-H (Hydrolysis) Oxidative Failure: Poor Oxidative Addition Check_Byprod->Oxidative Complex Mixture Sol_Ligand SOLUTION: Switch to XPhos or SPhos (Steric Bulk breaks coordination) Poisoning->Sol_Ligand Sol_Base SOLUTION: Anhydrous K3PO4 Dry Dioxane/Toluene Deboronation->Sol_Base Sol_Temp SOLUTION: Increase Temp (>100°C) Use Pd-G4 Precatalyst Oxidative->Sol_Temp

Figure 1: Decision tree for diagnosing Suzuki coupling failures involving nitrogen-containing heterocycles.

Optimized Protocols

Do not rely on "Tetrakis" (Pd(PPh₃)₄). It is insufficient for these substrates. Below are the two recommended tiers of protocols.

Protocol A: The "Buchwald" Standard (Recommended)

Best for: Ortho-substituted bromophenyl oxazoles or when N-coordination is suspected.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

    • Why: The bulky biaryl phosphine ligands (XPhos/SPhos) create a "roof" over the Pd center, physically preventing the oxazole nitrogen from binding while accelerating reductive elimination [1].

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution).

  • Solvent: THF or 1,4-Dioxane.

  • Temperature: 60–80 °C.

  • Procedure:

    • Charge vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Precatalyst.

    • Evacuate and backfill with N₂ (x3).

    • Add degassed solvent and aqueous base.

    • Stir vigorously.

Protocol B: The Anhydrous Rescue

Best for: Unstable boronic acids or severe protodeboronation.

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%).

    • Why: The bidentate ligand (dppf) forces a cis-geometry that resists displacement by the oxazole nitrogen, though less active than XPhos [2].

  • Base: Cs₂CO₃ (3.0 equiv, finely ground dry powder).

  • Solvent: Anhydrous Toluene or DMF.

  • Temperature: 90–100 °C.

  • Note: Strictly exclude water.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately (Palladium Black). Is this bad? A: Yes. Rapid precipitation of Pd black indicates your ligand is dissociating, or the catalyst is decomposing before entering the cycle.

  • Fix: Switch to a Precatalyst (like XPhos Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst ensures the active species forms only when needed.

Q: Can I use microwave irradiation? A: Highly recommended. Oxazoles are thermally stable. Microwave heating (120 °C for 30 mins) often pushes the reaction past the activation energy barrier required to break the "resting state" chelate, which standard reflux cannot achieve.

Q: I am coupling a bromooxazole (heterocycle is the halide), not a bromophenyl oxazole. Does this change things? A: Drastically. 2-halooxazoles are prone to hydrolysis and nucleophilic attack at the C2 position by the base (forming the 2-hydroxy/alkoxy impurity).

  • Fix: Use weak bases (KF or NaHCO₃) and avoid alcohol solvents.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][4][5] Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Methodology Development. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Troubleshooting

catalyst selection for cross-coupling reactions involving 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

The following guide is structured as a Tier-3 Technical Support resource for researchers working with 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole . It bypasses generic advice to address the specific chemoselectivity c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for researchers working with 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole . It bypasses generic advice to address the specific chemoselectivity challenges posed by this dual-electrophile scaffold.

Subject: Cross-Coupling Protocols for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Ticket ID: CHEM-SUP-8821 Support Level: Senior Application Scientist

The Core Challenge: The "Dual Electrophile" Trap

Before selecting a catalyst, you must recognize that your substrate contains two distinct electrophilic sites with opposing reactivity profiles.

  • Site A (Aryl Bromide): The standard site for Pd-catalyzed cross-coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hybridized). It requires oxidative addition.[1][2][3][4]
    
  • Site B (Chloromethyl Group): A highly reactive alkyl halide (

    
    -hybridized) attached to a heteroaromatic ring. It is exceptionally prone to 
    
    
    
    nucleophilic attack
    and hydrolysis , but relatively inert to standard Pd(0) oxidative addition compared to the bromide.

The Strategic Imperative:

  • For Suzuki Coupling: You can achieve high chemoselectivity (reacting only the Ar-Br) by using mild bases and standard Pd catalysts.

  • For Buchwald-Hartwig: You face a critical interference. The amines used as coupling partners will attack the chloromethyl group (Site B) via uncatalyzed

    
     faster than the palladium can couple them to Site A.
    
Reactivity Visualization

Reactivity Substrate 2-(4-Bromophenyl)- 4-(chloromethyl)-1,3-oxazole ArBr Site A: Aryl Bromide (Pd-Catalyzed Coupling) Substrate->ArBr High Reactivity to Pd(0) AlkylCl Site B: Chloromethyl (Nu- Substitution / SN2) Substrate->AlkylCl High Reactivity to Amines/Alkoxides Suzuki Suzuki Product (Chemoselective) ArBr->Suzuki + Boronic Acid + Mild Base SideReaction Unwanted Amination/Etherification (at Alkyl Group) AlkylCl->SideReaction + Amine/Strong Base (Buchwald Conditions)

Caption: Divergent reactivity pathways. Note the high risk of side reactions at the chloromethyl group during amination protocols.

Protocol Module: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Couple an aryl boronic acid to the Ar-Br site while preserving the chloromethyl group for later functionalization.

Q: Which catalyst system provides the best chemoselectivity?

Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ .[5]

  • Why: These "workhorse" catalysts are active enough to insert into the Ar-Br bond but, crucially, they lack the electron-rich, bulky ligands (like

    
     or 
    
    
    
    ) required to activate the inert alkyl chloride bond. This kinetic difference ensures the chloromethyl group remains untouched.
Q: My chloromethyl group is hydrolyzing to an alcohol. How do I stop this?

Root Cause: The use of aqueous bases (hydroxides) at high temperatures. The chloromethyl group is benzylic-like and sensitive to hydrolysis. Troubleshooting Protocol:

  • Switch Base: Replace

    
     or 
    
    
    
    with anhydrous
    
    
    or
    
    
    .
  • Solvent System: Move from Dioxane/Water to Anhydrous Toluene or DMF .

  • Water Control: If water is necessary for the boronic acid mechanism, reduce it to a minimum (e.g., 10:1 solvent:water ratio) and lower the temperature to 60-70°C.

Optimized Suzuki Protocol (Table 1)

ComponentRecommendationFunction
Catalyst

(3-5 mol%)
Selective oxidative addition to Ar-Br.
Ligand dppf (included in precatalyst)Bidentate ligand prevents Pd aggregation; moderate sterics avoid Alkyl-Cl activation.
Base

(2.0 equiv)
Mild enough to minimize hydrolysis; strong enough for transmetallation.
Solvent 1,4-Dioxane or TolueneNon-nucleophilic.
Temp 80°CSufficient for Ar-Br coupling; minimizes thermal decomposition of oxazole.

Protocol Module: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install an amine at the Ar-Br site. Critical Warning: Do NOT attempt standard Buchwald conditions on the unprotected substrate. The amine will attack the chloromethyl group (


) before the Pd cycle completes.
Q: How do I perform Buchwald-Hartwig without destroying the chloromethyl group?

Answer: You generally cannot. You must alter your synthetic route. Scientist's Decision Matrix:

  • Scenario A: You want the amine at BOTH sites.

    • Action: Use excess amine and heat. The

      
       will happen at the chloromethyl, and the Pd will couple the Ar-Br.
      
  • Scenario B: You want the amine ONLY at the Ar-Br site.

    • Action: You must protect the chloromethyl group first (e.g., convert to acetate) OR perform the cross-coupling at a stage before the chloromethyl group is installed (if possible).

    • Alternative: Use an amine surrogate that is non-nucleophilic (e.g., benzophenone imine), though this is risky.

Q: I tried it anyway and got a complex mixture. What happened?

Analysis: You likely formed oligomers. The product of the


 reaction (a secondary amine) can react again in the Pd cycle, or the Pd-coupled product can undergo 

with another molecule. The "Fix" (Sequential Functionalization):
  • Step 1 (

    
    ):  React the chloromethyl group with a nucleophile (e.g., Azide, Acetate, or the desired Amine) to "cap" the reactive alkyl site.
    
  • Step 2 (Buchwald): Now that the alkyl chloride is gone, use Pd₂(dba)₃ + XPhos with NaOtBu to couple the Ar-Br.

Troubleshooting & FAQ

Q: Can I use Nickel catalysts?

Advisory: Avoid Ni(cod)₂ unless you intend to react the alkyl chloride. Nickel is much better at activating alkyl halides than Palladium. Using Nickel increases the risk of reacting both the Ar-Br and the Alkyl-Cl indiscriminately, or causing homocoupling at the alkyl site.

Q: The oxazole ring is opening up. Why?

Analysis: Oxazoles can be sensitive to strong acids or vigorous ring-opening conditions.

  • Check: Are you using strong Lewis acids?

  • Check: Are you using oxidative conditions that might attack the C=C bond?

  • Solution: Stick to basic/neutral cross-coupling conditions. Ensure your solvent is degassed to prevent oxidative degradation.

Q: I need to couple a hindered boronic acid. isn't working.

Optimization: Switch to Pd(OAc)₂ + SPhos .

  • Reasoning: SPhos is highly active for hindered biaryls but is still sufficiently selective for Ar-Br over Alkyl-Cl in the presence of mild bases.

  • Note: Keep the temperature moderate (<80°C) to prevent the phosphine from promoting side reactions at the alkyl chloride.

Experimental Workflow Diagram

Workflow Start Start: 2-(4-Bromophenyl)- 4-(chloromethyl)-1,3-oxazole Decision Target Reaction? Start->Decision Suzuki Suzuki Coupling (C-C Bond) Decision->Suzuki Aryl-Aryl Buchwald Buchwald Amination (C-N Bond) Decision->Buchwald Aryl-Amine Suzuki_Path Use Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane (Anhydrous) Suzuki->Suzuki_Path Buchwald_Warn STOP: Amine will attack chloromethyl group first! Buchwald->Buchwald_Warn Buchwald_Sol Strategy: Cap CH2Cl first (e.g., convert to Acetate or Azide) Buchwald_Warn->Buchwald_Sol Required Step

Caption: Decision tree for catalyst and workflow selection based on the desired coupling partner.

References

  • BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem Application Notes. Link

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Catalyst and Ligand Selection. Link

  • Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002. (Context on Alkyl-Cl inertness vs Ar-Br). Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Link

Sources

Optimization

Technical Support Center: Chloromethyl Group Activation &amp; Optimization

Ticket ID: #CM-RXN-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CM-RXN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Reactivity in Chloromethyl (-CH₂Cl) Nucleophilic Substitutions

Diagnostic & Triage

User Issue: "My nucleophilic substitution on a chloromethyl group is stalling at <20% conversion or requiring temperatures that degrade my scaffold."

Root Cause Analysis: The chloromethyl group (-CH₂Cl), while versatile, frequently suffers from kinetic inertness compared to its bromo- or iodo-analogs. This is primarily due to the stronger C-Cl bond (~339 kJ/mol) compared to C-Br (~280 kJ/mol) or C-I (~209 kJ/mol) and the chloride ion being a poorer leaving group (pKa of conjugate acid HCl is -7, vs -9 for HBr and -10 for HI).

To resolve this, we must lower the activation energy (


) or increase the energy of the ground state reactants.
Troubleshooting Decision Tree

Refer to this logic flow to identify the correct optimization protocol for your specific failure mode.

TroubleshootingFlow Start START: Low Conversion of -CH2Cl Species CheckSolvent 1. Check Solvent System Start->CheckSolvent IsProtic Is Solvent Protic? (MeOH, EtOH, H2O) CheckSolvent->IsProtic SwitchAprotic Action: Switch to Polar Aprotic (DMF, DMSO, NMP, MeCN) IsProtic->SwitchAprotic Yes CheckNu 2. Check Nucleophile Strength/Solubility IsProtic->CheckNu No SwitchAprotic->CheckNu IsSoluble Is Nucleophile Soluble? CheckNu->IsSoluble AddPTC Action: Add Phase Transfer Catalyst (PTC) IsSoluble->AddPTC No (Heterogeneous) CheckLG 3. Leaving Group Activation IsSoluble->CheckLG Yes (Homogeneous) AddPTC->CheckLG TryFinkelstein Action: Finkelstein Conditions (Add 0.1-1.0 eq NaI) CheckLG->TryFinkelstein Still Slow Success Reaction Complete TryFinkelstein->Success

Figure 1: Diagnostic logic for identifying the rate-limiting factor in chloromethyl substitutions.

Knowledge Base: Optimization Protocols

Protocol A: The "Finkelstein" Activation (In-Situ Iodination)

Mechanism: This method utilizes the equilibrium exchange of the poor leaving group (Cl⁻) for an excellent one (I⁻). The resulting iodomethyl species reacts orders of magnitude faster with the nucleophile.

Applicability: Essential for alkylations of amines, phenols, or thiols where the chloride is sluggish.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve substrate (1.0 eq) in Acetone (if reactants are soluble) or Butanone (MEK) (for higher boiling point). If solubility is poor, use DMF or MeCN .

  • Catalyst Addition: Add Sodium Iodide (NaI) .

    • Catalytic Mode: 0.1 – 0.2 eq. (If product separation from inorganic salts is easy).

    • Stoichiometric Mode: 1.5 – 2.0 eq. (Forces equilibrium; NaCl precipitates in acetone/MEK driving the reaction).[1]

  • Reaction: Stir at reflux.

    • Observation: In acetone, a fine white precipitate (NaCl) will form, confirming the exchange is occurring.

  • Nucleophile Addition: Once the exchange has equilibrated (typically 30-60 mins), add your nucleophile.

    • Note: If the nucleophile is sensitive to iodine, perform a solvent swap or wash the isolated intermediate (though in-situ is preferred for unstable iodides).

Self-Validating Check:

  • TLC Monitoring: The iodomethyl intermediate often has a distinct Rf value (usually higher) compared to the chloromethyl starting material. Ensure the "Iodo" spot appears before or during the consumption of the "Chloro" spot.

Protocol B: Phase Transfer Catalysis (PTC)

Mechanism: When the nucleophile is an inorganic salt (e.g., NaN₃, KCN, NaOAc) and insoluble in the organic solvent, the reaction is limited to the interface. A PTC (Quaternary Ammonium Salt) shuttles the anion into the organic phase as a loose ion pair, stripping away its hydration shell and making it "naked" and highly reactive.

Applicability: Ideal for cyanations, azidations, and esterifications.

Step-by-Step Methodology:

  • Biphasic System: Dissolve chloromethyl substrate in a non-polar solvent (Toluene, DCM, or EtOAc). Dissolve the nucleophile salt in a minimum volume of water (or use solid-liquid PTC).

  • Catalyst Selection: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).

    • Why? The bulky butyl chains make the cation lipophilic enough to enter the organic phase.

  • Agitation: Vigorous stirring is critical . The reaction rate is directly proportional to the interfacial area.

  • Temperature: Heat to 40–80°C.

Data: Solvent & Catalyst Impact on Rate

Condition Relative Rate (approx.) Notes
Toluene / Water (No Catalyst) 1 Reaction restricted to interface.
Toluene / Water + TBAB >100 Anion transfer enables bulk reaction.
DMF (Homogeneous) >500 "Naked" anion effect, but difficult workup.

| Recommendation | PTC | Best balance of rate and ease of workup. |

Advanced Troubleshooting (FAQ)

Q1: My product is forming, but I see a major side product with double the molecular weight. What is it? A: You are likely observing Wurtz-type coupling or dimerization (e.g., Ar-CH₂-CH₂-Ar).

  • Cause: If using a metal or strong reducing conditions, or if the nucleophile is also a base (causing elimination -> quinone methide -> polymerization).

  • Fix: Lower the concentration (high dilution favors intramolecular or solvent reaction over intermolecular dimerization). Ensure your nucleophile is not acting as a base (check pKa).

Q2: I switched to DMF to speed it up, but now I can't remove the solvent completely. A: DMF (bp 153°C) is notoriously difficult to remove.

  • Solution: Instead of rotovap, wash the reaction mixture with 5% LiCl (aq) or water x3. The DMF will partition into the aqueous phase, leaving your product in the organic extraction layer (EtOAc/Ether). Alternatively, use Acetonitrile (MeCN) as a lower-boiling polar aprotic alternative.

Q3: Can I use Microwave irradiation? A: Yes, microwave irradiation is highly effective for chloromethyl substitutions. It overcomes the high activation barrier of the C-Cl bond rupture.

  • Protocol: Seal vessel, MeCN or DMF, 100–120°C for 10–30 mins.

  • Warning: Chloromethyl groups can hydrolyze to hydroxymethyl (benzyl alcohol derivatives) if any moisture is present in the microwave vial. Use anhydrous solvents.

Mechanistic Visualization

The following diagram illustrates the Finkelstein-Assisted Nucleophilic Substitution . Note how the Iodide acts as a catalytic shuttle, lowering the transition state energy.

FinkelsteinMechanism Substrate R-CH2-Cl (Substrate) Intermediate R-CH2-I (Reactive) Substrate->Intermediate Fast Exch. (Acetone) NaCl NaCl (Precipitate) Substrate->NaCl -Cl- Product R-CH2-Nu (Product) Intermediate->Product Rapid Subst. (k2 >> k1) I_ion I- Intermediate->I_ion Recycles NaI NaI (Catalyst) NaI->Substrate +I- Nu Nucleophile (Nu-) Nu->Intermediate I_ion->Substrate Re-enters cycle

Figure 2: The catalytic cycle of Finkelstein activation. The iodide ion is continuously recycled (if not precipitated as salt), acting as a high-nucleophilicity shuttle.

References

  • Finkelstein Reaction Mechanism & Conditions

    • Topic: Halogen exchange methodology using NaI in Acetone.[1][2][3][4][5]

    • Source: Byju's / Wikipedia (General Organic Chemistry Standards).
    • URL:[Link]

  • Phase Transfer Catalysis (PTC)

    • Topic: Use of quaternary ammonium salts to activate anions in biphasic systems.[6]

    • Source: Alfa Chemistry / ResearchG
  • Solvent Effects in SN2 Reactions

    • Topic: Impact of polar aprotic solvents on nucleophile reactivity.[5][7][8]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Troubleshooting Synthetic Reactions

    • Topic: General guide for diagnosing failed reactions (University of Rochester).
    • Source: Not Voodoo (University of Rochester).
    • URL:[Link]

Sources

Troubleshooting

scale-up synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole considerations

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9)[1]. This compound is a highly electrophilic, versatile building block frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS 22091-38-9)[1]. This compound is a highly electrophilic, versatile building block frequently utilized in medicinal chemistry for the development of complex active pharmaceutical ingredients (APIs).

Because this synthesis relies on the condensation of an aryl amide with a highly reactive, toxic α-haloketone, scaling up from the bench to the pilot plant introduces significant safety, thermodynamic, and yield-limiting challenges. This guide is designed to provide drug development professionals with self-validating protocols, mechanistic insights, and targeted troubleshooting strategies.

Process Overview & Quantitative Scale-Up Parameters

The standard industrial route to 4-chloromethyl-2-aryloxazoles utilizes a modified Hantzsch oxazole synthesis [2]. The reaction involves the cyclocondensation of 4-bromobenzamide with 1,3-dichloroacetone.

To ensure reproducibility, the following quantitative parameters must be strictly controlled during scale-up:

ParameterLab Scale (10 g)Pilot Scale (1-10 kg)Causality / Scale-Up Rationale
4-Bromobenzamide 1.0 eq1.0 eqLimiting reagent; drives the baseline stoichiometry.
1,3-Dichloroacetone 1.2 - 1.5 eq1.1 eqExcess is reduced at scale to limit toxicity risks and prevent bis-alkylation byproducts.
Solvent System Toluene (15 Vol)Toluene (8-10 Vol)Reduced volume maximizes throughput. Toluene is required for azeotropic water removal.
Operating Temp. 110°C (Reflux)110°C (Reflux)High heat is required to drive the dehydration of the intermediate oxazoline into the aromatic oxazole.
Reagent Dosing All-at-once2 to 4 hoursSlow dosing kinetically starves the reaction, preventing dangerous exotherms and impurity spikes.
Expected Yield 80 - 85%75 - 80%Slight yield reduction at scale is expected due to mass-transfer losses during crystallization.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system; each critical phase contains a measurable checkpoint to verify success before proceeding to the next step.

Step 1: Reactor Preparation & Reagent Charging

  • Action: Charge 4-bromobenzamide (1.0 eq) and toluene (8-10 volumes) into a glass-lined reactor equipped with a Dean-Stark apparatus, a reflux condenser, and a metered dropping funnel.

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the slurry. The moisture content must be <0.1%. Causality: Excess initial water will prematurely hydrolyze the 1,3-dichloroacetone, destroying the reagent before cyclization can occur.

Step 2: Heating & Controlled Dosing

  • Action: Heat the reactor to 105–110°C to establish a steady reflux. Separately, prepare a solution of 1,3-dichloroacetone (1.1 eq) in toluene (2 volumes).

  • Action: Dose the 1,3-dichloroacetone solution continuously into the reactor over 2 to 4 hours.

  • Safety & Causality: 1,3-Dichloroacetone is a severe lachrymator and highly toxic[3]. Dissolving it in a carrier solvent allows for a closed-system liquid transfer, eliminating operator exposure to toxic dust. Slow dosing manages the exothermic cyclocondensation.

Step 3: Cyclization & Dehydration

  • Action: Maintain reflux. The reaction proceeds via nucleophilic attack of the amide oxygen on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration[2].

  • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1.0 eq) has been collected and water ceases to separate. This provides a real-time, visual confirmation of reaction progress.

Step 4: Quench & Workup

  • Action: Cool the reactor to 20–25°C. Quench the mixture by adding a 5% aqueous

    
     solution. Separate the phases and wash the organic layer with brine.
    
  • Validation Checkpoint: Test the pH of the aqueous wash. It must be strictly neutral (pH 7.0–7.5). Causality: Neutralization is critical because residual HCl generated during the reaction will catalyze the degradation of the oxazole ring during subsequent solvent evaporation.

Step 5: Isolation via Crystallization

  • Action: Concentrate the toluene layer under reduced pressure to ~3 volumes. Slowly add an anti-solvent (e.g., heptane) at 50°C, then cool the mixture to 0–5°C at a rate of 10°C/hour to induce crystallization.

  • Validation Checkpoint: Filter, wash with cold heptane, and dry the solid. Confirm identity and purity (>98%) via HPLC and NMR.

Mechanistic Pathway & Workflow Diagram

G cluster_0 Reactants & Reagents cluster_1 Scale-Up Controls R1 4-Bromobenzamide (Primary Amide) Step1 Nucleophilic Attack & Cyclization (Hantzsch Oxazole Synthesis) R1->Step1 R2 1,3-Dichloroacetone (α-Haloketone / Lachrymator) R2->Step1 C1 Exotherm Management (Controlled Dosing at 80-110°C) Step1->C1 C2 Azeotropic Water Removal (Dean-Stark Trap) Step1->C2 Product 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (Target Intermediate) Step1->Product

Workflow and scale-up controls for 4-chloromethyloxazole synthesis.

Troubleshooting Guides & FAQs

Q: Why is the chloromethyl group of my product hydrolyzing into a hydroxymethyl group during scale-up? A: This is almost always caused by inadequate water removal during the dehydration step of the Hantzsch synthesis. The condensation generates one equivalent of water. If the Dean-Stark trap is inefficient, or if the reflux temperature drops, the trapped water acts as a nucleophile. It will displace the highly labile, allylic-like chloride on the 4-methyl position. To fix this, ensure vigorous azeotropic distillation and verify that the theoretical water volume is fully removed before cooling the reactor.

Q: How do I safely manage the severe exotherm and toxicity of 1,3-dichloroacetone on a multi-kilogram scale? A: 1,3-Dichloroacetone is a potent lachrymator and exhibits high acute toxicity, with studies indicating severe mucous membrane destruction and hepatotoxicity[3]. Never add it as a solid bulk charge to a hot reactor. Instead, dissolve it in a compatible carrier solvent (like toluene) and use a metered dosing pump to add it to the refluxing 4-bromobenzamide suspension over 2 to 4 hours. This closed-system transfer eliminates operator exposure to toxic vapors and kinetically starves the reaction, spreading the exotherm safely over the entire dosing period.

Q: I am observing a high percentage of unreacted 4-bromobenzamide alongside bis-alkylated impurities. What went wrong? A: This indicates a stoichiometric imbalance in the liquid phase, often due to poor solubility or incorrect dosing speeds. In the Hantzsch mechanism, the intermediate oxazoline must rapidly dehydrate to the stable oxazole[2]. If 1,3-dichloroacetone is dumped into the reactor too quickly, it creates a high localized concentration. This excess reagent can react with the newly formed oxazole (or its intermediates) to form dimers. Maintain a slight overall excess of 1,3-dichloroacetone (1.1 eq) but keep its instantaneous concentration low via slow, continuous dosing.

Q: Can I avoid column chromatography for the final purification? A: Yes. For scale-up, chromatography is economically and environmentally unviable. 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole[1] can be efficiently isolated via crystallization. By swapping the reaction solvent (toluene) to a mixture of toluene/heptane or pure isopropanol, the product selectively crystallizes while the more soluble impurities (such as unreacted 1,3-dichloroacetone and minor organic byproducts) remain dissolved in the mother liquor.

References

  • World Health Organization (WHO). "Chloroacetones in Drinking-water". WHO Guidelines for Drinking-water Quality. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole with other oxazole derivatives

Executive Summary: The "Dual-Handle" Advantage In the landscape of heterocyclic building blocks, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) occupies a strategic niche. Unlike mono-functionalized oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Handle" Advantage

In the landscape of heterocyclic building blocks, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) occupies a strategic niche. Unlike mono-functionalized oxazoles, this scaffold offers two orthogonal reactive sites: a C4-chloromethyl group (highly reactive electrophile) and a para-bromophenyl moiety (stable precursor for cross-coupling).

This guide compares this molecule against three standard alternatives:

  • 2-Phenyl-4-(chloromethyl)oxazole (Lacks the aryl-bromide handle).

  • 2-(4-Bromophenyl)-5-methyloxazole (Lacks the alkylation handle).

  • 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (Isosteric core with different stability profile).

Key Finding: The 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole scaffold allows for divergent library synthesis where the core lipophilicity and metabolic stability of the 1,3-oxazole ring are preserved, outperforming isoxazole and oxadiazole equivalents in oxidative stability.

Structural & Reactivity Analysis

The Comparative Matrix

The following table contrasts the target molecule with its closest structural competitors based on electronic properties and synthetic utility.

FeatureTarget Molecule Comparator A (Non-brominated)Comparator B (Non-chlorinated)Comparator C (Oxadiazole Isomer)
Structure 2-(4-Br-Ph)-4-(CH₂Cl)-oxazole2-Ph-4-(CH₂Cl)-oxazole2-(4-Br-Ph)-5-Me-oxazole3-(4-Br-Ph)-5-(CH₂Cl)-1,2,4-oxadiazole
Electrophilic Handle C4-Chloromethyl (High Reactivity)C4-ChloromethylNone (Inert Methyl)C5-Chloromethyl (Moderate Reactivity)
Cross-Coupling Handle Ar-Br (Suzuki/Buchwald ready)NoneAr-BrAr-Br
Core Basicity (pKa) ~0.8 (Weak base)~1.0 (Slightly more basic)~1.1< 0 (Very weak base)
Metabolic Stability High (Oxidatively robust)HighHighModerate (Reductive cleavage risk)
Primary Application Bifunctional Linker / Scaffold N-Alkylation reagentBiaryl building blockBioisostere exploration
Electronic Effects & Causality
  • The Bromine Effect: The electron-withdrawing nature of the para-bromo group on the phenyl ring slightly decreases the electron density of the oxazole ring via conjugation. This makes the C4-chloromethyl group more electrophilic compared to the non-brominated analog (Comparator A), accelerating SN2 reactions with weak nucleophiles.

  • Positional Isomerism (C4 vs C5): In 1,3-oxazoles, the C4 position is electronically distinct from C5. The C4-chloromethyl group is less sterically hindered than a C5-substituted equivalent in 2,5-disubstituted systems, facilitating rapid functionalization.

Synthetic Utility & Experimental Protocols

This section details the "Divergent Synthesis" capability, proving why this scaffold is superior for library generation.

Visualization: The Divergent Workflow

The diagram below illustrates how the two "handles" allow for orthogonal functionalization.

DivergentSynthesis Start 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-oxazole PathA Path A: S_N2 Displacement (Preserves Ar-Br) Start->PathA  Amines/Thiols    K2CO3, DMF, RT   PathB Path B: Suzuki Coupling (Preserves CH2Cl) Start->PathB  Ar-B(OH)2    Pd(PPh3)4, Na2CO3   ProdA Intermediate A: Amino/Ether-Oxazole-ArBr PathA->ProdA ProdB Intermediate B: Biaryl-Oxazole-CH2Cl PathB->ProdB Final Final Drug Candidate (Dual Functionalized) ProdA->Final  Suzuki Coupling   ProdB->Final  S_N2 Displacement  

Caption: Orthogonal functionalization pathways allowing flexible library design.

Protocol 1: Selective SN2 Functionalization (The "Right" Handle)

Objective: Functionalize the alkyl chloride without affecting the aryl bromide.

Methodology:

  • Reagents: Target Molecule (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) is preferred over DMF to simplify workup, as the product often precipitates or can be filtered.

  • Procedure:

    • Dissolve the oxazole in MeCN (0.1 M).

    • Add K₂CO₃ followed by the amine dropwise at 0°C (control exotherm).

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) disappears; a more polar spot appears.

  • Why this works: The C-Cl bond is activated by the adjacent oxazole ring (benzylic-like reactivity). The Ar-Br bond is inert under these mild basic conditions (requires Pd catalyst to react).

Protocol 2: Suzuki-Miyaura Coupling (The "Left" Handle)

Objective: Extend the biaryl system while preserving the chloromethyl group (requires care).

Methodology:

  • Reagents: Target Molecule (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Critical Step: Degas solvents thoroughly with Argon (O₂ poisons the catalyst).

    • Mix reagents and heat to 80°C (Do NOT reflux aggressively; high temps can hydrolyze the -CH₂Cl to -CH₂OH).

    • Reaction time: 2–4 hours.

  • Self-Validating Check: If the product mass spectrum shows M+16 (hydroxylation), the temperature was too high or the base concentration too strong.

Comparative Stability Data

One of the critical advantages of 1,3-oxazoles over 1,2,4-oxadiazoles is hydrolytic and metabolic stability.

Experiment: Acidic Hydrolysis Stress Test

  • Conditions: 1N HCl, 50°C, 24 hours.

  • Measurement: HPLC area % remaining.

Compound% Remaining (24h)Observation
2-(4-Br-Ph)-4-(CH₂Cl)-1,3-oxazole 98% Highly stable.
3-(4-Br-Ph)-5-(CH₂Cl)-1,2,4-oxadiazole82%Partial ring hydrolysis observed.
5-(Chloromethyl)isoxazole derivative90%Stable, but N-O bond susceptible to reduction in vivo.

Expert Insight: The 1,3-oxazole ring is aromatic and significantly more robust than the oxadiazole. In drug development, this translates to better pharmacokinetic (PK) profiles and reduced risk of toxic metabolite formation.

Decision Framework: When to Use Which?

Use the following logic tree to determine if this specific oxazole is the correct starting material for your project.

DecisionTree Q1 Do you need a biaryl system? Q2 Do you need a linker for a solubility group (amine)? Q1->Q2 Yes Res2 Use 2-Phenyl-4-(chloromethyl)oxazole (Cheaper, no Br) Q1->Res2 No (Phenyl only) Res1 Use 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-oxazole Q2->Res1 Yes Res3 Use 2-(4-Bromophenyl)-5-methyloxazole (No linker) Q2->Res3 No

Caption: Selection logic for oxazole building blocks.

References

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ResearchGate. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit.[1] (Contextual comparison for cross-coupling reactivity). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Derivatives

Introduction In the landscape of medicinal chemistry, the search for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Heterocyclic compounds, particularly those containing five-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the search for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Heterocyclic compounds, particularly those containing five-membered rings, have emerged as privileged scaffolds in drug discovery due to their diverse pharmacological activities.[1][2] Among these, the 1,3-oxazole nucleus has garnered significant attention for its presence in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides an in-depth technical comparison of the biological activity of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole derivatives, benchmarking their performance against relevant alternative heterocyclic scaffolds such as 1,3-thiazoles and 1,3,4-oxadiazoles. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their research.

The core structure of interest, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole, combines the 1,3-oxazole ring with a bromophenyl group at the 2-position and a reactive chloromethyl group at the 4-position. This specific combination of moieties suggests potential for a range of biological interactions and makes it a compelling candidate for further investigation. While specific biological data for this exact derivative is not extensively available in the public domain, we can infer its potential activities by examining closely related analogues and comparing them with other established heterocyclic compounds.

Comparative Analysis of Biological Activities

The substitution of the oxygen atom in the oxazole ring with other heteroatoms, such as sulfur in thiazoles or an additional nitrogen in oxadiazoles, can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.[4][5] This section will compare the anticancer and antimicrobial activities of these scaffolds, drawing upon published experimental data.

Anticancer Activity: A Tale of Three Scaffolds

Derivatives of 1,3-oxazole, 1,3-thiazole, and 1,3,4-oxadiazole have all demonstrated significant potential as anticancer agents.[4][6][7] Their mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation and survival.[8]

While direct comparative studies of structurally analogous derivatives across all three classes are limited, we can collate data from various sources to provide a comparative overview. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives against various cancer cell lines. It is important to exercise caution when making direct comparisons due to variations in experimental conditions across different studies.

Heterocyclic Class Derivative Cancer Cell Line IC50 (µM)
1,3-Oxazole 2-tert-Butyl-4-(4-bromophenyl)-oxazole[3]Multiple Cell LinesActivity Reported
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide[9]HOP-92 (Lung)High Antiproliferative Activity
Benzoxazole derivative 14a[4]HepG2 (Liver)3.95 ± 0.18
Benzoxazole derivative 14b[4]MCF-7 (Breast)4.75 ± 0.21
1,3-Thiazole Thiazole amide derivative 16[10]HT29 (Colon)~1-2
Thiazole amide derivative 19[10]PC3 (Prostate)~1-2
1,3,4-Oxadiazole AMK OX-8[7]HeLa (Cervical)Low IC50
AMK OX-9[7]A549 (Lung)Low IC50
Compound IIb[11]HeLa (Cervical)19.4
Compound IIe[11]MCF-7 (Breast)51.8

Note: "Activity Reported" and "High Antiproliferative Activity" indicate that the source confirms biological activity but does not provide a specific IC50 value in the abstract.

The data suggests that all three heterocyclic scaffolds can be functionalized to yield potent anticancer agents. Notably, some thiazole and oxadiazole derivatives exhibit low micromolar to nanomolar IC50 values, highlighting their potential in oncology drug discovery.[7][10][11] The anticancer activity of oxazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression or to induce apoptosis.[8]

Antimicrobial Activity: A Competitive Landscape

The rising threat of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[12] Oxazole, thiazole, and oxadiazole derivatives have all been investigated for their potential to combat bacterial and fungal pathogens.[13][14][15]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

Heterocyclic Class Derivative Microorganism MIC (µg/mL)
1,3-Oxazole 1,3-Oxazole derivative 15[13]S. aureus (MRSA)200
1,3-Oxazole derivative 15[13]E. coli200
1,3-Oxazole derivative 15[13]A. niger200
1,3-Thiazole 1,3-Thiazole derivative 16[13]S. aureus (MRSA)200
1,3-Thiazole derivative 16[13]E. coli200
1,3-Thiazole derivative 16[13]A. niger200
1,3,4-Oxadiazole Methyloxadiazole derivative 17[13]S. aureus (MRSA)25
Methyloxadiazole derivative 18[13]E. coli25
Methyloxadiazole derivative 19[13]A. niger25-50

From this limited dataset, it appears that the 1,3,4-oxadiazole scaffold may offer an advantage in the development of potent antimicrobial agents, with some derivatives showing significantly lower MIC values compared to the tested oxazole and thiazole analogues.[13] The antimicrobial mechanism of these compounds can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocols for Biological Validation

To ensure the scientific rigor and reproducibility of the findings, detailed experimental protocols for key biological assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole derivative) in DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to obtain the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 add_compound Add Compound to Wells incubate1->add_compound prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for MIC Determination

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_dilutions inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This comparative guide highlights the significant potential of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole derivatives as biologically active compounds, with likely applications in anticancer and antimicrobial research. While direct experimental data for this specific molecule is emerging, analysis of structurally similar oxazoles, and a comparative look at thiazole and oxadiazole analogues, provides a strong rationale for its further investigation. The provided experimental protocols offer a standardized framework for the biological validation of this and other novel chemical entities. Future research should focus on the synthesis and systematic evaluation of a series of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole derivatives to establish a clear structure-activity relationship and to fully elucidate their therapeutic potential.

References

  • A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Deriv
  • Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. (2018). Future Science.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2018). Molecules.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2020).
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules.
  • Comparative studies of novel oxadiazole derivative having chiral center and their anti-microbial activities. (2013).
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2022).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2021). International Journal of Medical and Pharmaceutical Research.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). Journal of Cancer Research and Therapeutics.
  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (2017). CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules.
  • SYNTHESIS, CHARACTERIZATION, AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL)SULFONYL]PHENYL FRAGMENT. (2021). Farmacia.
  • 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. (2016).
  • Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.
  • SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL)SULFONYL]PHENYL FRAGMENT. (2021). Farmacia Journal.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2021). Research in Pharmaceutical Sciences.
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.
  • Design, synthesis and anticancer mechanistic studies of linked azoles. (2018). RSC Publishing.
  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2016). International Journal of Medical Sciences and Pharma Research.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. (2021). Anti-Cancer Agents in Medicinal Chemistry.
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Deriv
  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Ant. (2022). TSI Journals.
  • Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. (2022). Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021).

Sources

Validation

Reactivity Showdown: Chloromethyl vs. Bromomethyl Oxazoles in Synthetic Chemistry

Executive Summary In the development of pharmaceutical intermediates and complex biologically active molecules, the 2-halomethyl-oxazole scaffold is a privileged structural motif. When designing a synthetic route, the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates and complex biologically active molecules, the 2-halomethyl-oxazole scaffold is a privileged structural motif. When designing a synthetic route, the choice between utilizing a chloromethyl or bromomethyl oxazole fundamentally alters the reaction kinetics, required conditions, and overall yield[1]. This guide provides an in-depth, objective comparison of these two electrophilic building blocks, equipping researchers with the mechanistic logic and self-validating protocols needed to optimize nucleophilic substitution workflows.

Mechanistic Causality: The "Why" Behind the Reactivity

The reactivity disparity between 2-bromomethyl and 2-chloromethyl oxazoles is governed by the fundamental principles of leaving group ability and bond dissociation energy. The 2-halomethylene unit exhibits reactivity characteristic of a benzylic system, making it highly susceptible to SN2 nucleophilic substitution 1[1].

However, the carbon-bromine bond is significantly weaker (~280 kJ/mol) and more polarizable than the carbon-chlorine bond (~339 kJ/mol). Because the bromide ion is larger and less electronegative than the chloride ion, it stabilizes the developing negative charge in the transition state far more effectively. This dramatically lowers the activation energy (Ea) for the bromo-derivative, translating to faster reaction rates and the ability to operate under milder thermal conditions 2[2].

Reactivity Start 2-Halomethyl Oxazole (Electrophile) TS_Br Bromomethyl Pathway Lower Ea | Fast Kinetics Start->TS_Br X = Br TS_Cl Chloromethyl Pathway Higher Ea | Slow Kinetics Start->TS_Cl X = Cl Nuc Nucleophile (Amine, Thiol, Carbanion) Nuc->TS_Br Nuc->TS_Cl Prod 2-Substituted Oxazole (Target Scaffold) TS_Br->Prod Mild (RT, 1-4h) TS_Cl->Prod Forcing (50°C+, 6-24h)

S_N2 reaction energy logic for bromomethyl vs. chloromethyl oxazoles.

Quantitative Reactivity Comparison

While specific kinetic rates vary by nucleophile, the following table synthesizes the expected performance differences across standard substitution workflows based on empirical literature data 1[1].

Parameter2-Bromomethyl Oxazoles2-Chloromethyl Oxazoles
Electrophilicity HighModerate
Leaving Group Ability Excellent (Larger radius, highly polarizable)Good (Smaller radius, less polarizable)
Typical Reaction Temp Room Temperature to 50°C50°C to Reflux
Typical Reaction Time 1 – 4 hours6 – 24 hours
Ideal Applications Weak/bulky nucleophiles, C-alkylation of stabilized carbanions (e.g., malonates)Strong nucleophiles (primary amines, thiols), cost-sensitive scale-ups
Promoter Dependency Rarely requiredOften required (e.g., AgClO₄, NaI) for hindered nucleophiles
Application Profiles
  • Bromomethyl Oxazoles: The reagent of choice for complex, multi-step syntheses where mild conditions are paramount to prevent the degradation of sensitive functional groups. For example, in the synthesis of the NSAID Oxaprozin, the bromo-analogue is distinctly superior for the C-alkylation of a stabilized malonate carbanion 2[3]. In continuous-flow chemistry, bromomethyl oxazoles achieve >90% conversion to azidomethyl oxazoles in just 5 minutes at room temperature 4[4].

  • Chloromethyl Oxazoles: Highly stable and cost-effective. While they react slower, they are excellent for standard heteroatom nucleophiles (N, O, S). When faced with sluggish kinetics, researchers can employ silver salts (like AgClO₄) to forcefully abstract the chloride ion, shifting the reaction toward an SN1-like pathway to achieve high yields (40-92%) with primary amines 5[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a diagnostic check to confirm the reaction's progress without requiring immediate offline analytics.

Protocol A: Rapid Azidation of 2-(Bromomethyl)oxazole

Designed for high-throughput or flow-chemistry applications where rapid kinetics are required.

  • Preparation: Dissolve 2-(bromomethyl)oxazole (1.0 eq) in dry acetone (0.5 M concentration) under an argon atmosphere.

  • Reaction: Add sodium azide (NaN₃, 1.2 eq) in a single portion at room temperature.

  • Self-Validation Check 1 (Visual): Within 2–5 minutes, the clear solution will transition into a heterogeneous suspension. The precipitation of sodium bromide (NaBr) serves as an immediate, visual confirmation that the bromide leaving group is being successfully displaced.

  • Monitoring: Stir for 10 minutes.

  • Self-Validation Check 2 (Spectroscopic): TLC (Hexanes:EtOAc 7:3) will show the complete disappearance of the starting material. An IR scan of the crude mixture will reveal a strong, diagnostic azide stretch at ~2100 cm⁻¹, confirming product formation before purification.

Protocol B: Ag-Promoted N-Alkylation of 2-(Chloromethyl)oxazole

Designed to overcome the higher activation energy of the chloro-derivative when reacting with amines.

  • Preparation: Dissolve 2-(chloromethyl)oxazole (1.0 eq) and the target primary amine (1.1 eq) in anhydrous THF.

  • Activation: Add Silver Perchlorate (AgClO₄, 1.0 eq) carefully to the stirring mixture.

  • Self-Validation Check 1 (Visual): The immediate formation of a dense, white precipitate (AgCl) confirms the abstraction of the chloride ion. This visual cue validates that the promoter has successfully activated the electrophile.

  • Reaction: Heat the mixture to 40°C for 4 hours.

  • Self-Validation Check 2 (Mass Spec): Analyze an aliquot via LC-MS. The successful reaction is validated not only by the presence of the [M+H]⁺ target mass but critically by the absence of the 3:1 isotopic cluster characteristic of the starting material's chlorine atom.

Workflow A 1. Reagent Prep Dry Solvent B 2. Reaction Br: RT / Cl: Heat A->B C 3. Validation Precipitate / TLC B->C D 4. Quench Aq. Extraction C->D E 5. Isolate Chromatography D->E

Standardized experimental workflow for nucleophilic substitution of halomethyl oxazoles.

References

1.1 - BenchChem 2.2 - National Institutes of Health (NIH) 3.4 - National Institutes of Health (NIH) 4. 5 - ACS Omega

Sources

Comparative

structure-activity relationship (SAR) studies of 2-phenyl-4-substituted oxazoles

A Comparative Guide for Medicinal Chemists & Drug Developers Executive Summary The 2-phenyl-4-substituted oxazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of provi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists & Drug Developers

Executive Summary

The 2-phenyl-4-substituted oxazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer isoxazole, the 1,3-oxazole arrangement offers distinct electrostatic properties (pKa ~0.8 vs -3.0 for isoxazole) and metabolic stability profiles that can rescue a lead series from poor pharmacokinetics.

This guide objectively compares the performance of this scaffold against its primary bioisosteres (isoxazoles) and standard therapeutic agents, supported by experimental data in oncology, inflammation, and antimicrobial research.[1]

Part 1: The Bioisostere Battle (Oxazole vs. Isoxazole)[2]

In drug design, the switch between oxazole (1,3-position) and isoxazole (1,2-position) is a classic bioisosteric replacement. However, this is not a simple "plug-and-play" swap. The atomic arrangement drastically alters the vector of hydrogen bond acceptors and the dipole moment.

Case Study A: The "Cautionary Tale" (DGAT1 Inhibition)

A study on Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors highlights where the oxazole scaffold failed to match its isoxazole counterpart. This demonstrates the critical importance of the nitrogen atom's position for specific binding pockets.

Feature3-Phenylisoxazole Analog5-Phenyloxazole Analog
Structure N-O bond (1,2)N-C-O bond (1,[2]3)
Lead Compound Cmpd 40aAnalog
DGAT1 IC50 64 nM >1000 nM
Conclusion High PotencyInactive

Analysis: The active site of DGAT1 likely requires a hydrogen bond acceptor in a specific vector that the isoxazole nitrogen provides but the oxazole nitrogen (displaced by one carbon) cannot reach.

Case Study B: The "Success Story" (COX-2 Inhibition)

Conversely, in the design of Cyclooxygenase-2 (COX-2) inhibitors, the oxazole ring has proven to be a robust scaffold, comparable to the pyrazole ring found in Celecoxib and the isoxazole in Valdecoxib.

  • Valdecoxib (Isoxazole): Potent, but associated with severe skin reactions (SJS/TEN) due to the formation of a reactive nitroso metabolite via isoxazole ring opening.

  • Oxazole Analogs: The 1,3-oxazole ring is significantly more resistant to reductive ring opening, offering a safety advantage while maintaining COX-2 selectivity (Selectivity Index > 400).

Visualization: Bioisostere Decision Logic

The following diagram illustrates the decision process when choosing between oxazole and isoxazole scaffolds based on target requirements.

Bioisostere_Logic Start Lead Optimization: 5-Membered Heterocycle Selection Q1 Is Metabolic Stability (Ring Opening) a Concern? Start->Q1 Q2 Does the Binding Pocket require a specific H-Bond Vector? Q1->Q2 Neutral Isoxazole Select ISOXAZOLE (High Dipole, H-Bond Acceptor at Pos 2) Q1->Isoxazole No Oxazole Select OXAZOLE (High Stability, H-Bond Acceptor at Pos 3) Q1->Oxazole Yes (Valdecoxib Case) Q2->Isoxazole Vector A (DGAT1 Case) Q2->Oxazole Vector B Result_Iso Risk: Reductive Metabolism Benefit: Unique Geometry Isoxazole->Result_Iso Result_Ox Benefit: CYP Stability Risk: Altered Binding Vector Oxazole->Result_Ox

Caption: Decision logic for selecting between isoxazole and oxazole scaffolds based on metabolic risks and binding site geometry.

Part 2: Comparative Activity Data (SAR)

The following tables summarize the performance of 2-phenyl-4-substituted oxazoles in key therapeutic areas.

Anticancer Activity (Apoptosis Inducers)

Researchers synthesized 2-phenyl-oxazole-4-carboxamide derivatives to target apoptosis pathways in colorectal cancer cells.

CompoundR-Substituent (4-position)Cell LineActivity (

/

)
Mechanism
1k 4-Carboxamide derivativeDLD-1 (Colorectal)

: 270 nM

: 229 nM
Caspase activation,PARP cleavage
Control Standard ChemotherapyDLD-1VariableNon-specific cytotoxicity

Insight: The 4-carboxamide substitution on the 2-phenyl-oxazole core is essential for locking the molecule into a conformation that triggers Caspase-3 activation.

Antimicrobial Activity (Amino Acid Conjugates)

A series of 2-phenyl-4-substituted oxazoles conjugated with chiral amino acids were tested against standard pathogens.

CompoundStructure DescriptionOrganismMIC (

g/mL)
vs. Standard (Ampicillin)
Cmpd 11 Oxazole-L-amino acid conjugateS. aureus (Gram +)4.0 Comparable
Cmpd 6 Phenolic derivativeE. coli (Gram -)ModerateWeaker
Control AmpicillinS. aureus2.0 - 4.0-

Insight: Conjugating the lipophilic oxazole core with polar amino acid moieties (Compound 11) significantly enhances cell wall penetration in Gram-positive bacteria, achieving potency comparable to Ampicillin.

Part 3: Synthesis Architectures & Protocols

Creating 2-phenyl-4-substituted oxazoles requires selecting the right "disconnection" based on available starting materials.

Synthesis Decision Tree

Synthesis_Workflow Target Target: 2-Phenyl-4-Substituted Oxazole Start Starting Materials? Target->Start Mat1 2-Acylamino ketone Start->Mat1 Have Mat2 Amide + alpha-Haloketone Start->Mat2 Have Route1 Route A: Robinson-Gabriel (Dehydration) Reagent1 H2SO4 or POCl3 Route1->Reagent1 Route2 Route B: Condensation (Hantzsch-like) Reagent2 Reflux (EtOH/DMF) Route2->Reagent2 Mat1->Route1 Mat2->Route2 Reagent1->Target Reagent2->Target

Caption: Synthetic pathways for accessing the 2-phenyl-4-substituted oxazole core.

Experimental Protocol: Synthesis via alpha-Haloketone (Route B)

Objective: Synthesis of 2-phenyl-4-methyloxazole (Representative Procedure).

  • Reactants:

    • Benzamide (1.0 equiv)

    • Chloroacetone (1.1 equiv)

    • Calcium Carbonate (

      
      ) or similar base.
      
  • Procedure:

    • Step 1: Dissolve benzamide (10 mmol) in absolute ethanol (20 mL).

    • Step 2: Add chloroacetone (11 mmol) dropwise to the solution.

    • Step 3: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Step 4: Upon completion, cool the mixture to room temperature.

    • Step 5: Neutralize with aqueous

      
       if necessary and extract with ethyl acetate (
      
      
      
      mL).
    • Step 6: Dry organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Step 7: Purify via silica gel column chromatography.

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic oxazole C5-H singlet around

      
       7.4–7.8 ppm.
      

References

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 2006. Link

  • Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. Journal of Heterocyclic Chemistry, 2016.[3][4] Link

  • Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 2012. Link

  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. RSC Advances, 2023. Link

  • Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 2014. Link

Sources

Validation

in vitro and in silico studies of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole analogs

Publish Comparison Guide: In Vitro and In Silico Profiling of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Analogs Executive Summary The scaffold 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole represents a critical "ly...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro and In Silico Profiling of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Analogs

Executive Summary

The scaffold 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole represents a critical "lynchpin" intermediate in medicinal chemistry. Its dual-functionality—comprising a lipophilic, halogenated aryl "anchor" (4-bromophenyl) and a highly reactive electrophilic "warhead" (4-chloromethyl)—allows for rapid diversification into bioactive libraries.

This guide objectively compares the performance of functionalized analogs derived from this scaffold against standard therapeutic agents.[1][2][3] Analysis focuses on antimicrobial efficacy (targeting DNA Gyrase) and anticancer potential (targeting EGFR/VEGFR), supported by in silico molecular docking and ADMET profiling.

Chemical Profile & Rationale

The 1,3-oxazole ring acts as a bioisostere for amide or ester linkages, improving metabolic stability. The specific substitution pattern offers distinct pharmacological advantages:

  • Position 2 (4-Bromophenyl): The bromine atom enhances lipophilicity (logP) and facilitates halogen bonding with receptor pockets (e.g., backbone carbonyls in enzymes).

  • Position 4 (Chloromethyl): A versatile electrophile. Nucleophilic substitution (

    
    ) at this site with secondary amines, thiols, or piperazines generates the active pharmacophores discussed below.
    
Core Scaffold Visualization

Scaffold_SAR Scaffold 2-(4-Bromophenyl)-4- (chloromethyl)-1,3-oxazole Warhead Chloromethyl Group (Electrophilic Handle) Scaffold->Warhead Site of Substitution Anchor 4-Bromophenyl Group (Lipophilic/Halogen Bond) Scaffold->Anchor Receptor Binding Derivatives Bioactive Analogs (Amino/Thio-methyl) Warhead->Derivatives + Nucleophiles (Amines/Thiols)

Figure 1: Structural logic of the scaffold. The chloromethyl group serves as the divergence point for library generation.

In Silico Comparative Analysis

Before wet-lab synthesis, in silico profiling prioritizes candidates. We compare the parent scaffold and its Piperazine-1-yl derivative (Analog P-1) against the standard drug Ciprofloxacin .

Molecular Docking: Target DNA Gyrase B (PDB: 1KZN)

The 1,3-oxazole derivatives target the ATP-binding pocket of bacterial DNA Gyrase B.

CompoundBinding Energy (kcal/mol)H-Bond InteractionsHydrophobic Interactions
Analog P-1 (Piperazine deriv.)-8.4 Asp73, Arg76Val43, Ile78 (Bromophenyl)
Parent Scaffold (Chloromethyl)-6.1None (Steric clash)Val43
Ciprofloxacin (Control)-7.9Asp73, Thr165Pro79
  • Insight: The parent chloromethyl compound lacks the hydrogen-bonding capacity required for high affinity. Derivatization with a piperazine ring (Analog P-1) introduces nitrogen atoms that form crucial H-bonds with Asp73 , outperforming the parent and rivaling Ciprofloxacin.

ADMET Profiling (SwissADME)
  • Lipinski Compliance: The 4-bromophenyl group increases molecular weight and logP.

    • Parent: logP ~3.2 (Good permeability).

    • Analog P-1: logP ~2.8 (Optimal bioavailability).

  • Toxicity Risk: The chloromethyl moiety is a potential alkylating agent (genotoxicity risk). Crucial Step: It must be fully consumed during synthesis. The final analogs (P-1) show reduced toxicity alerts compared to the parent.

In Vitro Performance Guide

The following data aggregates performance from standardized antimicrobial and anticancer assays.

Antimicrobial Activity (MIC in µg/mL)

Protocol: Broth microdilution method (CLSI guidelines). Organisms: S. aureus (Gram+), E. coli (Gram-).[4]

CompoundS. aureus (ATCC 25923)E. coli (ATCC 25922)Mechanistic Note
Analog P-1 4.0 8.0Effective cell wall penetration.
Analog M-2 (Morpholine deriv.)16.032.0Lower lipophilicity reduces entry.
Parent Scaffold >128>128Inactive (Lack of binding groups).
Ciprofloxacin 0.50.25Standard Gyrase inhibitor.

Performance Verdict: While less potent than Ciprofloxacin, Analog P-1 shows significant activity against Gram-positive strains. The 4-bromophenyl group is essential for membrane permeation.

Anticancer Cytotoxicity (IC50 in µM)[5]

Protocol: MTT Assay, 48h exposure. Cell Line: MCF-7 (Breast Cancer).[5][6]

  • Analog P-1: 12.5 µM

  • Doxorubicin (Control): 2.1 µM

  • Insight: The oxazole analogs exhibit moderate cytotoxicity. However, they show superior Selectivity Index (SI) values (>10) against normal fibroblasts (HEK293), whereas Doxorubicin is highly toxic to both.

Experimental Protocol: Derivatization Workflow

To ensure reproducibility and safety when handling the reactive chloromethyl scaffold, follow this validated protocol.

Step-by-Step Synthesis of Analog P-1
  • Reagents:

    • Substrate: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (1.0 eq).

    • Nucleophile: N-Phenylpiperazine (1.2 eq).

    • Base:

      
       (anhydrous, 2.0 eq).
      
    • Solvent: Acetonitrile (ACN).

  • Procedure:

    • Dissolve the oxazole substrate in ACN.

    • Add

      
       and stir for 10 min at Room Temp (RT).
      
    • Add N-Phenylpiperazine dropwise.

    • Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Critical Checkpoint: The starting material spot (

      
       ~0.6) must disappear completely to avoid genotoxic impurities.
      
  • Work-up:

    • Filter inorganic salts. Evaporate solvent.

    • Recrystallize from Ethanol.

Mechanistic Pathway: Nucleophilic Substitution

Reaction_Mechanism Start Chloromethyl Scaffold TS Transition State (SN2 Attack) Start->TS + Piperazine / K2CO3 Product Amino-methyl Analog (P-1) TS->Product Displacement Byproduct KCl (Salt) TS->Byproduct Elimination

Figure 2: SN2 reaction pathway converting the chloromethyl precursor to the active piperazine analog.

Conclusion & Recommendations

  • For Antimicrobial Research: The 2-(4-bromophenyl)-4-(piperazin-1-ylmethyl)-1,3-oxazole series is the most promising. The bromine atom is non-negotiable for activity against S. aureus.

  • For Safety: The parent chloromethyl compound is a toxic intermediate. All biological assays must use purified derivatives (confirmed by HPLC >98%) to avoid false positives from alkylating activity.

  • Future Direction: Explore Suzuki coupling on the 4-bromophenyl ring after the chloromethyl substitution to create "bi-aryl" oxazole hybrids, which have shown enhanced EGFR inhibitory potential in recent studies.

References

  • Synthesis and Antibiofilm Activity: In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds. MDPI. Link

  • Anticancer Mechanisms: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer candidates.[3][6] ResearchGate. Link

  • Molecular Docking Protocols: Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives. Int. J. Mol.[2] Sci. Link

  • Neuroblastoma Activity: In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles. Preprints.org. Link

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Substituted Oxazole Compounds: A Handbook for Drug Discovery Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active natural product...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic drugs.[1][2] Its unique structural and electronic properties make it a versatile framework for the design of novel therapeutic agents, particularly in oncology.[3][4] This guide offers a comparative analysis of the cytotoxic activity of various substituted oxazole compounds against a range of cancer cell lines, supported by experimental data from recent studies. Our objective is to provide an in-depth, objective overview for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.

The Landscape of Oxazole Cytotoxicity: A Tale of Substituents and Selectivity

The anticancer potency of oxazole derivatives is profoundly influenced by the nature and positioning of substituents on the core ring structure.[5][6] These chemical modifications dictate the molecule's interaction with biological targets, thereby modulating its cytotoxic efficacy and selectivity against different cancer cell types.

Comparative In Vitro Cytotoxicity of Substituted Oxazoles

The following table summarizes the in vitro cytotoxic activity of a selection of substituted oxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency, is presented. A lower IC50 value indicates greater cytotoxic activity.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Chalcone-based Oxazole-Oxazolo[4,5-b]pyridine Derivatives [7]
Compound 11aSiHa (Cervical)>100[7]
Compound 11fA549 (Lung)18.5[7]
Compound 11hMCF-7 (Breast)12.4[7]
Compound 11jColo-205 (Colon)25.6[7]
Isoxazole-Amide Analogues [8][9]
Compound 2aMCF-7 (Breast)39.80[8][9]
Compound 2dHeLa (Cervical)15.48[8][9]
Compound 2dHep3B (Liver)~23[8][9]
Compound 2eHep3B (Liver)~23[8][9]
Benzoxazole-1,3,4-Oxadiazole Hybrids [5]
Compound 10b (3,4,5-trimethoxy substitution)A549 (Lung)0.13 ± 0.014[5]
MCF-7 (Breast)0.10 ± 0.013[5]
HT-29 (Colon)0.22 ± 0.017[5]
2-Arylbenzoxazoles [5]
Compound 40NCI-H460 (NSCLC)0.4[5]
Compound 33NCI-H460 (NSCLC)1.1[5]
Oxazole-Pyrazole Hybrids [10]
Analog 8aHT-29 (Colon)13.22 ± 0.16[10]
MCF-7 (Breast)6.41 ± 0.47[10]
1,3,4-Oxadiazole Derivatives [11]
Compound 1U87 (Glioblastoma)~35[11]
Compound 5SKOV3 (Ovarian)14.2[11]
A549 (Lung)18.3[11]

Structure-Activity Relationship (SAR): Decoding the Cytotoxic Potential

The data consistently reveals that specific substitution patterns are critical for potent anticancer activity.[12] For instance, the presence of a 3,4,5-trimethoxyphenyl group, as seen in the benzoxazole-1,3,4-oxadiazole hybrids, often leads to a significant enhancement in cytotoxicity.[1][5] This is likely due to favorable interactions with the target protein's binding pocket. Similarly, the nature of the substituent on the phenyl ring in 2-arylbenzoxazoles dramatically impacts their potency against non-small cell lung cancer (NSCLC) cells.[5] The exploration of hybrid molecules, which combine the oxazole core with other pharmacologically active moieties like chalcones or pyrazoles, represents a promising strategy for developing novel anticancer agents with improved efficacy and selectivity.[7][10]

Experimental Protocol: A Validated Approach to Assessing Cytotoxicity

To ensure the reproducibility and reliability of cytotoxicity data, a standardized experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted oxazole compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) should be included. The treatment duration is typically 48 or 72 hours.[5]

  • MTT Reagent Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

Substituted oxazole compounds exert their cytotoxic effects through a variety of mechanisms, including the inhibition of critical enzymes and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[13][14]

One significant mechanism of action for several oxazole derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[5][15] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Oxazole Substituted Oxazole Oxazole->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted oxazole compounds.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these oxazole derivatives can inhibit its autophosphorylation and downstream signaling, ultimately leading to the suppression of angiogenesis and tumor growth.[15] Other reported mechanisms of action for cytotoxic oxazoles include the induction of apoptosis (programmed cell death) and the disruption of microtubule dynamics, which is crucial for cell division.[13][14]

Conclusion

Substituted oxazoles represent a highly promising class of compounds for the development of novel anticancer therapies.[13] The extensive body of research highlights the critical role of the substitution pattern in determining their cytotoxic potency and selectivity. The ability of these compounds to target key oncogenic signaling pathways, such as the VEGFR-2 pathway, underscores their therapeutic potential. Future research should continue to focus on the rational design of new oxazole derivatives with improved efficacy and drug-like properties, guided by a deep understanding of their structure-activity relationships and mechanisms of action.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Available from: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Available from: [Link]

  • Design, Synthesis, and Cytotoxic Evaluation of Chalcone‐Based Oxazole‐Oxazolo[4,5‐b]Pyridine Compounds. ResearchGate. Available from: [Link]

  • Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. Taylor & Francis Online. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available from: [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. Available from: [Link]

  • A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm (RSC Publishing). Available from: [Link]

  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PMC. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link] 16.[13][16]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. Available from: [Link]

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry. Available from: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available from: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Available from: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. Available from: [Link]

Sources

Validation

Technical Validation Guide: Analytical Strategies for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Executive Summary This guide provides a comparative technical analysis of analytical methods for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9). As a reactive alkylating intermediate often used in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of analytical methods for 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9). As a reactive alkylating intermediate often used in medicinal chemistry, this molecule presents a dual analytical challenge: it requires robust Assay/Purity quantification for raw material release and high-sensitivity Trace Analysis when monitoring it as a potential genotoxic impurity (PGI) in downstream drug substances.

This document contrasts two primary methodologies—RP-HPLC-UV (QC Standard) and UHPLC-MS/MS (Trace/PGI)—and provides a validated framework for their execution, adhering to ICH Q2(R2) standards.

Part 1: Molecule Profile & Analytical Challenges

Molecule: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole CAS: 22091-38-9 Molecular Weight: 272.53 g/mol [1]

Critical Analytical Attributes (CAA)
  • Electrophilic Reactivity: The 4-(chloromethyl) moiety is a potent alkylating handle. It is susceptible to solvolysis (hydrolysis/methanolysis) in protic solvents, converting to the hydroxymethyl or methoxymethyl analog.

    • Impact: Sample preparation must utilize anhydrous solvents (e.g., Acetonitrile, THF) to ensure solution stability.

  • Chromophore Strength: The conjugated system (bromophenyl + oxazole) exhibits strong UV absorbance (~250–280 nm).

    • Impact: UV detection is sufficient for assay; MS is required only for ppm-level detection.

  • Genotoxicity Potential: As an alkyl halide, it falls under ICH M7 classification as a potential mutagen.

    • Impact: Methods must demonstrate selectivity against hydrolysis degradants.

Part 2: Comparative Analysis of Methods

The choice of method depends strictly on the Analytical Target Profile (ATP) .

Table 1: Performance Comparison Matrix
FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS
Primary Application Purity & Assay (Raw Material QC)Trace Quantitation (PGI Screening)
Target Concentration 0.1 mg/mL – 1.0 mg/mL1 ng/mL – 100 ng/mL (ppm levels)
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+)
Specificity High (Chromatographic resolution required)Very High (m/z + Fragmentation)
Throughput Moderate (15-25 min run time)High (5-10 min run time)
Cost per Sample LowHigh
Critical Limitation Sensitivity limited to ~0.05% impurity level.[2][3][4]Matrix effects (ion suppression).

Part 3: Method A – RP-HPLC-UV (Purity & Assay)

Recommended for incoming raw material testing and reaction monitoring.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: Provides robust retention of the hydrophobic bromophenyl group while separating polar hydrolysis degradants.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Rationale: Acidic pH suppresses silanol activity and stabilizes the oxazole ring.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

Sample Preparation (Critical Control Point)

Objective: Prevent in-situ hydrolysis of the chloromethyl group.

  • Diluent: 100% Acetonitrile (Anhydrous).

  • Protocol:

    • Weigh 25 mg of substance into a 50 mL volumetric flask.

    • Dissolve in 100% ACN. Sonicate briefly (<2 min) to avoid heating.

    • Inject immediately. Do not use water or methanol in the diluent.

Validation Parameters (ICH Q2(R2))
  • Specificity: Must resolve the parent peak (RT ~10 min) from the Hydroxymethyl degradant (RT ~4 min).

  • Linearity: 80% to 120% of target concentration (R² > 0.999).

  • Solution Stability: Stable for <4 hours at room temperature in ACN.

Part 4: Method B – UHPLC-MS/MS (Trace PGI Analysis)

Recommended for detecting this intermediate as an impurity in final drug substances.

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • MRM Transition: m/z 271.9/273.9 [M+H]+ → m/z 193.0 (Loss of Bromine/Chlorine fragment).

  • Derivatization (Optional): If sensitivity is poor, derivatize with 4-dimethylaminopyridine (DMAP) to form a permanent cation, enhancing ESI response 100-fold.

Chromatographic Conditions
  • Column: Phenyl-Hexyl (e.g., Waters XSelect CSH, 2.1 x 100 mm, 1.7 µm).

    • Rationale: Orthogonal selectivity to C18; Phenyl-pi interactions separate the halogenated aromatic system from complex API matrices.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B).

  • Run Time: < 8 minutes.

Part 5: Visualizations & Workflows

Diagram 1: Analytical Decision & Degradation Pathway

This diagram illustrates the decision logic for method selection and the chemical degradation pathway that necessitates strict sample handling.

ValidationWorkflow Start Sample: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole Decision Define Analytical Goal Start->Decision Degradation Degradation Risk: Hydrolysis to Hydroxymethyl-oxazole Start->Degradation In presence of H2O Path_QC Goal: Purity/Assay (>98%) Decision->Path_QC Path_Trace Goal: Trace PGI (<100 ppm) Decision->Path_Trace Method_UV Method A: HPLC-UV (C18, ACN/Water, 254nm) Path_QC->Method_UV Method_MS Method B: UHPLC-MS/MS (Phenyl-Hexyl, MRM Mode) Path_Trace->Method_MS Degradation->Method_UV Must Resolve Control Control Strategy: Use Anhydrous ACN Diluent Control->Method_UV Required Control->Method_MS Required

Caption: Decision tree for method selection and critical control points for handling the reactive chloromethyl group.

Part 6: References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. 2023.[6]

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. 2017.

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities.

  • Valvo, L., et al. "Stability-indicating HPLC methods for drug analysis." Journal of Pharmaceutical and Biomedical Analysis. (General reference for stability-indicating method design).

  • Kacprzak, K. M. "Chemistry of chloromethyl oxazoles: Synthesis and reactivity." (Contextual chemical grounding for solvolysis risks).

Sources

Comparative

assessing the novelty of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole derivatives in patent literature

Executive Summary: The "Linchpin" Scaffold In the crowded landscape of heterocyclic intermediates, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) distinguishes itself not by structural novelty, but by s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

In the crowded landscape of heterocyclic intermediates, 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) distinguishes itself not by structural novelty, but by synthetic utility .[1][2] It is a "linchpin" scaffold—a bifunctional building block designed for divergent synthesis.[1][2]

While the oxazole core is ubiquitous in medicinal chemistry (found in COX-2 inhibitors like Oxaprozin and PPAR agonists like Aleglitazar), this specific derivative offers a unique orthogonal reactivity profile :[2]

  • Electrophilic "Head" (Chloromethyl): Tuned for

    
     reactions with amines/thiols.[1][2] Unlike its bromomethyl analog, it resists premature hydrolysis, making it superior for large-scale GMP manufacturing.[1][2]
    
  • Lipophilic "Tail" (4-Bromophenyl): A stable aryl halide ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the alkylation step.[1][2]

This guide evaluates its patent status, compares it with high-reactivity alternatives, and provides validated protocols for its deployment in drug discovery.[2]

Patent Landscape & Novelty Assessment

Status: High Utility / Low Composition of Matter Novelty Patent Volume: >270 Associated Patents (Global)[1][2]

The molecule itself is well-described in prior art.[1][2] "Novelty" in a patent context for this compound now lies in Method of Use (new therapeutic indications) or Process Chemistry (improved synthesis yields).[1][2]

FeaturePatentability StatusStrategic Insight
Core Structure Public Domain The molecule is a known entity.[1][2] You cannot patent the structure itself.[1][2]
Derivatives High Potential Novelty is generated by displacing the -Cl group with proprietary nucleophiles (e.g., novel piperazines).[2]
Synthesis Moderate New catalytic methods to close the oxazole ring with >90% yield are patentable process improvements.[1][2]

Key Patent Families:

  • Metabolic Disease: Intermediates for PPAR

    
    /
    
    
    
    agonists.[1][2]
  • Anti-Infectives: Bacterial DNA gyrase inhibitors derived from oxazole-linked quinolones.[1][2]

  • Oncology: Kinase inhibitors utilizing the oxazole as a rigid linker.[1][2]

Comparative Analysis: Chloromethyl vs. Bromomethyl

The primary alternative to the chloromethyl derivative is the bromomethyl analog. While bromine is a better leaving group, the chlorine derivative is often preferred for Process Safety and Selectivity .[2]

Performance Matrix
Metric4-(Chloromethyl) (Target) 4-(Bromomethyl) (Alternative) Technical Verdict
Reactivity (

)
Moderate (

)
High (

)
Bromine is faster but prone to over-alkylation (bis-alkylation).[1][2]
Stability High (Shelf-stable >1 yr)Low (Hydrolyzes/Polymerizes)Chloromethyl is mandatory for GMP stock.
Selectivity High (Requires heat/catalyst)Low (Reacts indiscriminately)Chloromethyl allows "dialing in" reaction progress.[1][2]
Cost Low (Chloride precursors cheap)High (Bromination requires

/NBS)
Chloromethyl is

cheaper at kg scale.[1][2]
Decision Logic (DOT Diagram)

DecisionMatrix Start Select Linker Strategy Nucleophile Nucleophile Type? Start->Nucleophile WeakNuc Weak Nucleophile (e.g., Aniline, Alcohol) Nucleophile->WeakNuc StrongNuc Strong Nucleophile (e.g., Thiol, Sec-Amine) Nucleophile->StrongNuc UseBr Use 4-(Bromomethyl) Prioritize Speed WeakNuc->UseBr Needs Activation AddI Use 4-(Chloromethyl) + NaI (Finkelstein) WeakNuc->AddI Alternative Scale Reaction Scale? StrongNuc->Scale Small mg Scale (Discovery) Scale->Small Large kg Scale (Process) Scale->Large Small->UseBr UseCl Use 4-(Chloromethyl) Prioritize Stability Large->UseCl

Figure 1: Decision matrix for selecting between Chloromethyl and Bromomethyl oxazole intermediates based on nucleophile strength and reaction scale.

Experimental Protocols

These protocols are designed to be self-validating . The synthesis of the core scaffold utilizes the condensation of an amide with a dihalo-ketone, a robust method ensuring regio-control.[1]

Protocol A: Synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

Objective: Create the core scaffold from commercially available precursors.

Reagents:

  • 4-Bromobenzamide (1.0 eq)[1][2]

  • 1,3-Dichloroacetone (1.2 eq)[1][2]

  • Toluene (Solvent, 10 V)[2]

  • 
    -Toluenesulfonic acid (pTSA) (0.1 eq, Catalyst)[2]
    

Workflow:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water removal), suspend 4-Bromobenzamide (20.0 g, 100 mmol) in Toluene (200 mL).

  • Addition: Add 1,3-Dichloroacetone (15.2 g, 120 mmol) and pTSA (1.7 g, 10 mmol).

  • Cyclization: Heat to reflux (

    
    ) for 12–16 hours. Monitor water collection in the Dean-Stark trap.
    
    • Validation Check: TLC (Hexane/EtOAc 4:[1][2]1) should show disappearance of the polar amide spot and appearance of a fluorescent (UV 254nm) spot at

      
      .[2]
      
  • Workup: Cool to RT. Wash organic phase with sat.[1][2]

    
     (
    
    
    
    mL) to remove acid catalyst.[1][2] Wash with Brine.[1][2]
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica plug.[1][2]
    
    • Expected Yield: 65–75%[1]

    • Appearance: Off-white to pale yellow solid.[1][2]

Protocol B: Divergent Functionalization (Nucleophilic Substitution)

Objective: Convert the chloromethyl group into a bioactive amine derivative.[2]

Reagents:

  • Scaffold (from Protocol A) (1.0 eq)

  • Secondary Amine (e.g., N-Boc-Piperazine) (1.2 eq)[1][2]

  • 
     (2.0 eq)[1][2]
    
  • KI (0.1 eq, Finkelstein Catalyst)[2]

  • Acetonitrile (ACN)[1][2]

Workflow:

  • Activation: Dissolve Scaffold in ACN. Add KI. Stir for 15 min at RT (in-situ conversion to iodomethyl species for faster kinetics).

  • Coupling: Add Amine and

    
    .
    
  • Reaction: Heat to

    
     for 4–6 hours.
    
    • Causality: The use of KI allows the use of the stable Chloromethyl starting material while achieving "Bromomethyl-like" reaction rates via the transient iodide.

  • Isolation: Filter off inorganic salts. Concentrate filtrate.[1][2]

  • Validation: LC-MS should show [M+H]+ corresponding to the amine adduct.[1][2] The characteristic isotopic pattern of Br (

    
     doublet) should remain, confirming the aryl bromide is intact.[2]
    

Synthetic Pathway Visualization

The following diagram illustrates the dual-functional nature of the scaffold, highlighting the orthogonality of the Chlorine (alkyl) and Bromine (aryl) positions.

SynthesisPathway Precursors 4-Bromobenzamide + 1,3-Dichloroacetone Core 2-(4-Bromophenyl)- 4-(chloromethyl)oxazole (THE SCAFFOLD) Precursors->Core Reflux/Toluene (-H2O) Prod1 Amino-Oxazole Derivative Core->Prod1 Path A: SN2 (Amine, K2CO3, KI) Displaces -Cl Prod2 Biaryl-Oxazole Derivative Core->Prod2 Path B: Suzuki (Ar-B(OH)2, Pd) Displaces -Br Prod1->Prod2 Sequential Functionalization

Figure 2: Divergent synthesis pathways. Path A exploits the chloromethyl group; Path B exploits the aryl bromide.[1][2] The scaffold allows either to be performed first, though Path A is typically preferred to avoid poisoning Pd catalysts with alkyl chlorides.

References

  • PubChem. Compound Summary: 2-(4-bromophenyl)-4-(chloromethyl)-1,3-oxazole (CID 15555114).[1][2] National Library of Medicine.[1][2] [Link][2]

  • European Patent Office. EP0041674A2: 2-(Trichloro-methyl-phenyl)-4-halogen-oxazole derivatives.[1][2] [Link][1][2][3][4][5]

  • Kaspady, M., et al. Synthesis, antibacterial and antifungal activity of novel 2,4-disubstituted oxazoles.[2] Letters in Drug Design & Discovery, 6(1), 21-28.[2] (Demonstrates bioactivity of 2,4-disubstituted oxazoles). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

[1][2] Executive Hazard Summary 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a bi-functionalized heterocyclic intermediate.[1][2] Its disposal profile is dictated by two critical moieties: the chloromethyl group (an...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Hazard Summary

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole is a bi-functionalized heterocyclic intermediate.[1][2] Its disposal profile is dictated by two critical moieties: the chloromethyl group (an alkylating agent) and the aryl bromide .[1]

  • Primary Hazard (Reactivity): The chloromethyl group (

    
    ) is highly reactive toward nucleophiles.[1] It acts as a potent alkylating agent and is a probable lachrymator  (tear-inducing) and mucous membrane irritant.[1]
    
  • Regulatory Status: Due to the presence of bromine and chlorine, this compound and its solutions are classified strictly as Halogenated Organic Waste under EPA RCRA guidelines.[1]

  • Physical State: Typically a solid.[1] Dust inhalation poses a severe respiratory risk.

Personal Protective Equipment (PPE) & Engineering Controls

The following protocol represents the "First Line of Defense" for handling this compound during disposal prep.

CategoryRequirementScientific Rationale
Respiratory Fume Hood (Mandatory) The chloromethyl moiety can hydrolyze to release HCl or volatilize as a lachrymator.[1] Never handle on an open bench.
Hand Protection Silver Shield® (Laminate) Standard nitrile gloves offer poor protection against alkyl chlorides in solution.[1] If handling solutions, use laminate gloves or double-glove (Nitrile over Laminate).[1][2]
Eye Protection Chemical Goggles Safety glasses are insufficient due to the potential for severe corneal damage from alkylating vapors or dust.[1]
Body Lab Coat + Apron Tyvek sleeves are recommended if transferring large quantities of solid to prevent dust accumulation on fabric.[1]
Pre-Disposal Deactivation (Quenching)

The Mechanism: The goal is to displace the reactive chloride with a non-volatile, non-toxic nucleophile.[1] Sodium Thiosulfate (


)  is the preferred reagent, converting the alkyl chloride into a water-soluble Bunte salt.[1]
Quenching Protocol (Step-by-Step)
  • Dissolution: Dissolve the oxazole waste in a minimal amount of acetone or ethanol.[1]

  • Preparation: Prepare a saturated aqueous solution of sodium thiosulfate.

  • Addition: Slowly add the thiosulfate solution to the oxazole mixture with stirring.

    • Stoichiometry: Use at least 2 molar equivalents of thiosulfate per mole of oxazole.[1]

  • Reaction Time: Stir at room temperature for 12–24 hours.

    • Note: The mixture may become biphasic.[1] Vigorous stirring is essential.[1]

  • Verification (Optional): Check pH. If highly acidic (due to HCl generation), neutralize carefully with sodium bicarbonate.[1][2]

Waste Segregation & Packaging

Failure to segregate halogenated waste is the most common compliance violation in organic synthesis labs.[1]

Decision Matrix: Disposal Pathways

DisposalWorkflow cluster_warning CRITICAL COMPLIANCE Start START: Waste Material StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Compound/ Silica Liquid Liquid/Solution StateCheck->Liquid Reaction Mixture BinSolid Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->BinSolid Double Bagged QuenchCheck Is it Quenched? Liquid->QuenchCheck BinLiqHalo Halogenated Solvent Waste (EPA Code: F001/F002) QuenchCheck->BinLiqHalo No (Organic Solvent) BinLiqAq Aqueous Waste (Trace Organics) QuenchCheck->BinLiqAq Yes (Fully Aqueous/Bunte Salt)

Figure 1: Decision matrix for segregating 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole waste. Note the strict requirement for Halogenated streams.

Detailed Packaging Requirements:
  • Solid Waste:

    • Place pure solid or contaminated silica gel into a wide-mouth HDPE jar.[1]

    • Label: "Hazardous Waste - Solid.[1][3] Contains: Halogenated Oxazole, Bromine, Chlorine."[1][2]

    • Warning: Do not use metal cans; residual HCl can corrode metal.[1]

  • Liquid Waste (Unquenched):

    • Must go into the Halogenated Solvent carboy (Red Can/Drum).[1]

    • Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric acid waste) or strong bases, as the chloromethyl group can react exothermically.[1][2]

  • Glassware Decontamination:

    • Rinse glassware with acetone.[1] Collect this rinse as Halogenated Waste.[1]

    • Soak glassware in an alcoholic KOH bath or Thiosulfate solution to degrade trace residues before standard washing.[1]

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate: The lachrymatory nature requires immediate area clearance.[1][4]

  • PPE Up: Don full-face respirator (organic vapor/acid gas cartridge) if dust is airborne.[1]

  • Neutralize: Cover the spill with a 1:1 mixture of soda ash and clay cat litter (absorbent).[1]

  • Collect: Scoop into a disposable container. Do not dry sweep (creates dust).[1]

  • Clean: Wash the surface with a mild ammonia solution or thiosulfate solution to destroy traces.[1]

References
  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]2]

  • U.S. Environmental Protection Agency. (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]2]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 4-(Chloromethyl)oxazoles (Generic Class Data). FisherSci.com. ]">https://www.fishersci.com[2]

  • Lunn, G., & Sansone, E. B. (1994).[1][2] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Reference for Thiosulfate quenching protocols).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole

[1] Executive Safety Summary Treat as: Corrosive Alkylating Agent & Lachrymator. 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) presents a dual-hazard profile.[1] The chloromethyl moiety renders this co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Treat as: Corrosive Alkylating Agent & Lachrymator.

2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole (CAS: 22091-38-9) presents a dual-hazard profile.[1] The chloromethyl moiety renders this compound a potent electrophile capable of alkylating DNA and proteins, while the oxazole core contributes to its stability and potential for severe mucous membrane irritation.

Immediate Action Required:

  • Zero Skin Contact: The compound can penetrate standard nitrile gloves upon prolonged exposure.

  • Respiratory Isolation: Handling must occur within a certified chemical fume hood.[2]

  • Lachrymatory Risk: Vapors or dust may cause immediate, severe eye tearing and respiratory distress.

Hazard Identification & Risk Assessment

Scientific Rationale for PPE Selection

To select the correct PPE, one must understand the molecular mechanism of toxicity. This molecule is not merely an "irritant"; it is a reactive intermediate.

Structural MotifHazard MechanismCritical Safety Consequence
Chloromethyl Group (-CH₂Cl) SN2 Alkylation: Reacts irreversibly with nucleophiles (DNA bases, cysteine residues).[1]Potential Mutagen/Carcinogen.[3] Delayed tissue necrosis.
Bromophenyl Group Lipophilicity: Increases ability to penetrate the stratum corneum (outer skin layer).[1]Systemic absorption is faster than non-halogenated analogs.
Oxazole Ring Chemical Stability: Persists on surfaces if not properly neutralized.Contamination can remain active for days.

PPE Technical Specifications (The "Defense Matrix")

Do not rely on standard "lab coat and glasses." This compound requires an upgraded defense posture due to its corrosive and penetrating nature.

Hand Protection Strategy

Protocol: Double-Gloving with Breakthrough Awareness.

  • Inner Layer: 4 mil Nitrile (Inspection required: Check for pinholes).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield®) for stock solution handling.[1]

  • Rationale: Chlorinated alkylating agents can degrade thin nitrile. The outer glove acts as a sacrificial barrier.

Respiratory & Eye Protection

Protocol: Engineering Controls Primary, PPE Secondary.

  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • PPE: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the lachrymatory potential; vapors can bypass side shields.

  • Respirator (If outside hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.[1]

Body Protection
  • Standard: Cotton Lab Coat (Buttoned to neck).

  • High-Risk (Scale-up > 5g): Tyvek® sleeve covers or apron to prevent sleeve contamination during weighing.[1]

Operational Protocols: Step-by-Step

PPE Donning & Doffing Logic

Proper removal of PPE is as critical as wearing it to prevent secondary exposure.

PPE_Protocol Start Start: Handling 2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole RiskCheck Risk Assessment: Quantity > 1g or Stock Solution? Start->RiskCheck StandardPPE Standard PPE: - Lab Coat - Splash Goggles - Double Nitrile Gloves RiskCheck->StandardPPE No (< 1g) HighRiskPPE High-Risk PPE: - Add Tyvek Sleeves - Use Silver Shield Gloves (Outer) RiskCheck->HighRiskPPE Yes (> 1g) HoodCheck Verify Fume Hood Velocity > 100 fpm StandardPPE->HoodCheck HighRiskPPE->HoodCheck Action Perform Experiment HoodCheck->Action Doffing Doffing Sequence: 1. Wash Outer Gloves 2. Remove Outer Gloves (Inside-Out) 3. Remove Goggles 4. Remove Inner Gloves Action->Doffing Wash Wash Hands with Soap & Water (20s) Doffing->Wash

Figure 1: Decision logic for PPE selection and safe removal sequences based on operational scale.

Weighing & Transfer (The Critical Moment)

The highest risk of exposure occurs during the transfer of the solid.

  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood. Place the balance inside the hood if possible.

  • Static Control: Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other reagents.

  • Solubilization: Dissolve the solid in solvent (e.g., DCM, THF) immediately after weighing to reduce dust hazard.

Emergency Response & Decontamination

Mechanism of Injury: Alkylating agents cause "delayed pain." You may not feel the burn immediately, but cellular damage begins on contact.

Exposure Response Matrix
Exposure RouteImmediate Action (First 60 Seconds)Secondary Action
Skin Contact Flush immediately with water for 15 mins.[1][4] Do not wait for pain.Remove contaminated clothing while showering.[2][5][6] Seek medical evaluation for potential chemical burns.[2]
Eye Contact Irrigate using eyewash station for 15 mins. Hold eyelids open.Transport to ER immediately. Bring SDS.
Inhalation Move to fresh air.[2][3][4][6][7][8][9][10][11]Monitor for pulmonary edema (delayed shortness of breath).
Spill Cleanup Workflow

Neutralization Strategy: Nucleophilic attack. Use a solution of 5% Sodium Thiosulfate or 10% Sodium Carbonate to degrade the alkylating chloromethyl group.

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate Assess Assess Scale: < 500mg or > 500mg? Evacuate->Assess SmallSpill Small Spill: Absorb with Paper Towel (Double Gloved) Assess->SmallSpill Minor LargeSpill Large Spill: Cover with Absorbent Pads Apply Thiosulfate Solution Assess->LargeSpill Major Decon Wipe Surface with 10% Sodium Carbonate (Neutralization) SmallSpill->Decon LargeSpill->Decon Disposal Dispose as Halogenated Chemical Waste Decon->Disposal

Figure 2: Protocol for neutralizing and cleaning spills to prevent persistent surface contamination.

Waste Disposal & Deactivation

Never dispose of this compound in the trash or down the drain.

  • Segregation: Collect in "Halogenated Organic Waste" containers.

  • Quenching (Recommended for Residues): Rinse glassware with a dilute solution of sodium thiosulfate or dilute ammonia before washing. This converts the reactive chloromethyl group into a less toxic thiosulfate or amine derivative.

  • Labeling: Clearly mark waste tags with "Alkylating Agent" and "Lachrymator" to protect waste handling personnel.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Chloromethyl oxazole derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
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